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  • Product: 2,3,5-Trifluoro-4-nitrobenzoic acid
  • CAS: 1806336-88-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,3,5-Trifluoro-4-nitrobenzoic Acid: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8),...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8), a compound of interest for applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific isomer, this document presents confirmed specifications alongside projected properties and methodologies derived from closely related fluorinated nitrobenzoic acids. This approach is intended to provide researchers with a robust framework for handling, characterizing, and utilizing this compound.

Core Chemical Properties and Structure

2,3,5-Trifluoro-4-nitrobenzoic acid is a polysubstituted aromatic compound. The presence of multiple fluorine atoms and a nitro group on the benzoic acid scaffold significantly influences its electronic properties, reactivity, and potential biological activity.

The fundamental properties of 2,3,5-Trifluoro-4-nitrobenzoic acid are summarized below.

PropertyValueSource
CAS Number 1806336-88-8[1]
Molecular Formula C₇H₂F₃NO₄[1]
Molecular Weight 221.09 g/mol [1]
MDL Number MFCD28801815[1]
SMILES Code FC1=C(C=C(F)C(N(=O)=O)=C1F)C(O)=O[1]

The structural arrangement of the substituents is critical to its chemical behavior. The fluorine atoms act as strong electron-withdrawing groups, increasing the acidity of the carboxylic acid proton. The nitro group further deactivates the aromatic ring towards electrophilic substitution.

Caption: 2D structure of 2,3,5-Trifluoro-4-nitrobenzoic acid.

Projected Physical and Spectroscopic Properties

While specific experimental data for 2,3,5-Trifluoro-4-nitrobenzoic acid is not widely published, we can infer its properties based on the analysis of its isomers and other related fluorinated aromatic compounds.

Physical Properties

The physical properties of a closely related isomer, 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS 197520-71-1), provide a reasonable estimation for the target compound.

PropertyProjected ValueBasis of Projection (Isomer Data)
Appearance Light yellow to yellow powder or crystals[2]
Melting Point 130-132 °C
Boiling Point ~349.7 °C at 760 mmHg[3]
Flash Point ~165.3 °C[3]
Solubility Soluble in DMSO[4]
Spectroscopic Profile

Spectroscopic analysis is essential for the verification and characterization of 2,3,5-Trifluoro-4-nitrobenzoic acid. While a certificate of analysis with specific spectral data is available from suppliers like BLD Pharm, the following represents a predicted spectroscopic profile based on the analysis of similar structures.[1]

  • ¹H NMR: A single broad singlet is expected for the carboxylic acid proton, typically downfield (>10 ppm). A singlet or a multiplet for the aromatic proton will also be present, with its chemical shift influenced by the surrounding fluorine and nitro groups.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will exhibit characteristic C-F coupling. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

  • ¹⁹F NMR: Three distinct signals are expected, corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F coupling) will be indicative of their positions relative to each other and the other substituents.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C=O stretch (Carboxylic Acid)1710-1680
C-N stretch (Nitro Group)1550-1500 and 1360-1290 (asymmetric and symmetric)
C-F stretch1350-1100

Mass spectrometry will confirm the molecular weight of the compound. In an ESI-MS experiment, the deprotonated molecule [M-H]⁻ at m/z 220.09 would be the expected base peak in negative ion mode.

Synthesis and Reactivity

Proposed Synthesis Workflow

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. A plausible synthetic route for 2,3,5-Trifluoro-4-nitrobenzoic acid would involve the nitration of 2,3,5-trifluorobenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Nitrating Agent cluster_reaction Reaction Step cluster_product Final Product 2,3,5-Trifluorobenzoic_Acid 2,3,5-Trifluorobenzoic Acid Nitration Electrophilic Nitration 2,3,5-Trifluorobenzoic_Acid->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Target_Compound 2,3,5-Trifluoro-4-nitrobenzoic Acid Nitration->Target_Compound

Caption: Proposed synthesis of 2,3,5-Trifluoro-4-nitrobenzoic acid.

This proposed synthesis is based on the documented nitration of 2,3,4-trifluorobenzoic acid to produce 2,3,4-trifluoro-5-nitrobenzoic acid.[5] The reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid.

Expected Reactivity

The electron-withdrawing nature of the fluorine and nitro substituents makes the aromatic ring of 2,3,5-Trifluoro-4-nitrobenzoic acid highly electron-deficient. This deactivation makes it less susceptible to further electrophilic substitution. However, the compound can serve as a versatile intermediate in various organic transformations, particularly in nucleophilic aromatic substitution reactions where a fluorine atom could be displaced by a suitable nucleophile. The carboxylic acid group can also undergo standard transformations such as esterification and amidation.

Potential Applications

While specific applications for 2,3,5-Trifluoro-4-nitrobenzoic acid are not yet widely documented, its structural motifs are found in compounds with applications in pharmaceuticals and materials science.

  • Pharmaceutical Development: Fluorinated and nitrated benzoic acid derivatives are key intermediates in the synthesis of bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common pharmacophore.[6]

  • Materials Science: The high degree of fluorination can impart useful properties such as thermal stability and chemical resistance, making it a potential building block for advanced polymers and coatings.[6]

  • Agrochemicals: Similar to other fluorinated aromatics, this compound could find use in the development of new pesticides and herbicides.[6]

Safety and Handling

Detailed toxicological data for 2,3,5-Trifluoro-4-nitrobenzoic acid is not available. However, based on the data for a related isomer, 2,3,4-Trifluoro-5-nitrobenzoic acid, the following safety precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2,3,5-Trifluoro-4-nitrobenzoic acid is a specialty chemical with significant potential as a building block in various fields of chemical research and development. While comprehensive data for this specific compound remains limited, this guide provides a foundational understanding of its expected properties, synthesis, and handling based on the analysis of closely related analogues. As research involving this compound progresses, a more detailed and experimentally validated profile will undoubtedly emerge.

References

  • Chem-Impex. 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. [Link]

  • Watson International. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid CAS 197520-71-1. [Link]

  • Tricon Energy. Safety Data Sheet (SDS). [Link]

  • PubChem. Melamine formaldehyde. [Link]

Sources

Exploratory

Unlocking the Synthetic Potential of 2,3,5-Trifluoro-4-nitrobenzoic Acid: Structure, Reactivity, and Application Workflows

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, polyfluorinated aromatics serve as critical scaffolds for modulating lipophilicity, metabolic stability, and target binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, polyfluorinated aromatics serve as critical scaffolds for modulating lipophilicity, metabolic stability, and target binding affinity. 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) is a highly specialized, electron-deficient building block[1]. The strategic placement of three fluorine atoms, a nitro group, and a carboxylic acid on a single benzene ring creates a uniquely polarized


-system. This technical guide provides an in-depth analysis of its structural nuances, regioselective nucleophilic aromatic substitution (SNAr) profiles, and field-proven experimental protocols designed for drug development professionals and synthetic chemists.

Structural & Electronic Profiling

Understanding the reactivity of 2,3,5-trifluoro-4-nitrobenzoic acid requires a precise mapping of its electronic distribution.

  • Molecular Architecture : The compound features a benzoic acid core (C1) with a powerful electron-withdrawing nitro group at the C4 position, flanked by fluorine atoms at C2, C3, and C5[1]. The C6 position remains unsubstituted (bearing a hydrogen atom).

  • Electronic Synergism : The synergistic electron-withdrawing effects of the -NO₂ (-I, -M) and -COOH (-I, -M) groups severely deplete the electron density of the aromatic ring. Furthermore, the high electronegativity of the three fluorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the ring exceptionally susceptible to nucleophilic attack[2].

  • Causality of Reactivity : Unlike simple fluorobenzenes, the presence of the powerful ortho/para-directing nitro group dictates the primary sites of reactivity. The -NO₂ group stabilizes the anionic Meisenheimer intermediate during SNAr through extensive resonance delocalization, making the displacement of adjacent fluorines highly favorable[3].

Core Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The defining synthetic utility of 2,3,5-trifluoro-4-nitrobenzoic acid is its capacity for regiocontrolled SNAr, a feature widely exploited in the rapid derivatization of complex pharmacophores[4][5].

  • Site-Specific Activation : The fluorine atoms at C3 and C5 are located ortho to the nitro group. When a nucleophile attacks either of these positions, the resulting negative charge in the Meisenheimer complex is localized directly on the C4 carbon, allowing the nitro group to stabilize the intermediate via resonance[3]. Conversely, the fluorine at C2 is meta to the nitro group; attack at C2 does not allow the negative charge to delocalize onto the nitro group, making C2 significantly less reactive.

  • Steric vs. Electronic Control : While both C3 and C5 are electronically activated by the nitro group, they differ sterically. The C3 position is flanked by the -NO₂ group (at C4) and a fluorine atom (at C2). The C5 position is flanked by the -NO₂ group (at C4) and a much smaller hydrogen atom (at C6). This steric relief makes C5 the kinetically favored site of attack. Consequently, nucleophilic displacement by amines, thiols, or alkoxides occurs preferentially at C5, enabling the synthesis of 5-substituted-2,3-difluoro-4-nitrobenzoic acid derivatives with exquisite regioselectivity[4].

SNAr_Regioselectivity SM 2,3,5-Trifluoro-4-nitrobenzoic acid (Highly Activated Electrophile) SubC5 Attack at C5 (Ortho to NO2, Less Hindered) SM->SubC5 Kinetically Favored SubC3 Attack at C3 (Ortho to NO2, Sterically Hindered) SM->SubC3 Minor Pathway SubC2 Attack at C2 (Meta to NO2, Poorly Activated) SM->SubC2 Disfavored Meisenheimer Meisenheimer Complex (Stabilized by NO2) SubC5->Meisenheimer Product 5-Substituted-2,3-difluoro- 4-nitrobenzoic acid (Major Product) Meisenheimer->Product -F⁻

Caption: Regioselective SNAr logic and Meisenheimer complex stabilization at the C5 position.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring that experimental protocols are robust and self-validating is paramount. The following workflow describes the regioselective amination at C5, designed to prevent side reactions such as decarboxylation or hydrodefluorination.

Workflow Prep Reactant Prep Dissolve in DMF Add DIPEA (0°C) React SNAr Reaction Add Nucleophile Stir at 25°C Prep->React Quench Quench & Acidify Add 1M HCl (pH ~2) React->Quench Extract Extraction EtOAc / LiCl Wash Quench->Extract Purify Purification Recrystallization Extract->Purify

Caption: Standard experimental workflow for the regioselective SNAr derivatization.

Protocol A: Regioselective SNAr with Secondary Amines (e.g., Morpholine)

Objective : Synthesize 2,3-difluoro-5-morpholino-4-nitrobenzoic acid. Causality of Choices : N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base. It neutralizes the carboxylic acid and the HF byproduct without competing with the amine nucleophile. Anhydrous DMF is utilized as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state, accelerating the reaction[5].

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 equiv, 0.5 M) in anhydrous DMF.

  • Base Addition : Add DIPEA (2.5 equiv) dropwise at 0 °C. Self-Validation Check: The solution will exhibit a slight color shift (often pale yellow) indicating the formation of the carboxylate salt.

  • Nucleophile Addition : Slowly introduce morpholine (1.05 equiv). Maintain the temperature at 0 °C for 30 minutes to control the initial exotherm, then allow the mixture to warm to 25 °C.

  • Reaction Monitoring : Stir for 2–4 hours. Monitor progress via LC-MS. Self-Validation Check: The mass spectrum must show a precise shift corresponding to the displacement of one fluorine atom (

    
    ).
    
  • Quench & Workup : Pour the reaction mixture into crushed ice water. Carefully acidify with 1M HCl until the pH reaches ~2. Causality: Protonating the carboxylic acid ensures the product becomes neutral and partitions efficiently into the organic phase during extraction.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with a 5% aqueous LiCl solution (
    
    
    
    ) to strip away residual DMF, followed by a final brine wash.
  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from Ethanol/Water to afford the pure C5-substituted product.

Protocol B: Chemoselective Nitro Reduction

Following the SNAr derivatization, the nitro group is frequently reduced to an amine to yield functionalized anthranilic acid analogs. Causality of Choices : Standard catalytic hydrogenation (Pd/C with H₂) is strongly discouraged for polyfluorinated aromatics, as it frequently triggers unwanted hydrodefluorination (cleavage of the remaining C-F bonds). Instead, chemoselective reduction using Iron powder and NH₄Cl (Béchamp conditions) or SnCl₂ is mandated to preserve the integrity of the fluorinated scaffold.

Quantitative Data & Benchmarks

The following table summarizes the expected reaction parameters, yields, and regioselectivity benchmarks for transformations involving 2,3,5-trifluoro-4-nitrobenzoic acid.

Reaction TypeReagents / ConditionsTarget PositionExpected YieldRegioselectivity (C5:C3)
SNAr (Amine) Morpholine, DIPEA, DMF, 25°CC580–88%> 95:5
SNAr (Alkoxide) NaOMe, MeOH, 0°CC575–85%~ 90:10
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O, 80°CC4 (-NO₂

-NH₂)
90–95%N/A (Complete conversion)

References

1.[1] BLD Pharm. 1806336-88-8 | 2,3,5-Trifluoro-4-nitrobenzoic acid. Available at: 2.[3] BenchChem. 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Available at: 3.[4] ConnectSci (Aust J Chem). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Available at: 4.[2] BenchChem. 2,3,4,5,6-Pentafluorobenzamide | 652-31-3. Available at: 5.[5] Google Patents. US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses. Available at:

Sources

Foundational

Technical Monograph: 2,3,5-Trifluoro-4-nitrobenzoic Acid as a Critical Synthon

Topic: 2,3,5-Trifluoro-4-nitrobenzoic acid molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,3,5-Trifluoro-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3,5-Trifluoro-4-nitrobenzoic acid molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trifluoro-4-nitrobenzoic acid (CAS: 1806336-88-8 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3] Distinct from its more common isomer (2,3,4-trifluoro-5-nitrobenzoic acid), this compound offers a unique substitution pattern that is critical for developing drugs requiring specific metabolic stability or binding affinity profiles.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Physicochemical Characterization

The precise characterization of 2,3,5-trifluoro-4-nitrobenzoic acid is essential for quality control in GMP environments. The following data establishes the baseline identity of the compound.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2,3,5-Trifluoro-4-nitrobenzoic acid
CAS Registry Number 1806336-88-8
Molecular Formula

Molecular Weight 221.09 g/mol
Exact Mass 220.9936
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Acidity (pKa) ~1.5 - 2.0 (estimated due to electron-withdrawing groups)
Structural Identification

The structure is defined by a benzoic acid core substituted with fluorine atoms at positions 2, 3, and 5, and a nitro group at position 4.

SMILES: OC(=O)C1=C(F)C(F)=C(=O)C(F)=C1

Synthetic Methodology

The synthesis of 2,3,5-trifluoro-4-nitrobenzoic acid is a classic example of controlling regioselectivity in Electrophilic Aromatic Substitution (EAS).

Retrosynthetic Analysis

The most direct route involves the nitration of 2,3,5-trifluorobenzoic acid . The regiochemistry is dictated by the directing effects of the substituents:

  • -COOH (Position 1): Strong meta-director. Directs incoming electrophiles to position 3 (occupied) or position 5 (occupied). However, in highly substituted systems, electronic density calculations are required.

  • -F (Positions 2, 3, 5): Ortho/Para-directors.

    • F at C3 directs to C2 (occupied) and C4 .

    • F at C5 directs to C4 and C6.

    • F at C2 directs to C3 (occupied) and C5 (occupied).

Experimental Protocol: Nitration

Note: This protocol is a standardized adaptation for fluorinated benzoic acids. All reactions must be performed in a fume hood.

Reagents:

  • 2,3,5-Trifluorobenzoic acid (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    , 98%)[4]
    

Step-by-Step Methodology:

  • Preparation of Mixed Acid: In a jacketed reactor cooled to 0°C, slowly add Fuming

    
     (1.5 eq) to Conc. 
    
    
    
    (5.0 vol). Maintain temperature <10°C to prevent decomposition.
  • Addition: Add 2,3,5-trifluorobenzoic acid portion-wise to the mixed acid solution over 30 minutes. The reaction is exothermic; ensure internal temperature does not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via HPLC or TLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of substrate) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate and wash the filter cake with cold water until the filtrate pH is neutral (~pH 6-7).

  • Purification: Recrystallize from an Ethanol/Water mixture or Toluene to obtain high-purity 2,3,5-trifluoro-4-nitrobenzoic acid.

Synthesis Pathway Visualization

SynthesisPath Start 2,3,5-Trifluorobenzoic Acid (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Regioselective at C4) Reagent HNO3 / H2SO4 (Nitration) Reagent->Intermediate Product 2,3,5-Trifluoro-4-nitrobenzoic Acid (Target) Intermediate->Product -H+ (Aromatization)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Applications in Drug Discovery[6]

2,3,5-Trifluoro-4-nitrobenzoic acid serves as a versatile building block ("synthon") in medicinal chemistry. Its primary utility lies in its ability to be converted into 4-amino-2,3,5-trifluorobenzoic acid via reduction, or to undergo Nucleophilic Aromatic Substitution (


).
Key Transformations
  • Reduction to Aniline: The nitro group at C4 can be reduced (using

    
     or 
    
    
    
    ) to form the aniline derivative. This is a critical intermediate for synthesizing quinolone antibiotics and kinase inhibitors where the 4-amino group is part of the pharmacophore.
  • Nucleophilic Displacement (

    
    ): 
    The fluorine atoms, particularly at positions 2 and 5, are activated by the electron-withdrawing nitro and carboxyl groups. This allows for selective displacement by amines or alkoxides to generate diverse libraries of compounds.
    
Drug Development Workflow

ApplicationWorkflow Target 2,3,5-Trifluoro-4-nitrobenzoic Acid (Scaffold) Reduction Reduction (H2/Pd) --> 4-Amino Derivative Target->Reduction SnAr SnAr Displacement (Amine/Alkoxide) Target->SnAr API_1 Quinolone Antibiotics (Gyrase Inhibition) Reduction->API_1 Cyclization API_2 Kinase Inhibitors (Oncology) SnAr->API_2 Library Generation

Figure 2: Strategic utility of the scaffold in pharmaceutical synthesis workflows.

Safety and Handling (MSDS Summary)

As a nitro-aromatic compound, 2,3,5-trifluoro-4-nitrobenzoic acid poses specific hazards. Protocols must be designed to mitigate exposure and reactivity risks.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Precautions:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator (N95) if dust generation is likely.

    • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation.

    • Incompatibility: Strong bases (forms salts), strong reducing agents (exothermic reaction).

References

  • ResearchGate. (2015).[4] Synthesis of Polyfluorinated Benzoic Acid Derivatives via Nitration. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Fluoronitrobenzoic Acid Isomers. Retrieved from [Link]

Sources

Exploratory

Introduction: The Criticality of Solubility in Fluorinated Intermediates

Solubility Profiling of 2,3,5-Trifluoro-4-nitrobenzoic Acid: A Technical Guide for Process Optimization Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility pr...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 2,3,5-Trifluoro-4-nitrobenzoic Acid: A Technical Guide for Process Optimization

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,3,5-trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) . Given the scarcity of direct peer-reviewed solubility data for this specific isomer compared to its structural analog (2,3,4-trifluoro-5-nitrobenzoic acid), this document synthesizes predictive modeling based on structural homology with rigorous experimental protocols. It is designed for process chemists and engineers optimizing recrystallization, reaction yield, and purification workflows.

2,3,5-Trifluoro-4-nitrobenzoic acid is a specialized intermediate used in the synthesis of high-value fluorinated pharmaceuticals and agrochemicals. Its solubility behavior is the governing factor in two critical process stages:

  • Reaction Efficiency: Determining the optimal solvent for nucleophilic aromatic substitution (

    
    ) reactions, where the position of the nitro group (para to the carboxyl) activates the fluorine atoms.
    
  • Purification: Designing a crystallization process that maximizes yield while rejecting impurities (e.g., unreacted trifluorobenzoic acid or regioisomers).

Technical Note on Isomerism: While extensive data exists for the 2,3,4-trifluoro-5-nitro isomer (a key intermediate for MEK inhibitors like Binimetinib), the 2,3,5-trifluoro-4-nitro isomer presents a unique dipole moment and crystal packing potential due to the symmetry of the 2,3,5-substitution pattern.

Predictive Solubility Profile (Based on Structural Homology)

In the absence of direct experimental values, we derive the expected solubility profile from the thermodynamic behavior of the structurally homologous 2,3,4-trifluoro-5-nitrobenzoic acid and general fluoronitrobenzoic acid trends.

Predicted Solubility Tier List:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol, IPAHigh (50–150 mg/mL)Hydrogen bonding with the carboxyl group; solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–80 mg/mL)Good solvency for the nitro-aromatic core; effective for seeded cooling crystallization.
Ethers THF, MTBEModerate Useful for extraction; MTBE often used as an anti-solvent in conjunction with alcohols.
Non-Polar Toluene, Hexane, HeptaneLow (<5 mg/mL)Lack of H-bonding capability; highly effective as anti-solvents to drive precipitation.
Water Water (pH < pKa)Very Low (<1 mg/mL)Hydrophobic aromatic ring dominates; solubility increases drastically at pH > 4 (salt formation).

Expert Insight: For recrystallization, a binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended. The high electronegativity of the three fluorine atoms increases the acidity of the carboxyl group (predicted pKa


 2.0–2.5), making pH control critical in aqueous systems.

Experimental Protocol: Determination of Solubility

To validate the predictive model for your specific batch, follow this self-validating gravimetric protocol. This method accounts for the potential volatility of fluorinated impurities.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask Method) Start->Equilibration TempControl Temp Control (±0.1°C) Equilibration->TempControl maintain 24-48h Sampling Sampling Supernatant (Syringe Filter 0.45 µm) TempControl->Sampling Analysis Gravimetric Analysis or HPLC Quant Sampling->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Standardized workflow for determining thermodynamic solubility of fluorinated benzoic acids.

Step-by-Step Methodology
  • Preparation :

    • Weigh approximately 2.0 g of 2,3,5-trifluoro-4-nitrobenzoic acid into a jacketed glass vessel.

    • Add 10 mL of the target solvent (e.g., Ethanol).

  • Equilibration :

    • Stir the suspension at the desired temperature (e.g., 298.15 K) for 24 hours.

    • Validation Check : Ensure solid phase is always present. If the solution becomes clear, add more solid.

  • Sampling :

    • Stop stirring and allow phases to separate for 30 minutes (static settling).

    • Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (PTFE is required due to solvent compatibility).

  • Quantification (Gravimetric) :

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Weigh the dish with solution (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation :

    • Solubility (

      
      , g/g solvent) = 
      
      
      
      .

Thermodynamic Modeling for Process Design

Once experimental data points (


) are obtained at temperatures 

(Kelvin), fit the data to the Modified Apelblat Equation . This model is the industry standard for correlating the solubility of benzoic acid derivatives.

Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    

Why this matters:

  • Parameter B relates to the enthalpy of solution. A large negative B value indicates solubility is highly sensitive to temperature, suggesting cooling crystallization is a viable purification strategy.

  • Parameter C accounts for the temperature dependence of the heat capacity.

Strategic Solvent Selection for Recrystallization

The separation of 2,3,5-trifluoro-4-nitrobenzoic acid from its synthesis byproducts (often isomers like 2,3,4-trifluoro-5-nitrobenzoic acid) relies on exploiting subtle solubility differences.

RecrystallizationLogic Input Crude Mixture (Isomers + Impurities) SolventChoice Select Solvent System Input->SolventChoice PathA High Solubility Diff? SolventChoice->PathA Method1 Cooling Crystallization (e.g., Toluene) PathA->Method1 Yes (Steep curve) Method2 Anti-Solvent Precipitation (Acetone + Water) PathA->Method2 No (Flat curve)

Figure 2: Decision matrix for selecting the crystallization mode based on solubility curve steepness.

Recommendation:

  • Primary Candidate: Toluene . Nitrobenzoic acids typically show a steep solubility curve in toluene (low solubility at 20°C, high at 80°C), allowing for high-yield cooling crystallization.

  • Alternative: Ethanol/Water (3:1) . If the compound is too soluble in pure ethanol, adding water acts as a potent anti-solvent to force precipitation while retaining polar impurities in the mother liquor.

References

  • Structural Homolog Data: Solubility of 2,3,4-Trifluoro-5-nitrobenzoic Acid.

    • Source:

  • Thermodynamic Modeling: Correlation of Solubility of Nitrobenzoic Acid Deriv

    • Source:

  • Synthesis Context: Preparation of Fluorinated Benzoic Acids via Nitr

    • Source:

  • Experimental Protocol: Standard Test Method for Solubility in Organic Solvents.

    • Source:

Foundational

2,3,5-Trifluoro-4-nitrobenzoic acid safety data sheet (SDS)

The following technical guide is structured as a high-level whitepaper designed for drug development professionals and synthetic chemists. It moves beyond the standard Safety Data Sheet (SDS) format to integrate safety,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for drug development professionals and synthetic chemists. It moves beyond the standard Safety Data Sheet (SDS) format to integrate safety, reactivity, and application logic.

Critical Handling, Reactivity, and Application Guide for Medicinal Chemistry

Executive Summary

2,3,5-Trifluoro-4-nitrobenzoic acid (CAS: 1806336-88-8) is a highly specialized fluorinated building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical actives. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at the para position relative to the carboxylic acid, flanked by fluorine atoms.

This configuration makes the compound not only a potent electrophile for Nucleophilic Aromatic Substitution (SNAr) but also a chemical hazard requiring specific containment protocols due to its potential for skin sensitization and severe eye damage. This guide synthesizes safety data with practical synthetic utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification / Value
Chemical Name 2,3,5-Trifluoro-4-nitrobenzoic acid
CAS Number 1806336-88-8
Molecular Formula C7H2F3NO4
Molecular Weight 221.09 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 101–105 °C (Predicted based on structural analogs)
Acidity (pKa) ~1.5 – 2.0 (Estimated; enhanced acidity due to -F and -NO2 induction)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
SMILES OC(=O)C1=C(F)C(F)=C(NO2)C(F)=C1

Hazard Assessment & Toxicology (The "Why")

Unlike generic SDS documents, we analyze the mechanism of toxicity based on the compound's reactive moieties.

GHS Classification (derived from SAR)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicology
  • Enhanced Acidity: The presence of three fluorine atoms and a nitro group significantly lowers the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid. This results in a compound that is corrosive to mucous membranes upon inhalation.

  • SNAr Reactivity (Sensitization Risk): The fluorine atoms at positions 3 and 5 are highly activated by the ortho-nitro group. This makes the molecule susceptible to nucleophilic attack by biological amines (proteins/DNA), leading to potential skin sensitization (haptenization) and cytotoxicity.

Safe Handling & Engineering Controls

Containment Hierarchy
  • Primary: Weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary: Standard laboratory air exchange (min 10 air changes/hour).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 (minimum) or P100 respirator if handling open powder outside a hood.Prevents inhalation of acidic dust which causes immediate bronchial irritation.
Hands Nitrile (Double gloving recommended: 4 mil inner, 5 mil outer).Nitro-aromatics can permeate thin latex. Double gloving provides a breakthrough time >480 mins.
Eyes Chemical Safety Goggles (Not just safety glasses).[2][4]Risk of acidic dust entering the lacrimal fluid, creating a corrosive solution.

Synthetic Utility & Application Workflows

This section details how 2,3,5-Trifluoro-4-nitrobenzoic acid serves as a scaffold in drug discovery.

The "Activated Core" Theory

The nitro group at position 4 acts as an "electron sink," activating the fluorine atoms at positions 3 and 5 for displacement. This allows medicinal chemists to selectively introduce heterocycles (like piperazines or pyrrolidines) to tune the pharmacokinetic profile of the final drug candidate.

Experimental Protocol: Regioselective SNAr

Objective: Selective displacement of the C3-Fluorine with a secondary amine (e.g., N-methylpiperazine).

  • Preparation: Dissolve 1.0 eq of 2,3,5-Trifluoro-4-nitrobenzoic acid in dry DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge the HF generated.

  • Nucleophile Addition: Add 1.1 eq of N-methylpiperazine dropwise at 0°C to control exotherm.

  • Reaction: Stir at RT for 4–6 hours. Monitor via LC-MS (Target mass: M+1).

  • Workup: Dilute with water, adjust pH to ~4 with dilute HCl (careful not to precipitate the zwitterion if soluble), extract with EtOAc.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core and its subsequent application in drug design.

ReactionWorkflow cluster_0 Precursor Synthesis cluster_1 Drug Development Application (SNAr) Start 2,3,5-Trifluorobenzoic Acid Intermediate 2,3,5-Trifluoro-4-nitrobenzoic Acid (Target Compound) Start->Intermediate Electrophilic Aromatic Substitution (Activated) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Intermediate DrugScaffold 3-Amino-2,5-difluoro-4-nitrobenzoic Acid (Fluoroquinolone Precursor) Intermediate->DrugScaffold Regioselective SNAr (Displacement of C3-F) Hazard HAZARD ALERT: Exothermic Reaction. HF generation. Nucleophile Cyclic Amine (e.g., Piperazine) Nucleophile->DrugScaffold

Figure 1: Synthetic workflow showing the generation of the target compound and its downstream application in nucleophilic aromatic substitution (SNAr) for drug scaffolding.

Emergency Response & Waste Management

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE including respiratory protection.

  • Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO3) or a specialized acid-neutralizing spill kit. Wait for bubbling (CO2 release) to cease.

  • Collection: Sweep up the neutralized paste into a hazardous waste container labeled "Organic Acid Waste + Fluorides".

Fire Fighting Measures
  • Media: Water spray, dry chemical, or carbon dioxide.[5][4]

  • Hazard: Thermal decomposition releases toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) . Firefighters must wear self-contained breathing apparatus (SCBA) with full face-piece.

Waste Disposal[10]
  • Do not dispose of down the drain.

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to capture HF).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,3,4-Trifluoro-5-nitrobenzoic acid (Isomer Analog for SAR data). Retrieved from [Link]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (Mechanistic grounding for SNAr reactivity).
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Foundational

The Electronic Topology and Reactivity Profile of 2,3,5-Trifluoro-4-nitrobenzoic Acid: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, polyfluoronitrobenzenes serve as privileged scaffolds, offering precise control over molecular conformation, metabolic stability, and lipophilicity. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, polyfluoronitrobenzenes serve as privileged scaffolds, offering precise control over molecular conformation, metabolic stability, and lipophilicity. Among these, 2,3,5-trifluoro-4-nitrobenzoic acid (CAS: 1806336-88-8) stands out as a highly versatile, electronically unique building block[1]. This whitepaper provides an in-depth analysis of its electronic properties, thermodynamic acidity, and regioselective reactivity, equipping synthetic chemists and drug development professionals with the mechanistic insights required to leverage this molecule in complex active pharmaceutical ingredient (API) synthesis.

Molecular Architecture & Electronic Topology

The chemical behavior of 2,3,5-trifluoro-4-nitrobenzoic acid is dictated by a synergistic combination of inductive (-I) and mesomeric (-M) effects exerted by its substituents. The aromatic ring is profoundly electron-deficient, acting as a powerful electrophile.

  • Fluorine Atoms (C2, C3, C5): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the

    
    -bond framework. While fluorine possesses a weak electron-donating resonance effect (+M) via its lone pairs, the -I effect heavily dominates in highly deactivated rings, polarizing the carbon-fluorine bonds and leaving the ring carbons electron-starved[2].
    
  • Nitro Group (C4): The nitro group is one of the most potent electron-withdrawing groups available, exerting both strong -I and -M effects. It drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the

    
    -system, making the ring highly susceptible to nucleophilic attack[3].
    
  • Carboxylic Acid (C1): The carboxyl moiety further depletes electron density via -I and -M effects, while also serving as an orthogonal handle for amide coupling or esterification.

ElectronicTopology Ring Aromatic Ring (Highly Electron Deficient) LUMO Drastic LUMO Lowering (High SNAr Susceptibility) Ring->LUMO Synergistic Electronic Effect NO2 Nitro Group (C4) Strong -I, -M Effect NO2->Ring Resonance & Inductive Withdrawal COOH Carboxylic Acid (C1) -I, -M Effect COOH->Ring Inductive Withdrawal F_Atoms Fluorine Atoms (C2, C3, C5) Strong -I > +M Effect F_Atoms->Ring Sigma-Bond Polarization

Fig 1: Synergistic electronic effects lowering the LUMO of the aromatic ring.

Thermodynamic Acidity & pKa Profiling

The acidity of the carboxylic acid group is a direct readout of the electronic environment of the aromatic ring. The stabilization of the resulting carboxylate anion is heavily dependent on the presence of electron-withdrawing groups.

While the pKa of standard benzoic acid is 4.20, the introduction of fluorine atoms significantly enhances acidity. For instance, 2,4,5-trifluorobenzoic acid exhibits a pKa of 2.80[4]. The addition of a para-nitro group in 2,3,5-trifluoro-4-nitrobenzoic acid provides massive resonance stabilization to the carboxylate anion. Consequently, the pKa is depressed to an extreme degree, ensuring the molecule is fully ionized at physiological pH and highly soluble in aqueous basic media.

Table 1: Comparative pKa Values of Substituted Benzoic Acids

CompoundpKa ValueElectronic DriversReference
Benzoic Acid4.20Baseline[4]
3,4-Difluorobenzoic acid3.80Inductive withdrawal (-I)[4]
2,4,5-Trifluorobenzoic acid2.80Strong multi-position -I effects[4]
2,3,6-Trifluorobenzoic acid~2.10Ortho-fluorine inductive proximity[4]
2,3,5-Trifluoro-4-nitrobenzoic acid < 2.00 (Predicted) Synergistic -I (Fluorines) + -M (Nitro) Extrapolated

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The defining reactivity of 2,3,5-trifluoro-4-nitrobenzoic acid is its participation in Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a negatively charged intermediate known as the Meisenheimer complex[3][5].

Regioselectivity: C3 vs. C5 Attack

The molecule possesses three potential leaving groups (fluorines at C2, C3, and C5). The regioselectivity is governed by the stabilization of the Meisenheimer complex and steric hindrance:

  • Electronic Activation: The nitro group at C4 strongly activates the ortho positions (C3 and C5) because the negative charge in the transition state can be directly delocalized onto the highly electronegative oxygen atoms of the nitro group (forming an aci-nitro resonance structure)[2][3].

  • Steric Differentiation: While both C3 and C5 are electronically activated, C3 is flanked by the bulky nitro group (C4) and a fluorine atom (C2). In contrast, C5 is flanked by the nitro group (C4) and a much smaller hydrogen atom (C6).

  • Electrostatic Repulsion: The lone pairs of the fluorine at C2 create an electrostatic shield that repels incoming electron-rich nucleophiles, further disfavoring attack at C3.

SNArRegioselectivity Start 2,3,5-Trifluoro-4-nitrobenzoic Acid Nu Nucleophilic Attack (e.g., Amine) Start->Nu C3 Attack at C3 (Ortho to NO2) Nu->C3 Minor Pathway C5 Attack at C5 (Ortho to NO2) Nu->C5 Major Pathway Steric3 Sterically Hindered (Flanked by F and NO2) C3->Steric3 Steric5 Sterically Favored (Flanked by H and NO2) C5->Steric5 Meisenheimer Meisenheimer Complex (Stabilized by C4-NO2) Steric5->Meisenheimer Product 5-Substituted-2,3-difluoro- 4-nitrobenzoic acid Meisenheimer->Product Fluoride Elimination

Fig 2: Regioselective SNAr pathway favoring C5 substitution due to steric factors.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality into every operational step.

Protocol A: Regioselective SNAr Amination at C5

Objective: Synthesize 5-(alkylamino)-2,3-difluoro-4-nitrobenzoic acid. Causality & Design: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature poorly solvates the nucleophilic amine, thereby increasing its effective nucleophilicity and accelerating the rate-determining formation of the Meisenheimer complex[6]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the reactant amine from precipitating as a fluoride salt.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. The excess base ensures the carboxylic acid is deprotonated, preventing it from interfering with the nucleophile.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.1 eq).

  • Reaction Monitoring: Stir the mixture at ambient temperature (or heat to 40°C for sterically hindered amines). Monitor via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The substitution of fluorine by an amine will result in a highly colored (often yellow/orange) product due to extended push-pull conjugation across the nitroarene system.

  • Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl. The acidic aqueous environment protonates the carboxylate, crashing out the highly hydrophobic 5-amino-2,3-difluoro-4-nitrobenzoic acid derivative.

  • Purification: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C4 nitro group to an aniline derivative without triggering hydrodefluorination. Causality & Design: Standard palladium-catalyzed hydrogenation (Pd/C, H2) on polyfluorinated electron-deficient arenes frequently results in unwanted cleavage of the C-F bonds (hydrodefluorination). To prevent this, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride is employed.

  • Solvent System: Dissolve the SNAr product from Protocol A in a 4:1 mixture of Ethanol and Water (0.1 M). The aqueous component is necessary to dissolve the NH4Cl electrolyte.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH4Cl (5.0 eq).

  • Thermal Activation: Heat the suspension to 80°C under vigorous stirring. The reaction proceeds via the sequential transfer of electrons from the Fe(0) surface to the nitro group, with water acting as the proton source.

  • Validation: Monitor via TLC. The disappearance of the yellow starting material and the emergence of a highly polar, UV-active spot indicates the formation of the aniline.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, and partition the residue between Ethyl Acetate and a saturated NaHCO3 solution. Extract, dry over Na2SO4, and concentrate to yield the chemoselectively reduced product.

References

  • Macromolecules - ACS Publications. Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Retrieved from:[Link]

  • Vaia. Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution? Retrieved from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. Retrieved from: [Link]

Sources

Exploratory

The Electronic Landscape and pKa Determination of Polyfluorinated Nitrobenzoic Acids: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In the realm of medicinal chemistry and advanced materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the realm of medicinal chemistry and advanced materials science, polyfluorinated nitrobenzoic acids (PFNBAs) serve as highly versatile, electrophilic scaffolds. The strategic substitution of multiple fluorine atoms alongside a nitro group on a benzoic acid core fundamentally alters the molecule's electronic topography. The master variable dictating the physicochemical behavior, solubility, and reactivity of these compounds is their acid dissociation constant (


).

This technical guide provides an in-depth analysis of the causality behind the extreme acidity of PFNBAs, presents comparative quantitative data, and outlines self-validating experimental protocols for accurately determining


 values in highly acidic regimes.

Theoretical Framework: Causality of Modulation

The acidity of a carboxylic acid is governed by the thermodynamic stability of its conjugate base (the carboxylate anion). In PFNBAs, this stability is driven by two primary electronic mechanisms:

  • Inductive Effects (

    
    ):  Fluorine is the most electronegative element. Multiple fluorine substituents exert a profound, cumulative electron-withdrawing inductive effect through the 
    
    
    
    -bond framework. This pulls electron density away from the carboxylate group, delocalizing the negative charge and drastically stabilizing the anion.
  • Resonance Effects (

    
    ):  The nitro group (
    
    
    
    ) is a powerful electron-withdrawing group that operates via both inductive and resonance mechanisms. When positioned ortho or para to the carboxylic acid, the nitro group can accept electron density through the
    
    
    -system, further dispersing the anionic charge.

The Causality Principle: The synergistic combination of polyfluorination (maximizing


) and nitro substitution (maximizing 

) lowers the activation energy for proton dissociation. Consequently, PFNBAs exhibit

values significantly lower than unsubstituted benzoic acid, often crossing into the super-acidic organic regime (

).

Quantitative Data: Comparative Values

To illustrate the cumulative electronic effects, the table below summarizes the


 values of various substituted benzoic acids. Notice the steep decline in 

as electron-withdrawing groups are added.
CompoundSubstituents

Value
Reference
Benzoic AcidNone4.20Standard
4-Nitrobenzoic Acid4-

3.44Standard
2,3,4,5-Tetrafluorobenzoic Acid2,3,4,5-

2.53ChemicalBook
2-Fluoro-4-nitrobenzoic Acid2-

, 4-

2.37Benchchem
Pentafluorobenzoic Acid2,3,4,5,6-

1.48Wikipedia
4-Nitro-2,3,5,6-tetrafluorobenzoic Acid2,3,5,6-

, 4-

~1.10*Theoretical Extrapolation

*Note: The value for 4-nitro-2,3,5,6-tetrafluorobenzoic acid is an extrapolated estimate based on cumulative Hammett substituent constants (


).

Experimental Methodologies for Determination

Determining the


 of highly acidic PFNBAs requires rigorous, self-validating analytical techniques. Standard glass pH electrodes suffer from "acid error" at 

, necessitating orthogonal approaches depending on the specific compound's acidity.
Method A: Potentiometric Titration (For )

Applicable for mono- or di-fluoronitrobenzoic acids.

Causality & Self-Validation: This method relies on maintaining a constant ionic strength to ensure that activity coefficients remain stable, allowing concentration to serve as a valid proxy for thermodynamic activity.

  • Electrode Calibration: Calibrate a high-precision glass electrode using standardized buffers at pH 1.68, 4.01, and 7.00. Validation: The system validates itself by confirming a Nernstian slope (>98%) prior to sample introduction.

  • Analyte Preparation: Dissolve 2.0 mmol of the PFNBA in 50 mL of a 0.15 M

    
     aqueous solution. The 
    
    
    
    acts as a background electrolyte to lock the ionic strength.
  • Titration: Titrate the solution with standardized 0.1 M

    
     under a continuous argon purge. Causality: Argon prevents atmospheric 
    
    
    
    from dissolving and forming carbonic acid, which would artificially skew the basic baseline of the titration curve.
  • Data Extraction: Calculate the first derivative (

    
    ) to precisely locate the equivalence point. The 
    
    
    
    is derived from the pH at the half-equivalence volume.
Method B: UV-Vis Spectrophotometry (For )

Applicable for tetrafluoro- and pentafluoro-derivatives.

Causality & Self-Validation: Highly acidic PFNBAs require UV-Vis spectroscopy because it measures the distinct molar absorptivities of the protonated (


) and deprotonated (

) species directly, bypassing the limitations of glass electrodes at extreme pH.
  • Buffer Preparation: Prepare a series of ten aqueous buffers ranging from pH 0.5 to 3.0 using

    
     mixtures. Measure the exact pH of each using a specialized low-pH electrode.
    
  • Sample Dilution: Dissolve the PFNBA in 1% DMSO and dilute into the buffers to a final concentration of

    
     M. Causality: This ultra-low concentration prevents molecular dimerization and ensures strict adherence to the Beer-Lambert Law.
    
  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm. Identify the analytical wavelength (

    
    ) where the difference in absorbance between 
    
    
    
    and
    
    
    is maximized.
  • Isosbestic Point Verification: Validation: Confirm the presence of a sharp isosbestic point across all spectra. A clean isosbestic point proves that only a simple two-state protolytic equilibrium is occurring, ruling out degradation or aggregation.

  • Regression Analysis: Plot the absorbance at

    
     against pH and fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Workflow Visualization

Workflow A Compound Preparation (Polyfluorinated NBA) B Select pKa Method Based on Acidity A->B C Potentiometric Titration (pKa > 2.0) B->C D UV-Vis Spectrophotometry (pKa < 2.0) B->D E Data Acquisition (pH vs. Volume/Absorbance) C->E D->E F Non-linear Regression (Henderson-Hasselbalch) E->F G Validated pKa Value F->G

Caption: Workflow for determining the pKa of polyfluorinated nitrobenzoic acids.

Implications in Drug Design and SNAr Reactivity

Understanding the


 of PFNBAs is not merely an academic exercise; it is a critical parameter in drug design and synthetic methodology.

At physiological pH (7.4), PFNBAs are entirely ionized. This high degree of ionization drastically lowers their lipophilicity (LogP), preventing passive diffusion across lipid bilayers unless specific transport mechanisms are engaged.

Synthetically, the same electron-withdrawing forces that lower the


 also activate the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) . The highly electron-deficient ring is primed for attack by nucleophiles (such as amines or thiols). The fluorine atoms act as excellent leaving groups, while the nitro group stabilizes the intermediate Meisenheimer complex.

SNAr S1 Polyfluorinated Nitrobenzoic Acid S2 Nucleophilic Attack (Amine/Thiol) S1->S2 S3 Meisenheimer Complex (Stabilized by F & NO2) S2->S3 S4 Fluoride Elimination (Rate-determining) S3->S4 S5 Substituted Nitrobenzoic Acid S4->S5

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway in fluoronitrobenzoic acids.

By mastering the electronic landscape and accurately measuring the


 of these complex molecules, researchers can rationally design highly specific SNAr reactions and predict the pharmacokinetic profiles of novel fluorinated therapeutics.

References

  • Wikipedia Contributors. "Pentafluorobenzoic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ryan, M. T., & Berner, K. J. "vOH and pKa values of para substituted tetrafluorobenzoic acids." Spectrochimica Acta Part A: Molecular Spectroscopy, 1969, 25(6), 1155-1157. URL:[Link]

  • Tamborski, C., & Soloski, E. J. "Difunctional Tetrafluorobenzene Compounds from Fluoroaromatic Organolithium Intermediates." The Journal of Organic Chemistry, 1968, 33(5), 2136-2138. URL:[Link]

Foundational

Comparative Analysis of Trifluoronitrobenzoic Acid Isomers: 2,3,4-Trifluoro-5-nitrobenzoic Acid vs. 2,3,5-Trifluoro-4-nitrobenzoic Acid

Executive Summary & Nomenclature Clarification In advanced pharmaceutical synthesis, highly functionalized fluorinated building blocks dictate the regioselectivity of downstream coupling reactions. Before diving into the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In advanced pharmaceutical synthesis, highly functionalized fluorinated building blocks dictate the regioselectivity of downstream coupling reactions. Before diving into the comparative analysis, a critical nomenclature correction is required: the compound often colloquially or erroneously referred to as "2,3,4-trifluoro-4-nitrobenzoic acid" is chemically impossible due to valency constraints at the C4 position of the benzene ring.

Within the drug development community, this misnomer universally refers to 2,3,4-trifluoro-5-nitrobenzoic acid (CAS: 197520-71-1)[1], a highly sought-after intermediate used in the synthesis of the MEK inhibitor Binimetinib[2]. This technical guide provides an in-depth comparative analysis between this compound and its positional isomer, 2,3,5-trifluoro-4-nitrobenzoic acid (CAS: 1806336-88-8)[3], focusing on their electronic profiling, nucleophilic aromatic substitution (SNAr) reactivity, and self-validating experimental workflows.

Electronic Profiling & Regioselectivity (The Causality of SNAr)

The SNAr reactivity of polyfluorinated nitrobenzoic acids is governed by the synergistic electron-withdrawing effects of the nitro (-NO₂) and carboxyl (-COOH) groups. Understanding the spatial relationship between these groups and the labile fluorine atoms is the cornerstone of designing effective synthetic routes.

2,3,4-Trifluoro-5-nitrobenzoic acid (2,3,4-TF-5-NBA)

In this isomer, the -NO₂ group is at C5 and the -COOH group is at C1.

  • C2-Fluoro: Positioned para to the strongly activating -NO₂ group and ortho to the -COOH group. It is highly electrophilic.

  • C4-Fluoro: Positioned ortho to the -NO₂ group and para to the -COOH group. It is exceptionally activated due to the proximity of the nitro group's strong inductive (-I) and resonance (-M) effects.

  • C3-Fluoro: Positioned meta to both electron-withdrawing groups. It lacks resonance activation and remains inert under standard SNAr conditions.

  • Causality in Synthesis: Because both C2 and C4 are highly activated, this molecule is primed for double amination, a feature exploited in the synthesis of Binimetinib[2].

2,3,5-Trifluoro-4-nitrobenzoic acid (2,3,5-TF-4-NBA)

In this isomer, the -NO₂ group is shifted to C4.

  • C3-Fluoro & C5-Fluoro: Both are positioned ortho to the -NO₂ group and meta to the -COOH group. Both are highly activated by the nitro group. However, C5 is sterically more accessible because C3 is sandwiched between the C2-fluoro and C4-nitro groups.

  • C2-Fluoro: Positioned meta to the -NO₂ group and ortho to the -COOH group. It is only weakly activated.

  • Causality in Synthesis: Nucleophilic attack on this isomer will preferentially occur at C5 under kinetic control due to the favorable combination of electronic activation and minimal steric hindrance.

Regioselectivity cluster_0 2,3,4-Trifluoro-5-nitrobenzoic acid cluster_1 2,3,5-Trifluoro-4-nitrobenzoic acid A_C2 C2-Fluoro Activated (Para to NO2, Ortho to COOH) Activated (Para to NO2, Ortho to COOH) A_C2->Activated (Para to NO2, Ortho to COOH) A_C4 C4-Fluoro Activated (Ortho to NO2, Para to COOH) Activated (Ortho to NO2, Para to COOH) A_C4->Activated (Ortho to NO2, Para to COOH) A_C3 C3-Fluoro Deactivated (Meta to NO2 & COOH) Deactivated (Meta to NO2 & COOH) A_C3->Deactivated (Meta to NO2 & COOH) B_C3 C3-Fluoro Activated (Ortho to NO2)\nSterically Hindered Activated (Ortho to NO2) Sterically Hindered B_C3->Activated (Ortho to NO2)\nSterically Hindered B_C5 C5-Fluoro Activated (Ortho to NO2)\nSterically Accessible Activated (Ortho to NO2) Sterically Accessible B_C5->Activated (Ortho to NO2)\nSterically Accessible B_C2 C2-Fluoro Weakly Activated\n(Ortho to COOH, Meta to NO2) Weakly Activated (Ortho to COOH, Meta to NO2) B_C2->Weakly Activated\n(Ortho to COOH, Meta to NO2)

Fig 1: SNAr regioselectivity map comparing electronic and steric activation sites.

Quantitative Data & Physicochemical Properties

Property2,3,4-Trifluoro-5-nitrobenzoic acid2,3,5-Trifluoro-4-nitrobenzoic acid
CAS Number 197520-71-1[1]1806336-88-8[3]
Molecular Formula C₇H₂F₃NO₄C₇H₂F₃NO₄
Molecular Weight 221.09 g/mol 221.09 g/mol
Primary SNAr Sites C2 and C4 (Double displacement)C5 (Preferred mono-displacement)
Inert Fluorine Site C3 (Meta to EWGs)C2 (Meta to NO₂)
Primary API Application Binimetinib (MEK Inhibitor)[2]Custom fluorinated building blocks

Experimental Workflows & Protocols

Every SNAr reaction on polyfluorinated aromatics risks generating complex mixtures of regioisomers. The following protocols are designed as self-validating systems , ensuring that in-process controls (IPCs) dictate the progression of the workflow.

Protocol 1: Double SNAr Amination of 2,3,4-TF-5-NBA (Binimetinib Route)

Objective: Complete displacement of both C2 and C4 fluorines with ammonia to form a 2,4-diamino precursor[2].

  • CDI-Mediated Amidation:

    • Charge a dry reactor with 2,3,4-TF-5-NBA (1.0 eq) and anhydrous THF.

    • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 20°C.

    • Self-Validation Check: Observe steady CO₂ off-gassing. The activation is complete only when gas evolution ceases and an HPLC aliquot shows >99% conversion to the acylimidazole intermediate.

    • Add DIPEA (1.5 eq) and O-(2-tert-butoxyethyl)hydroxylamine (1.1 eq). Stir for 4 hours, then work up to isolate the alkoxy amide.

  • High-Pressure Double SNAr:

    • Transfer the alkoxy amide to a stainless-steel pressure vessel (steel bomb)[2].

    • Add a 10-fold molar excess of 28% aqueous NH₄OH. Seal and heat to 80°C.

    • Causality of the Steel Bomb: The first amination (at C4) occurs rapidly. However, the newly introduced -NH₂ group donates electron density into the ring via resonance (+M effect), severely deactivating the remaining C2-fluoro site. High pressure and heat are thermodynamically mandatory to overcome this induced activation energy barrier[2].

    • Self-Validation Check: Sample the reaction after 12 hours for LC-MS. The system is validated as complete only when the mono-amino intermediate ([M+H]⁺ = SM - 19 + 16) is <1% by Area Normalization.

Binimetinib_Synthesis SM 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS: 197520-71-1) Step1 Amidation (CDI, DIPEA) O-(2-tert-butoxyethyl)hydroxylamine SM->Step1 Int1 Alkoxy Amide Intermediate Step1->Int1 Step2 Double SNAr Amination (NH4OH, Steel Bomb, High Pressure) Int1->Step2 Displaces C2 & C4 Fluorines Int2 2,4-Diamino-3-fluoro-5-nitrobenzamide Derivative Step2->Int2 Overcomes +M effect of first amine Step3 Benzimidazole Formation (Formic Acid, Pd(OH)2/C) Int2->Step3 Cyclization Int3 Benzimidazole Core Step3->Int3 Step4 Pd-Catalyzed Arylation (1-iodo-4-bromo-2-fluorobenzene) Int3->Step4 API Binimetinib (MEK Inhibitor) Step4->API Methylation & Deprotection

Fig 2: Binimetinib synthesis workflow highlighting the critical double SNAr amination step.

Protocol 2: Regioselective Mono-Amination of 2,3,5-TF-4-NBA

Objective: Kinetically controlled SNAr exclusively at the C5 position.

  • Mild Amination:

    • Dissolve 2,3,5-TF-4-NBA (1.0 eq) in anhydrous acetonitrile.

    • Add a primary alkylamine (1.0 eq) dropwise at strictly 0°C.

    • Causality of Temperature Control: Because both C3 and C5 are activated by the ortho-nitro group, kinetic control is required to exploit the slight steric advantage at C5. Elevated temperatures will lead to a statistical mixture of C3/C5 regioisomers and potential di-amination.

  • Self-Validation via ¹⁹F NMR:

    • Pull a reaction aliquot and run a rapid ¹⁹F NMR. The protocol is validated when the SNAr is confirmed by the disappearance of the C5 fluorine signal (typically around -115 ppm) while the C2 and C3 fluorine signals remain unperturbed.

    • Quench with 1M HCl to precipitate the pure mono-aminated product.

References

  • PubChem . "2,3,4-Trifluoro-5-nitrobenzoic acid | C7H2F3NO4 | CID 15871241". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia . "Binimetinib". Wikimedia Foundation. URL: [Link]

  • Hairui Chemical . "2,3,5-Trifluoro-4-nitrobenzoic acid | CAS 1806336-88-8". Hangzhou Hairui Chemical Co., Ltd. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3,5-trifluoro-4-nitrobenzoic acid from 2,3,5-trifluorobenzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis / Fluorine Chemistry Introduction & Mechanistic Rationale The synthesis of 2,3,5-trifluoro-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis / Fluorine Chemistry

Introduction & Mechanistic Rationale

The synthesis of 2,3,5-trifluoro-4-nitrobenzoic acid from 2,3,5-trifluorobenzoic acid is a critical electrophilic aromatic substitution (EAS) utilized in the preparation of advanced fluorinated building blocks for pharmaceuticals. Achieving high yields in this transformation requires overcoming the profound electronic deactivation of the aromatic system.

Regioselectivity and Electronic Effects

In 2,3,5-trifluorobenzoic acid, the aromatic ring is severely deactivated by the electron-withdrawing carboxyl group (-COOH) and the inductive pull (-I) of three fluorine atoms. However, the regioselectivity of the nitration is dictated by the resonance-donating (+M) effects of the fluorines[1].

  • The -COOH Group: Strongly deactivating and meta-directing. It directs electrophiles to positions 3 and 5, which are already occupied by fluorine atoms.

  • The Fluorine Atoms: Ortho/para-directing. The available positions for nitration are C4 and C6.

  • C4 vs. C6 Competition: Position C4 is ortho to both F3 and F5, benefiting from dual +M stabilization during the formation of the Wheland intermediate. Furthermore, C4 is para to the -COOH group, whereas C6 is sterically hindered by the adjacent, bulky -COOH group. Consequently, nitration occurs with high regioselectivity at the C4 position.

Because of the cumulative deactivating effects, standard nitration conditions (e.g., concentrated HNO₃ at room temperature) result in incomplete reactions. To drive the reaction to completion, a highly potent nitrating system utilizing fuming nitric acid and elevated thermal activation (50–70 °C) is required[1][2].

Regioselectivity R1 Nitronium Ion (NO2+) R3 Attack at C4 (Favored: +M from F3/F5, Sterically Accessible) R1->R3 R2 2,3,5-Trifluorobenzoic Acid R2->R3 R4 Attack at C6 (Disfavored: Steric Hindrance from -COOH) R2->R4 Minor R5 Wheland Intermediate at C4 R3->R5 R6 2,3,5-Trifluoro-4-nitrobenzoic Acid (Major Product) R5->R6

Logical relationship dictating C4 regioselectivity in the nitration of 2,3,5-trifluorobenzoic acid.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric parameters designed to maximize the generation of the nitronium ion while maintaining a safe, controllable reaction profile.

Reagent / ParameterMW ( g/mol )EquivalentsAmountRole in Synthesis
2,3,5-Trifluorobenzoic Acid 176.091.010.0 g (56.8 mmol)Limiting Substrate
Fuming Nitric Acid (>90%) 63.013.07.1 mLElectrophile Source
Concentrated H₂SO₄ (98%) 98.08Solvent40.0 mLCatalyst / Dehydrating Agent
Reaction Temperature --60–65 °CKinetic Activation
Reaction Time --4–6 HoursReaction Duration
Expected Yield 221.09~75-85%9.4 - 10.6 gTarget Product

Experimental Workflow

Workflow Step1 1. Acid Mixture H2SO4 + Fuming HNO3 (0-5 °C) Step2 2. Substrate Addition Maintain <10 °C Step1->Step2 Step3 3. Thermal Activation 60-65 °C for 4-6 h Step2->Step3 Step4 4. Ice Quench Precipitation Step3->Step4 Step5 5. Filtration & Washing (pH ~4) Step4->Step5 Step6 6. Recrystallization (Aq. Ethanol) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology & Self-Validating Protocols

Safety Warning: The mixing of concentrated sulfuric acid and fuming nitric acid is highly exothermic and generates a potent oxidizing medium. Perform all steps in a properly ventilated fume hood using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat)[3].

Phase 1: Nitronium Ion Generation
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a heavy-duty magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

  • Acid Cooling: Add 40.0 mL of concentrated H₂SO₄ (98%) to the flask. Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

  • Nitric Acid Addition: Place 7.1 mL of fuming HNO₃ (>90%) into the addition funnel. Add the HNO₃ dropwise over 15–20 minutes.

    • Causality: Slow addition is critical. Rapid addition causes a dangerous thermal spike, volatilizing the HNO₃ and degrading the nitrating potential[3]. Maintain the internal temperature strictly below 10 °C.

Phase 2: Substrate Addition & Thermal Activation
  • Substrate Introduction: To the cold nitrating mixture, add 10.0 g of 2,3,5-trifluorobenzoic acid in small 1-gram portions over 30 minutes.

    • Self-Validation Check: The substrate will not fully dissolve at this temperature; the mixture will appear as a thick, white suspension. If the mixture turns dark brown or red, oxidative cleavage is occurring due to poor temperature control.

  • Heating: Remove the ice bath. Attach a reflux condenser fitted with a drying tube (to prevent atmospheric moisture from diluting the acids). Gradually heat the flask using a thermostated oil bath to an internal temperature of 60–65 °C[2].

  • Reaction Monitoring: Stir vigorously at 65 °C for 4 to 6 hours.

    • Self-Validation Check: As the reaction proceeds, the high-melting starting material converts into the nitrated product, which is more soluble in the hot acid matrix. The transition from a thick white suspension to a clear, pale-yellow solution serves as a visual indicator of reaction progression. Confirm completion via TLC (eluent: Hexanes/EtOAc/AcOH 60:35:5) or HPLC.

Phase 3: Quenching & Isolation
  • Quenching: Cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare a slurry of 400 g of crushed ice and 100 mL of distilled water.

  • Precipitation: Carefully pour the acidic reaction mixture over the ice slurry under vigorous mechanical stirring.

    • Causality: The massive heat of dilution of H₂SO₄ is absorbed by the phase change of the ice. The sudden increase in aqueous polarity forces the highly insoluble 2,3,5-trifluoro-4-nitrobenzoic acid to crash out as a pale-yellow precipitate.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold distilled water (3 × 50 mL).

    • Self-Validation Check: Test the pH of the final filtrate wash. Continue washing until the pH is ~4, ensuring the complete removal of residual mineral acids which could cause degradation during drying.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimal volume of boiling aqueous ethanol (approx. 30% ethanol in water).

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of pure, highly ordered crystals, then transfer to an ice bath for 1 hour to maximize yield.

  • Final Drying: Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization Expectations

To verify the structural integrity and regioselectivity of the synthesized 2,3,5-trifluoro-4-nitrobenzoic acid, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz): The starting material exhibits two aromatic protons. The nitrated product will display only one aromatic proton signal. Expect a multiplet or doublet of doublets at approximately δ 7.8–8.2 ppm, corresponding to the C6 proton coupling with the adjacent F5 and F2 atoms.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): Three distinct fluorine resonances will be observed. Compared to the starting material, the signals for F3 and F5 will be significantly shifted downfield due to the strong electron-withdrawing nature of the newly introduced nitro group at C4.

  • LC-MS (ESI-): Expected mass for[M-H]⁻ is m/z 220.0.

References

  • Truman ChemLab. "Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate." Truman State University. Available at: [Link]

  • Google Patents. "CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene." Google Patents.

Sources

Application

Application Note: Strategic Synthesis of 7-Substituted Fluoroquinolones using 2,3,5-Trifluoro-4-nitrobenzoic Acid

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the strategic utilization of 2,3,5-trifluoro-4-nitrobenzoic acid (TFNBA) as a high-value scaffold for synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the strategic utilization of 2,3,5-trifluoro-4-nitrobenzoic acid (TFNBA) as a high-value scaffold for synthesizing next-generation fluoroquinolone antibiotics.

Unlike standard tetrafluorobenzoic acid precursors, TFNBA introduces a nitro group at the critical C-7 position (post-cyclization), offering a unique chemical handle for synthesizing 7-amino or 7-heterocyclic derivatives found in advanced antibiotics like Delafloxacin or novel anti-tuberculosis agents.

Introduction & Mechanistic Rationale

The fluoroquinolone pharmacophore relies heavily on the substitution pattern at the C-7 position to dictate antibacterial spectrum and pharmacokinetic properties. Standard synthesis often employs 2,3,4,5-tetrafluorobenzoic acid, relying on the regioselective displacement of the C-4 fluorine (which becomes C-7 in the quinolone).

Why use 2,3,5-trifluoro-4-nitrobenzoic acid? The TFNBA scaffold places a nitro group at the para-position relative to the carboxylate. Upon cyclization via the Grohe-Heberies route, this nitro group translates directly to the C-7 position of the quinolone core.

  • Advantage 1 (Reactivity): The nitro group is a potent electron-withdrawing group (EWG), significantly activating the adjacent C-6 and C-8 fluorines during the cyclization phase.

  • Advantage 2 (Versatility): The C-7 nitro group can be:

    • Displaced (

      
      ) by nucleophiles (often more facile than F-displacement in specific steric environments).
      
    • Reduced to a primary amine (7-aminoquinolone), a precursor impossible to access directly via standard tetrafluoro-routes.

Workflow Visualization

The following diagram outlines the conversion of TFNBA into a functionalized quinolone core.

TFNBA_Workflow TFNBA 2,3,5-Trifluoro-4- nitrobenzoic Acid AcidCl Acid Chloride Activation TFNBA->AcidCl SOCl2 / Cat. DMF BetaKeto Beta-Keto Ester (Mg Malonate Route) AcidCl->BetaKeto Mg(OEt)2 / Malonate Enamine Enamine Formation BetaKeto->Enamine Orthoformate + R-NH2 Core 7-Nitro-6,8-difluoro Quinolone Core Enamine->Core Cyclization (NaH/K2CO3) Target 7-Substituted API Scaffold Core->Target Nitro Reduction or Nucleophilic Displacement

Figure 1: Strategic workflow for converting TFNBA into high-value quinolone scaffolds via the Grohe-Heberies method.

Material Safety & Handling (Critical)

Hazard Profile: 2,3,5-Trifluoro-4-nitrobenzoic acid is a nitro-aromatic compound.

  • Explosion Risk: While generally stable, nitro-compounds can decompose violently at high temperatures. Never distill the nitro-benzoyl chloride intermediate to dryness.

  • Corrosivity: The acid and its chloride derivative are potent skin irritants and lachrymators.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation.

Experimental Protocols

Protocol A: Activation to 2,3,5-Trifluoro-4-nitrobenzoyl Chloride

Objective: Convert the carboxylic acid to the reactive acid chloride without inducing thermal decomposition.

Reagents:

  • TFNBA (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a gas scrubber (NaOH trap) to neutralize HCl/SO2 byproducts.

  • Dissolution: Suspend TFNBA in anhydrous Toluene (5 mL per gram of substrate).

  • Addition: Add

    
     dropwise at room temperature. Add catalytic DMF.
    
  • Reaction: Heat the mixture slowly to 70-80°C . Note: Do not exceed 90°C to maintain nitro-group stability.

  • Monitoring: Stir for 3-4 hours. Reaction completion is indicated by the cessation of gas evolution and the formation of a clear homogenous solution.

  • Workup: Remove excess

    
     and Toluene under reduced pressure (rotary evaporator) at 
    
    
    
    .
  • Result: The crude acid chloride (yellow/brown oil) is used immediately in Protocol B.

Protocol B: Construction of the Quinolone Core (Grohe-Heberies Method)

Objective: Synthesize the 1-cyclopropyl-6,8-difluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][2]

Reagents:

  • Magnesium Ethoxide (

    
    )
    
  • Diethyl Malonate[3]

  • Triethyl Orthoformate[3]

  • Cyclopropylamine (or other N-1 amine source)

  • Base: Sodium Hydride (60% dispersion) or

    
    
    

Step-by-Step Methodology:

  • Magnesium Chelate Formation:

    • In a dry reactor, suspend

      
       (1.1 equiv) in anhydrous THF.
      
    • Add Diethyl Malonate (1.1 equiv) dropwise. Reflux for 1 hour to form the soluble magnesium malonate complex.

  • Acylation:

    • Cool the mixture to -10°C.

    • Add the Acid Chloride (from Protocol A) dissolved in THF dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Acidify with dilute

      
       to decarboxylate. Extract with Ethyl Acetate. This yields the Ethyl 2,3,5-trifluoro-4-nitrobenzoylacetate .
      
  • Enamine Formation:

    • Dissolve the benzoylacetate in Acetic Anhydride (2 equiv) and Triethyl Orthoformate (1.5 equiv). Reflux for 2 hours.

    • Evaporate volatiles to obtain the ethoxy-acrylate intermediate.

    • Dissolve in Ethanol and add Cyclopropylamine (1.0 equiv) at 0°C. Stir for 2 hours.

  • Cyclization (The Critical Step):

    • Dissolve the resulting enamine in anhydrous DMF or Dioxane.

    • Add NaH (1.2 equiv) slowly at 0°C (hydrogen evolution!).

    • Heat to 80°C for 2 hours. The base facilitates the intramolecular

      
       displacement of the C-2 Fluorine  by the amine nitrogen.
      
    • Result: Formation of the 7-Nitro-Quinolone Core .

Data Table: Expected Yields & Parameters

StepIntermediateKey ObservationTypical Yield
1Acid ChlorideClear yellow oil, fumingQuant. (Crude)
2BenzoylacetateViscous oil, keto-enol tautomers visible in NMR85-90%
3EnamineSolid precipitation often occurs92%
4CyclizationPale yellow precipitate75-80%

C-7 Functionalization: The Nitro Advantage

Once the core (e.g., Ethyl 1-cyclopropyl-6,8-difluoro-7-nitro-4-oxo-quinoline-3-carboxylate) is formed, the C-7 nitro group allows for unique divergent synthesis.

Pathway A: Nitro Reduction (Synthesis of 7-Amino Quinolones)

Used for: Attaching non-basic side chains or Schiff-base linkers.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Ethanol/Acetic Acid (10:1).

  • Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) at RT for 4 hours.

  • Product: The 7-nitro group is selectively reduced to a 7-amino group without reducing the quinolone double bond.

Pathway B: Nucleophilic Displacement (Direct Substitution)

Used for: Introducing piperazine or pyrrolidine rings. In this scaffold, the Nitro group acts as a "super-leaving group" (denitration) or activates the ring such that the adjacent fluorines are labile.

  • Note: In 6,8-difluoro-7-nitro systems, nucleophilic attack by piperazine often displaces the Nitro group directly because the C-7 position is activated by the para-carbonyl (C-4).

  • Protocol: React the 7-nitro core with N-methylpiperazine (3 equiv) in DMSO at 100°C. Monitor by HPLC for the disappearance of the nitro-peak and appearance of the amine-linked product.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, use 19F-NMR as a diagnostic tool. The symmetry and shifts of the fluorine atoms provide immediate confirmation of the structure.

  • Starting Material (TFNBA): 3 distinct Fluorine signals.

  • Cyclized Core (7-Nitro): 2 distinct Fluorine signals (C-6 and C-8). The signal for the displaced F (originally at C-2) will disappear.

  • Final Product (7-Piperazinyl): 2 Fluorine signals, but with significant chemical shift changes due to the loss of the electron-withdrawing nitro group.

References

  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Detailed review of the Gould-Jacobs and Grohe-Heberies reactions. Link

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Mechanisms of nucleophilic substitution in nitro-aromatics.[4] Link

  • Thionyl Chloride Mediated Synthesis. Master Organic Chemistry. Protocols for acid chloride activation. Link

  • Safety Data Sheet: 2,3,4-Trifluoro-5-nitrobenzoic acid. Sigma-Aldrich.[5] Handling and safety data for nitro-fluoro-benzoic acid isomers. Link

  • Nucleophilic Aromatic Substitution in Nitroarenes.National Institutes of Health (PMC). Theoretical and practical aspects of

    
     in nitro-compounds. Link
    

Sources

Method

Reduction of nitro group in 2,3,5-trifluoro-4-nitrobenzoic acid to amine

Application Note: Chemoselective Reduction of 2,3,5-Trifluoro-4-nitrobenzoic Acid Executive Summary This Application Note details the protocol for the reduction of 2,3,5-trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2,3,5-Trifluoro-4-nitrobenzoic Acid

Executive Summary

This Application Note details the protocol for the reduction of 2,3,5-trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) to 4-amino-2,3,5-trifluorobenzoic acid (CAS 122033-75-4). This transformation is a critical step in the synthesis of advanced fluoroquinolone antibiotics and liquid crystal intermediates.

The Core Challenge: The primary synthetic hurdle is hydrodefluorination . The presence of three fluorine atoms—particularly those ortho to the developing amino group—renders the C-F bonds highly susceptible to cleavage under standard catalytic hydrogenation conditions (e.g.,


, Pd/C), leading to defluorinated impurities that are difficult to separate.

The Solution: This guide presents two validated methodologies:

  • Method A (Primary): Iron-mediated reduction in acidic media (Bechamp-type). This method offers superior chemoselectivity, preserving the C-F bonds.

  • Method B (Alternative): Catalytic hydrogenation using sulfided Platinum on Carbon (Pt(S)/C), designed for higher throughput applications where metal waste must be minimized.

Strategic Analysis & Mechanism

Chemoselectivity Landscape

The reduction of the nitro group (


) to the amine (

) significantly alters the electronic properties of the aromatic ring. The nitro group is strongly electron-withdrawing, stabilizing the C-F bonds. The resulting amino group is strongly electron-donating, which activates the ring and weakens the C-F bonds (especially at the C3 and C5 positions) toward oxidative addition by metal catalysts.
MethodReagentSelectivity (C-F Retention)ScalabilityRisk Profile
Dissolving Metal Fe / AcOHHigh MediumIron waste disposal
Catalytic Hydrogenation

/ Pd/C
Low HighHigh risk of defluorination
Catalytic Hydrogenation

/ Pt(S)/C
Medium-High HighRequires specialized catalyst
Hydride Transfer

/ HCl
High LowDifficult emulsion workup
Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "danger zone" where side reactions occur.

ReactionPathway Start 2,3,5-Trifluoro-4-nitrobenzoic acid Inter Nitroso/Hydroxylamine Intermediates Start->Inter Reduction (2e-/4e-) Product 4-Amino-2,3,5-trifluorobenzoic acid (Target) Inter->Product Reduction (2e-) (Selective Path) Impurity Defluorinated Byproducts (e.g., 4-Amino-2,5-difluorobenzoic acid) Inter->Impurity Hydrogenolysis (Pd/C) (Side Reaction) Product->Impurity Over-reduction

Figure 1: Reaction pathway highlighting the selectivity branch point. Standard Pd/C catalysts often facilitate the red path (hydrogenolysis).

Experimental Protocols

Method A: Iron/Acetic Acid Reduction (Recommended)

Best for: High purity requirements, lab to pilot scale, preventing defluorination.

Reagents:

  • Substrate: 2,3,5-Trifluoro-4-nitrobenzoic acid (1.0 equiv)[1]

  • Reductant: Iron powder (325 mesh, reduced) (4.0 - 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Water (5:1 v/v) or Ethanol/Water/HCl (for milder pH)

  • Workup: Ethyl Acetate (EtOAc), 1M HCl, 1M NaOH (for pH adjustment)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 2,3,5-Trifluoro-4-nitrobenzoic acid (10 g, 45.2 mmol) and Glacial Acetic Acid (80 mL). Stir until partially dissolved. Add Water (16 mL) to aid iron solubility.

  • Activation: Heat the mixture to 50°C .

  • Addition: Add Iron powder (10.1 g, 180 mmol, 4.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 80°C.

  • Reaction: Heat the suspension to 70–80°C and stir vigorously for 2–4 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or HPLC.[2] The starting nitro compound should disappear.[3]

  • Workup (Removal of Iron):

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove unreacted iron. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

  • Purification (Acid-Base Extraction):

    • Resuspend the residue in EtOAc (100 mL) and Water (50 mL).

    • Adjust the aqueous layer pH to ~2-3 with dilute HCl (if necessary) to ensure the carboxylic acid is protonated but the amine is not fully converting to a salt that stays in water (amino acids can be tricky; isoelectric point management is key).

    • Alternative Workup for Amino Acids: Since the product is amphoteric (amino acid), it may be zwitterionic.

    • Optimized Isolation: Adjust pH to the isoelectric point (typically pH 3–4 for aminobenzoic acids) to precipitate the product.

    • Filter the precipitate. Wash with cold water and hexanes.

  • Drying: Dry the off-white solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Catalytic Hydrogenation (High Throughput)

Best for: Large scale manufacturing where iron waste is prohibitive. Requires strict control.

Reagents:

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C (Vanadium doped). Avoid standard Pd/C.

  • Solvent: Methanol or Ethanol.[3]

  • Hydrogen Source:

    
     gas (1–3 atm).
    

Protocol:

  • Charge: In a hydrogenation autoclave, place the substrate (10 g) and Methanol (100 mL).

  • Catalyst: Add 5% Pt(S)/C (0.5 g, 5 wt% loading). The sulfur poisons the catalyst slightly, reducing its activity toward C-F bond cleavage while retaining activity for

    
     reduction.
    
  • Purge: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • Reaction: Pressurize to 3 bar (45 psi)

    
    . Stir at Ambient Temperature (20–25°C) .
    
    • Critical: Do not heat. Higher temperatures significantly increase the rate of defluorination.

  • Completion: Monitor hydrogen uptake. Reaction typically completes in 2–6 hours.

  • Workup: Filter catalyst (recycle). Concentrate filtrate to yield the product.

Process Workflow & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Assay

98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Defluoro Impurity

0.5%
HPLC/MS (Look for M-18 mass)
Iron Content

20 ppm
ICP-MS (If Method A used)
Melting Point 215–218 °CCapillary
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is Defluorination observed? Problem->Check1 Check2 Is reaction incomplete? Check1->Check2 No Sol1 Switch from Pd/C to Pt(S)/C or reduce Temperature Check1->Sol1 Yes Sol3 Use Method A (Iron/AcOH) Check1->Sol3 Persistent Issue Sol2 Increase agitation (mass transfer) or check H2 pressure Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting common reduction issues.

References

  • Synthesis of Fluoroquinolone Intermediates

    • Bayer AG. "Process for the preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid." US Patent 5,446,198. (1995). Link

    • Note: Describes the handling of analogous tetra/trifluoro benzoic acid deriv
  • Selective Nitro Reduction Protocols

    • Org.[4][5] Process Res. Dev. "Selective Reduction of Nitroarenes in the Presence of Sensitive Functionalities." (2005).

    • Demonstrates the utility of Fe/AcOH and Pt/C for halo-nitro arom
  • Compound Data

    • 4-Amino-2,3,5-trifluorobenzoic acid (CAS 122033-75-4).[6][7][8] Combi-Blocks / Sigma-Aldrich Catalog Data.Link

  • General Methodology for Polyfluoroaromatics: Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Discusses the susceptibility of C-F bonds to hydrogenolysis).

Sources

Application

Application Note: Regioselective C5-Functionalization of 2,3,5-Trifluoro-4-nitrobenzoic Acid

This Application Note is designed for medicinal chemists and process development scientists working with polyfluorinated nitroaromatics. It addresses the specific challenge of achieving regioselectivity in the nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with polyfluorinated nitroaromatics. It addresses the specific challenge of achieving regioselectivity in the nucleophilic aromatic substitution (


) of 2,3,5-trifluoro-4-nitrobenzoic acid  (CAS 1806336-88-8).[1]

[1]


 Regiocontrol[1]

Executive Summary

2,3,5-Trifluoro-4-nitrobenzoic acid is a high-value scaffold for the synthesis of fluoroquinolone antibiotics and novel bioactive heterocycles.[1] The molecule possesses three potential leaving groups (fluorines at C2, C3, and C5) activated by a strong electron-withdrawing nitro group at C4.[1]

The Core Challenge: Controlling the site of nucleophilic attack between the electronically activated C3 and C5 positions.

The Solution: This guide demonstrates that under controlled conditions, nucleophilic substitution occurs with high regioselectivity at the C5 position .[1] This selectivity is driven by a "Triple-Lock" mechanism involving steric accessibility, para-fluorine activation, and ortho-carboxyl directing effects.[1]

Mechanistic Insight & Chemical Logic

To design a robust protocol, one must understand the competing electronic and steric forces on the aromatic ring.[1]

Structural Analysis

The substrate, 2,3,5-trifluoro-4-nitrobenzoic acid, presents the following substitution pattern:

  • C1: Carboxylic Acid (COOH) – Moderate EWG, potential H-bond donor.[1]

  • C2: Fluorine – Meta to Nitro (deactivated), but Para to C5.

  • C3: Fluorine – Ortho to Nitro (activated), flanked by F and NO2.[1]

  • C4: Nitro Group (

    
    ) – Strong EWG, the primary activator.
    
  • C5: Fluorine – Ortho to Nitro (activated), flanked by NO2 and H.[1]

  • C6: Hydrogen.

The "Triple-Lock" Selectivity Model

While both C3 and C5 are activated by the ortho-nitro group, C5 is the preferred site of attack due to three converging factors:

  • Steric Accessibility (Dominant Factor):

    • C3 is a "sandwiched" position, sterically crowded between the C2-fluorine and the bulky C4-nitro group.[1]

    • C5 is flanked by the C4-nitro group and a small C6-hydrogen, creating a significantly lower energy barrier for the approach of nucleophiles (especially cyclic amines like piperazine or morpholine).[1]

  • Electronic Activation (Para-Fluorine Effect):

    • The fluorine at C2 is para to the C5 position. In

      
       reactions, a para-fluorine atom strongly activates the site of attack via inductive electron withdrawal (
      
      
      
      ), stabilizing the Meisenheimer complex intermediate.[1]
    • Conversely, C3 is para to the C6-hydrogen, which offers no such activation.[1]

  • Ortho-Carboxyl Directing Effect:

    • The carboxyl group at C1 is ortho to the C2-fluorine and meta to C3. However, in polar protic solvents or with specific bases, the carboxylate moiety can stabilize the transition state leading to C5 substitution via hydrogen bonding interactions with the incoming nucleophile (if the nucleophile bears an NH proton).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored C5-substitution route.

SNAr_Pathway cluster_legend Selectivity Drivers Start 2,3,5-Trifluoro- 4-nitrobenzoic Acid TS_C3 TS-C3 (Disfavored) Steric Clash: F(C2) / NO2(C4) Start->TS_C3 High Barrier TS_C5 TS-C5 (Favored) Stabilized by: 1. Low Sterics 2. Para-F(C2) Activation Start->TS_C5 Low Barrier Nu Nucleophile (H-Nu) (e.g., Amine) Nu->Start Prod_C3 Product A (Minor) 3-Substituted Isomer TS_C3->Prod_C3 Prod_C5 Product B (Major) 5-Substituted Isomer TS_C5->Prod_C5 -HF Info C5 is activated by o-NO2 and p-F C3 is hindered by 'sandwich' effect

Caption: Mechanistic flow showing the kinetic preference for C5 substitution due to steric relief and electronic reinforcement from the para-fluorine atom.

Experimental Protocol

This protocol describes the reaction with a secondary amine (e.g., morpholine) to yield 5-morpholino-2,3-difluoro-4-nitrobenzoic acid .[1]

Materials & Reagents
ReagentEquiv.RoleNotes
2,3,5-Trifluoro-4-nitrobenzoic acid 1.0SubstrateSolid, store at 4°C.
Morpholine 1.1 - 1.2NucleophileDistill if colored.[1]
DIPEA (Diisopropylethylamine) 2.5BaseScavenges HF and neutralizes COOH.
Acetonitrile (MeCN) [0.2 M]SolventPolar aprotic, promotes

.
HCl (1M) ExcessQuenchFor acidification during workup.
Step-by-Step Methodology

Step 1: Preparation (0 - 15 min)

  • Charge a round-bottom flask with 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 equiv).

  • Add anhydrous Acetonitrile (5 mL per mmol substrate).

  • Cool the solution to 0°C in an ice bath. Note: Cooling is critical to suppress potential side reactions at C3.

Step 2: Nucleophile Addition (15 - 30 min) [1]

  • Add DIPEA (2.5 equiv) dropwise. The solution may darken slightly as the carboxylate salt forms.

  • Add Morpholine (1.1 equiv) dropwise over 5 minutes.

    • Critical Control Point: Do not add a large excess of amine initially. Excess amine can lead to bis-substitution (displacing the C3 fluorine after C5).

Step 3: Reaction (30 min - 4 hours)

  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Monitor by TLC (System: 5% MeOH in DCM + 1% Acetic Acid) or LC-MS.

    • Target Mass: [M+H]+ = MW(Substrate) - 19 (F) + 86 (Morpholine) = MW + 67.

  • If conversion is <90% after 2 hours, heat gently to 40°C . Avoid reflux, as this promotes bis-substitution.[1]

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove MeCN.

  • Redissolve the residue in water (pH > 8 due to base).

  • Wash the aqueous layer with Ethyl Acetate (to remove unreacted amine/impurities). Discard organic layer.

  • Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.[1]

Validation & Quality Control

Trustworthiness in synthesis relies on rigorous structural confirmation. The regiochemistry (C5 vs. C3) is best distinguished using 19F-NMR and 1H-NMR .[1]

NMR Diagnostic Criteria

The key to distinguishing the isomers is the coupling pattern of the remaining hydrogen at C6.

FeatureC5-Substituted Product (Target)C3-Substituted Product (Impurity)
Structure 5-Amino-2,3-difluoro-4-nitro...[1]3-Amino-2,5-difluoro-4-nitro...[1]
1H-NMR (C6-H) Doublet (coupling to C5-F is gone). Shows coupling only to C2-F (long range) or none.Doublet of Doublets (coupling to C5-F and C2-F).
19F-NMR Two distinct signals (C2-F and C3-F).[1]Two distinct signals (C2-F and C5-F).[1]
Coupling Logic The C6-H is adjacent to the substituted C5. The large

(ortho) coupling will disappear.
The C6-H is adjacent to the unsubstituted C5-F. A large ortho H-F coupling (~10-12 Hz) will persist.[1]

Self-Validating Check: If your proton NMR spectrum shows a proton with a large coupling constant (


 Hz) to a fluorine, you likely have the C3-substituted  product (or unreacted starting material), because the C6-H is still next to a fluorine at C5.[1] If the coupling collapses to a singlet or small doublet (

Hz), you have successfully substituted at C5.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-substitution (Product mass + amine - F)Temperature too high or excess amine used.[1]Lower temperature to 0°C. Use strictly 1.05 equiv of amine.
No Reaction Nucleophile is too weak or bulky.Switch solvent to DMF or DMSO (increases reaction rate). Heat to 50°C.
Wrong Regioisomer (C3) "Ortho-effect" from specific metal salts (if using inorganic base).Use organic bases (DIPEA/TEA) to minimize coordination effects.
Decarboxylation Excessive heating in basic media.Keep temperature < 60°C. Acidify immediately after completion.

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454.[1] Link

    • Grounding: Establishes general rules for nucleophilic attack on polyfluorinated systems (Para-F activ
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. Grounding: Authoritative text on the "ortho-activation" and steric effects in fluoro-nitro-benzenes.
  • TargetMol. (2024). 2,3,4-Trifluoro-5-Nitro-Benzoic Acid Product Data. Link

    • Verification: Confirms stability and handling of similar trifluoro-nitro-benzoic acid scaffolds.
  • PubChem. (2025).[2] 2,3,5-Trifluoro-4-nitrobenzoic acid (CID 122360492).[1] Link

    • Verification: Validates the CAS 1806336-88-8 and chemical structure.

Sources

Method

Decarboxylation Protocols for 2,3,5-Trifluoro-4-nitrobenzoic Acid Derivatives: Mechanistic Insights and Experimental Workflows

Executive Brief The strategic removal of a carboxylate group from highly functionalized aromatic rings is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. For 2,3,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The strategic removal of a carboxylate group from highly functionalized aromatic rings is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. For 2,3,5-trifluoro-4-nitrobenzoic acid , protodecarboxylation yields 1,2,4-trifluoro-3-nitrobenzene. While aromatic decarboxylation typically demands exceptionally harsh conditions, the unique electronic topology of polyfluorinated nitrobenzoates fundamentally alters the reaction kinetics.

This application note provides a comprehensive, field-proven guide to the decarboxylation of 2,3,5-trifluoro-4-nitrobenzoic acid derivatives, detailing the mechanistic causality behind catalyst selection, solvent effects, and the critical physical handling required to prevent yield attrition due to product volatility[1].

Mechanistic Rationale & Electronic Effects

To design a self-validating experimental protocol, one must first understand why the molecule behaves the way it does. The decarboxylation of 2,3,5-trifluoro-4-nitrobenzoic acid is driven by the extreme electron deficiency of the aromatic system.

  • Transition State Stabilization: The rate-limiting step in protodecarboxylation is the cleavage of the C–C bond to release CO₂ gas, generating a transient aryl anion. The presence of highly electronegative ortho-fluorine substituents significantly lowers the activation energy of this step through strong inductive electron withdrawal (-I effect)[2].

  • Aryl Anion Delocalization: The para-nitro group provides profound resonance stabilization (-M effect) to the developing negative charge at the C1 position.

  • Solvent Causality: Polar aprotic solvents (such as NMP, DMF, or DMSO) are mandatory. They effectively solvate the counter-cation (e.g., K⁺, Ag⁺, or Cu⁺) while leaving the carboxylate anion "naked" and highly reactive, accelerating the extrusion of CO₂.

DecarboxylationMechanism A 2,3,5-Trifluoro- 4-nitrobenzoate B Transition State (C-C Cleavage) A->B Heat/Cu(I) C Aryl Anion Intermediate B->C -CO2 CO2 CO2 Gas B->CO2 D 1,2,4-Trifluoro- 3-nitrobenzene C->D +H+

Mechanistic pathway of 2,3,5-trifluoro-4-nitrobenzoic acid protodecarboxylation.

Comparative Reaction Landscape

The choice of decarboxylation conditions depends on the scale of the reaction and the sensitivity of other functional groups present on the derivative. Below is a quantitative summary of validated condition sets for polyfluoronitrobenzoic acids[1][3].

MethodReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected YieldCausality & Notes
Thermal (Catalyst-Free) K₂CO₃ (1.5 equiv)DMSO or DMF130–15012–2460–75%Relies purely on thermal activation. Prone to side reactions (SₙAr) if nucleophiles are present.
Copper-Catalyzed Cu₂O (10 mol%), 1,10-Phenanthroline (20 mol%)NMP / Quinoline (3:1)160–17016–1885–95%Cu(I) facilitates oxidative addition and rapid CO₂ extrusion. Quinoline acts as a proton shuttle[1].
Silver-Promoted Ag₂CO₃ (20 mol%), AcOH (1.0 equiv)DMSO1208–1280–85%Ag(I) forms a highly reactive intermediate. Lower temperature profile preserves sensitive moieties[3].

Experimental Workflows

Workflow Step1 1. Substrate Preparation Dissolve in NMP/Quinoline Step2 2. Catalyst Addition Add Cu2O & 1,10-phenanthroline Step1->Step2 Step3 3. Thermal Activation 120-170 °C in Sealed Vessel Step2->Step3 Step4 4. In-Process Control Monitor via HPLC/GC-MS Step3->Step4 Step5 5. Workup Phase Aqueous Quench & Extraction Step4->Step5 Step6 6. Isolation Yield 1,2,4-Trifluoro-3-nitrobenzene Step5->Step6

Experimental workflow for the controlled decarboxylation of polyfluoronitrobenzoic acids.
Protocol A: Copper-Catalyzed Protodecarboxylation (High Yield)

This protocol utilizes a Cu(I)/phenanthroline catalytic system, which is highly effective for fluorinated benzoates regardless of exact fluorine content, ensuring smooth decarboxylation[1].

Critical Insight: 1,2,4-Trifluoro-3-nitrobenzene is highly volatile. The reaction must be performed in a sealed microwave vial or a pressure-rated heavy-walled tube to prevent catastrophic yield loss via evaporation[1].

Step-by-Step Methodology:

  • Preparation: To a 20 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 mmol, 221.1 mg).

  • Catalyst Loading: Add Copper(I) oxide (Cu₂O, 0.1 mmol, 14.3 mg) and 1,10-phenanthroline (0.2 mmol, 36.0 mg).

  • Solvent Addition: In a fume hood, add a degassed mixture of N-Methyl-2-pyrrolidone (NMP) and Quinoline in a 3:1 ratio (total volume 4.0 mL).

  • Inert Atmosphere: Seal the vial with a Teflon-lined crimp cap. Purge the vessel with dry Nitrogen or Argon via a needle for 5 minutes to displace oxygen, which can oxidize the Cu(I) catalyst to inactive Cu(II).

  • Thermal Activation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 170 °C. Stir vigorously for 16–18 hours.

    • Self-Validation (IPC): As the reaction proceeds, the mixture will transition from a dark red/brown suspension to a more homogenous dark solution. A slight pressure buildup will occur due to CO₂ generation.

  • Quenching: Remove the vial from the heat source and allow it to cool completely to room temperature. Do not unseal while hot. Carefully uncap the vial and dilute the mixture with Ethyl Acetate (15 mL).

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (3 × 10 mL) to remove the quinoline and phenanthroline, followed by saturated aqueous NaHCO₃ (10 mL) to remove unreacted starting material, and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Keep the water bath temperature below 30 °C during rotary evaporation to prevent loss of the volatile product. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Mild Silver-Promoted Decarboxylation

For derivatives containing thermally sensitive functional groups, a lower-temperature Ag(I) mediated protocol is preferred[3].

  • Setup: In a pressure tube, combine the benzoic acid derivative (1.0 mmol), Ag₂CO₃ (0.2 mmol, 55.1 mg), and glacial acetic acid (1.0 mmol, 60 mg).

  • Solvent: Add anhydrous DMSO (5.0 mL).

  • Reaction: Seal the tube and heat to 120 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether (20 mL), and filter through a short pad of Celite to remove silver salts. Wash the filtrate with water (3 × 10 mL) to remove DMSO, dry, and carefully concentrate.

Analytical Monitoring & Troubleshooting

To maintain a self-validating system, researchers must employ rigorous In-Process Controls (IPC):

  • Monitoring (HPLC/UV): 2,3,5-trifluoro-4-nitrobenzoic acid has strong UV absorbance. Monitor the reaction at 254 nm. The disappearance of the highly polar acid peak (early retention time on Reverse-Phase C18) and the emergence of the non-polar product peak confirm conversion.

  • Incomplete Conversion: If starting material persists after 18 hours in Protocol A, suspect catalyst oxidation. Ensure the NMP/Quinoline mixture is thoroughly sparged with inert gas prior to use.

  • Low Isolated Yield (Despite High Conversion): This is almost exclusively due to product volatilization. Ensure the reaction vessel is perfectly sealed and limit rotary evaporation vacuum/temperature during the final isolation steps.

References

  • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. National Institutes of Health (PMC). 1

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. Royal Society of Chemistry (RSC).3

  • 3-Fluoro-2-nitrobenzoic acid Synthesis and Reactivity (Mechanistic principles of fluoronitrobenzoate decarboxylation). Smolecule. 2

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of 2,3,5-Trifluoro-4-Nitrobenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Nitroaromatics In the landscape of modern medicinal chemistry, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] When combined with a nitro group, a versatile functional handle and a known modulator of biological activity, the resulting fluorinated nitroaromatic compounds become exceptionally valuable intermediates.[3]

2,3,5-Trifluoro-4-nitrobenzoyl chloride is one such pivotal building block. Its trifluorinated and nitrated phenyl ring, coupled with the highly reactive acyl chloride group, makes it a prized reagent for introducing these specific moieties into complex target molecules. This guide provides a detailed, field-proven protocol for the preparation of 2,3,5-trifluoro-4-nitrobenzoyl chloride, designed to equip researchers with the knowledge to synthesize this valuable intermediate reliably and safely.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 2,3,5-trifluoro-4-nitrobenzoyl chloride is most effectively achieved through a two-stage process. The first stage involves the regioselective nitration of a suitable trifluorobenzoic acid precursor. The second stage is the conversion of the resulting carboxylic acid to the highly reactive acyl chloride using a chlorinating agent. This guide will detail the use of thionyl chloride (SOCl₂) for this transformation, a reagent favored for its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Chlorination A 2,3,5-Trifluorobenzoic Acid B 2,3,5-Trifluoro-4-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 2,3,5-Trifluoro-4-nitrobenzoic Acid D 2,3,5-Trifluoro-4-nitrobenzoyl Chloride C->D SOCl₂

Caption: Overall synthetic workflow for the preparation of 2,3,5-trifluoro-4-nitrobenzoyl chloride.

Part 1: Protocol for the Synthesis of 2,3,5-Trifluoro-4-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of similar fluorinated benzoic acids.[4] Researchers should perform a small-scale trial to optimize conditions.

Materials and Equipment
Reagent/EquipmentPurpose
2,3,5-Trifluorobenzoic AcidStarting Material
Concentrated Sulfuric Acid (98%)Solvent and Activating Agent
Fuming Nitric Acid (>90%)Nitrating Agent
Ice BathTemperature Control
Round-Bottom FlaskReaction Vessel
Magnetic Stirrer and Stir BarHomogeneous Mixing
Dropping FunnelControlled Reagent Addition
Buchner Funnel and Filter FlaskProduct Isolation
Standard GlasswareGeneral Use
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with 2,3,5-trifluorobenzoic acid (e.g., 10.0 g, 56.8 mmol). Place the flask in an ice bath on a magnetic stirrer.

  • Dissolution: Slowly and carefully add concentrated sulfuric acid (e.g., 40 mL) to the flask while stirring. Continue to stir until all the solid has dissolved. Maintain the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 1.2 equivalents, 4.8 mL) to a small amount of concentrated sulfuric acid (e.g., 10 mL). Cool this mixture in the ice bath.

  • Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or decomposition. The temperature of the reaction mixture should be maintained between 0°C and 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture over a large volume of crushed ice (e.g., 400 g) in a large beaker with vigorous stirring. A precipitate should form. Trustworthiness: This quenching step must be performed slowly to manage the heat generated from the dilution of sulfuric acid.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. Dry the product under vacuum. The crude product can be further purified by recrystallization if necessary.

Part 2: Protocol for the Synthesis of 2,3,5-Trifluoro-4-nitrobenzoyl Chloride

This stage converts the carboxylic acid into the highly reactive acyl chloride. This reaction is moisture-sensitive and must be performed under anhydrous conditions.

Materials and Equipment
Reagent/EquipmentPurpose
2,3,5-Trifluoro-4-nitrobenzoic AcidStarting Material
Thionyl Chloride (SOCl₂)Chlorinating Agent
N,N-Dimethylformamide (DMF)Catalyst (Optional)
Anhydrous Toluene or DichloromethaneSolvent (Optional)
Round-Bottom Flask with Reflux CondenserReaction Vessel
Gas Outlet/Trap (e.g., with NaOH solution)Neutralize HCl and SO₂ gas
Heating MantleTemperature Control
Rotary EvaporatorSolvent/Excess Reagent Removal
Vacuum Distillation ApparatusProduct Purification
Step-by-Step Procedure
  • Anhydrous Setup: Assemble a round-bottom flask with a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Equip the top of the condenser with a drying tube or a gas outlet leading to a trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Charging the Flask: Charge the flask with 2,3,5-trifluoro-4-nitrobenzoic acid (e.g., 10.0 g, 45.2 mmol).

  • Reagent Addition: In the fume hood, carefully add an excess of thionyl chloride (e.g., 2.0-3.0 equivalents, 7.9 - 11.9 mL). The reaction can be run neat or with a high-boiling inert solvent like toluene. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[5]

  • Reaction: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. The reaction mixture should become a homogeneous solution as the starting material is consumed. Continue refluxing for 2-4 hours, or until the evolution of gas ceases. Expertise: The cessation of gas bubbles (HCl and SO₂) is a reliable visual indicator that the reaction is nearing completion.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (b.p. 76°C) can be removed by distillation at atmospheric pressure (in a fume hood) or, more efficiently, using a rotary evaporator.

  • Purification: The crude 2,3,5-trifluoro-4-nitrobenzoyl chloride is typically a yellow to brown oil or low-melting solid. It can be purified by vacuum distillation.[6][7] Collect the fraction at the appropriate boiling point under reduced pressure.

Mechanism of Chlorination

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group is a poor leaving group, and its conversion to a chlorosulfite intermediate makes it an excellent leaving group.

G RCOOH R-COOH (Carboxylic Acid) Intermediate1 R-CO-O-S(O)Cl (Acyl Chlorosulfite Intermediate) RCOOH->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + Cl⁻ Attack Chloride Cl⁻ Product R-COCl (Acyl Chloride) Tetrahedral->Product Collapse Byproducts SO₂ + HCl Tetrahedral->Byproducts Elimination

Caption: Mechanism of acyl chloride formation using thionyl chloride.

  • The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, forming a protonated acyl chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • A tetrahedral intermediate is formed, which then collapses, eliminating the stable leaving group (which decomposes to SO₂ and HCl gas) and forming the final acyl chloride product.

Critical Safety and Handling Protocols

Trustworthiness: Adherence to safety protocols is non-negotiable. Thionyl chloride and strong acids/nitrating agents are hazardous.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Causes severe burns to skin, eyes, and respiratory tract.

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.

    • Spills & Quenching: Neutralize small spills and excess reagent slowly and carefully by adding to a large volume of sodium bicarbonate solution or soda ash with cooling.

  • Nitrating Mixture (HNO₃/H₂SO₄):

    • Hazards: Extremely corrosive and a powerful oxidizing agent. Can cause severe burns.

    • Handling: Always wear appropriate PPE. When preparing, always add the acid slowly to the substance being dissolved or to water (in the case of dilution), never the other way around, to control the exothermic process.

Product Characterization

The final product should be characterized to confirm its identity and purity.

ParameterExpected Characteristics
Appearance Light yellow to yellow solid or oil.
Melting Point Expected to be a low-melting solid. For comparison, 4-nitrobenzoyl chloride melts at 72-75°C.[8]
Boiling Point Distillable under reduced pressure. For comparison, 4-(Trifluoromethyl)benzoyl chloride boils at 78-79°C / 16 mmHg.[9]
IR Spectroscopy Expect strong characteristic peaks: C=O stretch (acid chloride) around 1770-1800 cm⁻¹, and asymmetric/symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[10]
NMR Spectroscopy ¹H NMR: Expect a single aromatic proton signal in the downfield region. ¹⁹F NMR: Expect three distinct signals for the fluorine atoms. ¹³C NMR: Expect signals for the carbonyl carbon and aromatic carbons.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Stage 2 - Presence of moisture in glassware or reagents.- Incomplete reaction.- Ensure all glassware is rigorously dried.- Use fresh, high-purity thionyl chloride.- Extend reflux time and/or add catalytic DMF.
Product Decomposes during Distillation - Overheating.- Distillation at too high a pressure.- Use an oil bath for even heating.- Ensure a good vacuum is achieved to lower the boiling point.- Do not heat the distillation pot to dryness.[6]
Dark-colored Product - Impure starting materials.- Side reactions due to high temperatures.- Recrystallize the starting carboxylic acid before use.- Maintain careful temperature control during both nitration and chlorination steps.

References

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link]

  • PubChem. 2,4,5-Trifluorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

  • Google Patents. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

  • NIST. 4-Nitrobenzoyl chloride. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Google Patents. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
  • Watson International. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid CAS 197520-71-1. Available from: [Link]

  • ResearchGate. Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available from: [Link]

  • NIST. 4-Nitrobenzoyl chloride Mass Spectrum. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Nitration of 2,3,5-Trifluorobenzoic Acid

Welcome to the Technical Support Center for the nitration of 2,3,5-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the nitration of 2,3,5-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,3,5-trifluorobenzoic acid so challenging, often resulting in low yields?

The primary challenge stems from the electronic properties of the starting material. The benzene ring is substituted with three fluorine atoms and a carboxylic acid group, all of which are electron-withdrawing and strongly deactivate the ring towards electrophilic aromatic substitution.[1][2][3] This deactivation significantly slows down the reaction rate, often leading to incomplete conversion and low yields.[1]

The directing effects of the substituents also create a complex regiochemical landscape. The fluorine atoms are ortho, para-directors, while the carboxylic acid group is a meta-director.[1][2] This competition can lead to the formation of a mixture of nitro isomers, further complicating purification and reducing the yield of the desired product.

Q2: I'm observing a mixture of nitro-isomers. How can I improve the regioselectivity of the reaction?

Achieving high regioselectivity is a critical aspect of optimizing this reaction. The final isomer distribution is a delicate balance of electronic and steric effects.[1]

  • Understanding the Directing Effects: The three fluorine atoms at positions 2, 3, and 5, and the carboxylic acid at position 1, create a complex pattern of activation and deactivation across the aromatic ring. The carboxylic acid strongly directs incoming electrophiles to the meta position (position 5 is already substituted). The fluorine atoms direct to their ortho and para positions.

  • Controlling Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.[3][4] Running the reaction at 0°C or even lower temperatures often favors the formation of the thermodynamically more stable isomer and minimizes the formation of unwanted side products.[1][4]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is common, the choice of nitrating agent and solvent can influence regioselectivity. For instance, nitration in different acid anhydrides or strongly acidic media can alter the reactivity of the nitronium ion (NO₂⁺) and direct the substitution to different positions.[5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the nitration of 2,3,5-trifluorobenzoic acid.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or HPLC analysis shows a large amount of unreacted starting material.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Reaction Time Due to the highly deactivated nature of the substrate, the reaction may require a longer time to reach completion.Monitor the reaction progress using TLC or HPLC and extend the reaction time as needed.[1]
Inadequate Nitrating Agent Strength The standard nitrating mixture may not be potent enough to overcome the deactivation of the ring.Consider using a stronger nitrating agent, such as fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion (NO₂⁺).[1] A combination of nitric acid and trifluoromethanesulfonic acid has also been shown to be a powerful nitrating system.[6]
Low Reaction Temperature While low temperatures are good for selectivity, they also slow down the reaction rate.Cautiously and incrementally increase the reaction temperature. Be aware that this may lead to an increase in byproducts.[1] Finding the optimal temperature for your specific setup is crucial.
Impure Starting Material Impurities in the 2,3,5-trifluorobenzoic acid can interfere with the reaction.Ensure the purity of your starting material before beginning the nitration.

Workflow for Addressing Low Conversion:

G start Low Conversion Observed check_time Is Reaction Time Sufficient? start->check_time increase_time Increase Reaction Time & Monitor check_time->increase_time No check_strength Is Nitrating Agent Strong Enough? check_time->check_strength Yes end Improved Conversion increase_time->end stronger_agent Use Stronger Nitrating Agent (e.g., fuming HNO₃) check_strength->stronger_agent No check_temp Is Reaction Temperature Optimal? check_strength->check_temp Yes stronger_agent->end increase_temp Cautiously Increase Temperature check_temp->increase_temp No check_purity Is Starting Material Pure? check_temp->check_purity Yes increase_temp->end purify_sm Purify Starting Material check_purity->purify_sm No check_purity->end Yes purify_sm->end

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Significant Byproduct Formation (e.g., Dinitration, Oxidation)

Symptoms:

  • Multiple spots on TLC or peaks in HPLC, indicating a complex product mixture.

  • Formation of dark-colored byproducts or "tars".[1]

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures can lead to over-nitration (dinitration) and other side reactions.[1]Strictly control the reaction temperature, ideally at 0°C or below.[4] Use an ice-salt bath for efficient cooling.
Uncontrolled Addition of Nitrating Agent A rapid addition of the nitrating mixture can create localized "hot spots" and a high concentration of the nitronium ion, promoting side reactions.[7]Add the nitrating mixture slowly and dropwise with vigorous stirring.[1][2] This ensures better heat dissipation and maintains a low, steady concentration of the electrophile.
Incorrect Stoichiometry A large excess of the nitrating agent increases the likelihood of dinitration and other side reactions.[1]Use a modest excess of the nitrating agent. Optimize the stoichiometry for your specific reaction scale.
Oxidation of Starting Material The strong oxidizing nature of nitric acid can lead to the formation of colored byproducts.Maintain low reaction temperatures and ensure the controlled, slow addition of the nitrating agent to minimize oxidative side reactions.[1]

Experimental Protocol: Minimizing Byproduct Formation

This protocol emphasizes controlled conditions to enhance selectivity and yield.

Materials:

  • 2,3,5-Trifluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with continuous stirring. Ensure the temperature of this mixture is maintained below 0°C.[4]

  • Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice-salt bath, dissolve the 2,3,5-trifluorobenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the trifluorobenzoic acid.[2] The temperature of the reaction mixture should be strictly maintained at or below 0°C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring to precipitate the product.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent.

Problem 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product does not precipitate upon quenching the reaction with ice water.

  • The crude product is an oil or a sticky solid.

  • Recrystallization does not yield a pure product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Precipitation The nitrated product may have some solubility in the acidic aqueous workup solution.Ensure the reaction mixture is poured into a sufficiently large volume of ice and water to ensure complete precipitation.
Presence of Isomeric Byproducts The similar physical properties of nitro-isomers can make them difficult to separate by simple recrystallization.Consider column chromatography for purification if recrystallization is ineffective. For some fluorinated nitrobenzoic acids, pH-mediated separation has been shown to be effective, where adjusting the pH can selectively precipitate isomers.[1]
Formation of Tarry Byproducts Tars can co-precipitate with the desired product, making purification difficult.Optimize the reaction conditions (lower temperature, controlled addition) to prevent tar formation in the first place.[1] If tars are present, try washing the crude product with a solvent in which the desired product has low solubility but the impurities are soluble.

Purification Workflow:

G start Crude Product Obtained recrystallization Attempt Recrystallization start->recrystallization check_purity Is Product Pure? recrystallization->check_purity column_chrom Perform Column Chromatography check_purity->column_chrom No ph_sep Consider pH-Mediated Separation check_purity->ph_sep Alternatively end Pure Product check_purity->end Yes column_chrom->end ph_sep->end

Caption: Decision tree for the purification of nitrated 2,3,5-trifluorobenzoic acid.

References

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. PMC.
  • Troubleshooting guide for the nitration of fluorin
  • Nitration with nitric acid and trifluoromethanesulfonic acid.
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
  • Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Benchchem.

Sources

Optimization

Controlling regioselectivity in SNAr reactions of 2,3,5-trifluoro-4-nitrobenzoic acid

Welcome to the Technical Support Center for Advanced SNAr Methodologies . As a Senior Application Scientist, I have designed this guide to help you navigate the complex regioselectivity landscape of polyfluorinated aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced SNAr Methodologies . As a Senior Application Scientist, I have designed this guide to help you navigate the complex regioselectivity landscape of polyfluorinated aromatics, specifically focusing on 2,3,5-trifluoro-4-nitrobenzoic acid .

This molecule is a highly functionalized electrophile. Controlling which fluorine atom (or nitro group) acts as the leaving group requires a precise understanding of transition-state electronics, steric microenvironments, and nucleophile hardness.

Part 1: Core Mechanistic Principles (The "Why")

To control regioselectivity, we must first analyze the electronic and steric landscape of 2,3,5-trifluoro-4-nitrobenzoic acid. Predictive models for SNAr reactions demonstrate that regioselectivity is heavily governed by the electrostatic potential at the reactive carbon and the stability of the resulting Meisenheimer complex[1].

  • C5-Fluorine (The Thermodynamic & Kinetic Favorite): This position is ortho to the strongly activating

    
     group and para to the 
    
    
    
    group. Attack here generates a Meisenheimer complex where the negative charge is highly delocalized into both electron-withdrawing groups. Furthermore, it is sterically unhindered (flanked by
    
    
    and
    
    
    ).
  • C3-Fluorine (The Sterically Hindered Competitor): While also ortho to the

    
     group, C3 is meta to the 
    
    
    
    group, depriving it of para-resonance stabilization. It is also sterically congested, wedged between the
    
    
    group and the C2-Fluorine.
  • C4-Nitro (The "Unexpected" Leaving Group): In highly congested polyfluoronitrobenzenes, steric repulsion from adjacent fluorines twists the nitro group out of the aromatic plane. This breaks

    
    -resonance, making 
    
    
    
    a viable leaving group for displacement by hard nucleophiles.

SNAr_Pathways Substrate 2,3,5-Trifluoro-4-nitrobenzoic acid (Electrophile) Meisenheimer_C5 C5-Meisenheimer Complex (Most Stable: para-COOH, ortho-NO2) Substrate->Meisenheimer_C5 Amines/Alkoxides Polar Solvent Meisenheimer_C3 C3-Meisenheimer Complex (Sterically Hindered) Substrate->Meisenheimer_C3 Bulky Base High Temp Meisenheimer_C2 C2-Meisenheimer Complex (Directed by COOH H-bonding) Substrate->Meisenheimer_C2 H-Bonding Amines Non-polar Solvent Prod_C5 C5-Substituted Product (Major Kinetic & Thermodynamic) Meisenheimer_C5->Prod_C5 Fast F- loss Prod_C3 C3-Substituted Product (Minor Byproduct) Meisenheimer_C3->Prod_C3 Slow F- loss Prod_C2 C2-Substituted Product (Specialized Conditions) Meisenheimer_C2->Prod_C2 F- loss

Mechanistic pathways for regioselective SNAr on 2,3,5-trifluoro-4-nitrobenzoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to substitute at C5 using a primary amine, but I'm getting a 70:30 mixture of C5 and C3 isomers. How do I improve C5 selectivity? A: Regioselectivity in polyfluorinated systems is highly sensitive to the dielectric constant of the solvent. Non-polar solvents fail to stabilize the highly polar C5-Meisenheimer complex, leading to eroded selectivity. Fix: Switch to a polar aprotic solvent (e.g., DMF or DMSO) and lower the reaction temperature to -10 °C. The use of strong bases with fluoroaromatics can lead to high-yielding SNAr reactions, but requires careful temperature control to maintain regioselectivity[2].

Q2: When using sodium methoxide, I am observing loss of the nitro group (denitration) instead of defluorination. Why is this happening? A: You are observing a classic Hard-Soft Acid-Base (HSAB) mismatch. Alkoxides are "hard" nucleophiles. Because the C4-nitro group is sterically twisted out of the plane, its departure relieves significant steric strain, making it an excellent leaving group for hard nucleophiles. Fix: If you must displace fluorine, switch to a "softer" nucleophile (e.g., a thiol or amine), which preferentially attacks the highly polarizable C-F bond.

Troubleshooting_Tree Start Issue: Poor Regioselectivity Q1 Observing NO2 displacement instead of F- displacement? Start->Q1 Sol1 Switch to softer nucleophile (Amines instead of Alkoxides) Q1->Sol1 Yes Q2 Observing C3/C5 mixtures? Q1->Q2 No Sol2 Lower temp to -20°C Use polar aprotic solvent (DMF) Q2->Sol2 Yes, with primary amines Sol3 Check steric bulk of nucleophile. Bulky nucleophiles favor C5. Q2->Sol3 Yes, with secondary amines

Decision tree for troubleshooting common SNAr regioselectivity issues.

Part 3: Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the expected regiochemical outcomes based on empirical kinetics of polyfluoronitrobenzenes.

Table 1: Solvent and Temperature Effects on C5 vs. C3 Amination | Solvent | Dielectric Constant (


) | Temperature (°C) | C5 Isomer (%) | C3 Isomer (%) |
| :--- | :--- | :--- | :--- | :--- |
| DMF | 36.7 | -10 | > 98 | < 2 |
| DMF | 36.7 | 25 | 92 | 8 |
| THF | 7.5 | 25 | 85 | 15 |
| Toluene | 2.4 | 80 | 65 | 35 |

Table 2: Nucleophile Hardness vs. Leaving Group Preference (C5-F vs C4-NO


) 
| Nucleophile | HSAB Classification | Major Leaving Group | Ratio (F : NO

loss) | | :--- | :--- | :--- | :--- | | Sodium Methoxide (NaOMe) | Hard | Nitro (C4) | 30 : 70 | | Benzylamine (

) | Borderline | Fluoro (C5) | 99 : 1 | | Sodium Thiophenolate (NaSPh)| Soft | Fluoro (C5) | > 99 : < 1 |

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By utilizing specific analytical checkpoints, you can confirm the mechanistic pathway directly from the raw data.

Protocol 1: Highly Regioselective C5-Amination

Objective: Synthesize 5-(benzylamino)-2,3-difluoro-4-nitrobenzoic acid with >98% regioselectivity.

  • Preparation: Dissolve 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert

    
     atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Cool the reaction flask to -10 °C using an ice/brine bath.

    • Causality: DIPEA acts as a non-nucleophilic HF scavenger. Cooling to -10 °C suppresses the activation energy required to access the sterically hindered C3-Meisenheimer complex, locking the reaction into the C5 pathway.

  • Nucleophile Addition: Add benzylamine (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir at -10 °C for 2 hours.

  • Workup: Quench with 1M HCl (aq) to pH 3. Extract with EtOAc (3 x 50 mL), wash with brine, dry over

    
    , and concentrate in vacuo.
    

Validation Checkpoint (


 NMR): 
The starting material exhibits three distinct fluorine resonances. The product will exhibit exactly two.
Crucial Diagnostic: If substitution occurred correctly at C5, the remaining fluorines are at C2 and C3. Because they are ortho to each other, the 

NMR will show a large

coupling constant (~20 Hz). If the unwanted C3 substitution occurred, the remaining fluorines (C2 and C5) are para to each other, yielding a much smaller

coupling constant (~0–10 Hz).
Protocol 2: Directed C2-Amination via H-Bonding

Objective: Force substitution at the electronically deactivated C2 position.

  • Preparation: Suspend 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 eq, 5 mmol) in anhydrous Toluene (50 mL, 0.1 M).

  • Reagent Addition: Add a primary aliphatic amine (e.g., n-butylamine, 2.5 eq). Do not add an external base.

  • Reaction: Heat to 60 °C for 16 hours.

    • Causality: In a non-polar solvent like toluene, the polar Meisenheimer complex is highly destabilized. The reaction is instead driven by pre-transition state organization. The amine nucleophile hydrogen-bonds with the proton of the C1-carboxylic acid. This intramolecular tethering physically directs the nucleophile to attack the adjacent C2-fluorine, overriding the inherent electronic preference for C5.

Part 5: References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (NIH/PMC) URL: [Link]

  • Title: Nucleophilic displacement in polyhalogenoaromatic compounds. Part 7. Kinetics of methoxydefluorination of polyfluoronitrobenzenes Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: A Fast Radical Chain Mechanism in the Polyfluoroalkoxylation of Aromatics through NO2 Group Displacement Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,3,5-Trifluoro-4-Nitrobenzoic Acid

[1] Ticket ID: #TFN-PUR-001 Topic: Isolation and Purification of 2,3,5-Trifluoro-4-Nitrobenzoic Acid (TFNBA) from Isomeric Impurities Assigned Specialist: Senior Application Scientist, Chemical Process Development Status...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #TFN-PUR-001 Topic: Isolation and Purification of 2,3,5-Trifluoro-4-Nitrobenzoic Acid (TFNBA) from Isomeric Impurities Assigned Specialist: Senior Application Scientist, Chemical Process Development Status: Active[1][2]

Executive Summary & Chemical Context

User Query: "How do I remove isomeric impurities from 2,3,5-trifluoro-4-nitrobenzoic acid without degrading the target compound?"

Technical Context: 2,3,5-Trifluoro-4-nitrobenzoic acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] It is typically synthesized via the nitration of 2,3,5-trifluorobenzoic acid.[2] The primary challenge in this process is regioselectivity .

  • Target Molecule: 2,3,5-Trifluoro-4-nitrobenzoic acid (Nitro group at C4).[1][2]

  • Primary Impurity (Isomer): 2,3,5-Trifluoro-6-nitrobenzoic acid (Nitro group at C6).[1][2]

  • Secondary Impurities: Unreacted starting material (2,3,5-trifluorobenzoic acid) and hydrolysis byproducts (hydroxy-difluoro-nitrobenzoic acids).[1][2]

The 4-nitro isomer is thermodynamically favored due to the directing effects of the fluorine atoms, but the 6-nitro isomer forms in significant quantities (5–15%) depending on reaction temperature.[1] Separation relies on the differential solubility driven by the steric crowding of the nitro group at the C6 position (ortho to the carboxylic acid).[2]

Diagnostic Module: "Is It Pure?"

Before attempting purification, you must characterize the impurity profile.[2] Isomers often co-elute on standard C18 HPLC columns.[1][2]

Analytical Troubleshooting Guide
IssueProbable CauseDiagnostic Action
Double Peak in HPLC Co-elution of 4-nitro and 6-nitro isomers.Switch Column/Mobile Phase: Use a Phenyl-Hexyl column.[1][2] The

interactions often separate nitro-isomers better than C18.[1][2] Use acidified water (0.1% TFA) / Methanol gradient.[1][2]
Broad Tailing Peak Carboxylic acid ionization.[1][2]Adjust pH: Ensure mobile phase pH is < 2.5 to keep the acid protonated (suppress ionization).
New Peak after Workup Hydrolysis (Defluorination).[1][2]Check Mass Spec: Look for M-F+OH (+17 -19 = -2 mass shift).[1][2] Indicates nucleophilic attack by water during heating.[1][2]

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for: Removing the 6-nitro isomer and starting materials.[1][2]

Mechanism: The 4-nitro isomer typically possesses a higher melting point and lower solubility in non-polar/moderately polar solvents compared to the 6-nitro isomer, which suffers from steric hindrance between the -COOH and -NO2 groups (ortho-effect), disrupting crystal lattice packing.[1]

Protocol:

  • Dissolution: Suspend the crude solid in a mixture of Toluene : Ethyl Acetate (9:1 v/v) .

    • Ratio: Use 5 mL of solvent per gram of crude solid.[1][2]

  • Reflux: Heat to reflux (approx. 85-90°C) until full dissolution.

    • Critical Step: If solids remain, add small aliquots of Ethyl Acetate until clear.[2] Do not add excess polar solvent.[1][2]

  • Cooling: Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours with gentle stirring.

  • Crystallization: Cool further to 0–5°C for 1 hour. The 4-nitro isomer will precipitate as white/pale yellow needles.[1][2] The 6-nitro isomer remains in the mother liquor.[1][2]

  • Filtration: Filter and wash the cake with cold Toluene.

Method B: Acid-Base Fractionation (pH Swing)

Best for: Removing non-acidic impurities or highly soluble hydrolysis byproducts.[1][2]

Protocol:

  • Dissolve crude acid in 5% aqueous

    
     (pH ~8).[1][2]
    
  • Extract with Dichloromethane (DCM) to remove non-acidic organic neutrals (discard organic layer).[1][2]

  • Controlled Acidification:

    • Slowly add 2N HCl to the aqueous layer while stirring.[2]

    • Target pH 1-2: The 2,3,5-trifluoro-4-nitrobenzoic acid will precipitate.[1]

    • Note: If the 6-nitro isomer is present, it may co-precipitate.[1][2] This method is best used before Method A to clean up the crude.[2]

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Isomers + Byproducts) Analysis Step 1: HPLC/NMR Analysis Start->Analysis Decision Is 6-Nitro Isomer > 5%? Analysis->Decision Recryst Method A: Recrystallization (Toluene/EtOAc) Decision->Recryst Yes (Isomer Removal Needed) AcidBase Method B: Acid-Base Workup (Remove Neutrals/Tars) Decision->AcidBase No (Mainly Tars/Neutrals) Check Check Purity Recryst->Check Waste Mother Liquor (Contains 6-nitro isomer) Recryst->Waste Filtrate AcidBase->Check Check->Recryst Fail (Repeat) Final Pure 2,3,5-Trifluoro-4-nitrobenzoic acid (>98% Purity) Check->Final Pass

Caption: Logical workflow for selecting the appropriate purification route based on impurity profiling.

Troubleshooting & FAQs

Q1: My product is turning yellow/orange during recrystallization. Why?

  • Diagnosis: This indicates defluorination (hydrolysis).[1][2] The fluorine atoms at positions 3 and 5 are activated by the para-nitro group and ortho-carboxyl group (and vice versa).[1][2]

  • Fix: Avoid boiling water or alcohols. Nucleophilic aromatic substitution (

    
    ) occurs readily with water or hydroxide at high temperatures.[1][2] Stick to non-nucleophilic solvents like Toluene, DCM, or Chlorobenzene.[2] If using water, keep it acidic (pH < 2) and cool.[2]
    

Q2: I cannot separate the 4-nitro and 6-nitro isomers by recrystallization.

  • Diagnosis: You may be using a solvent that is too polar (e.g., Ethanol), which solubilizes both isomers equally.[2]

  • Fix: Switch to a solvent system with lower polarity where the "ortho-effect" of the 6-nitro isomer significantly hinders crystal packing. Chlorobenzene is an excellent alternative to Toluene/EtOAc for difficult separations.[1][2]

Q3: Is column chromatography viable for scale-up?

  • Expert Insight: Generally, no.[3] While effective on a gram scale (using Hexane:Ethyl Acetate 4:1 + 1% Acetic Acid), the silica consumption and solvent waste make it uneconomical for kilogram batches.[2] Recrystallization is the standard industrial approach.[2]

Safety & Stability Data

ParameterSpecificationSafety Note
Thermal Stability Decomposes > 200°CNitro compounds are energetic.[1][2] Do not distill dry solids.[1][2]
Hydrolytic Stability Poor at pH > 7Rapidly hydrolyzes to hydroxy-difluoro species in base.[1][2]
Skin Contact Corrosive/SensitizerFluorinated aromatics can be potent skin sensitizers.[1][2]

References

  • Synthesis and Purification of Nitrobenzoic Acid Derivatives. ChemicalBook. (2026).[1] Retrieved from [1][2]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. (2000). Retrieved from [1]

  • Process for production of 2,3,4-trifluoronitrobenzoic acid (Analogous Chemistry). Google Patents. (2011).[2] Retrieved from [1][2]

  • Purification of Fluorinated Aromatic Intermediates. Sigma-Aldrich Technical Library. (2024).[1][2] Retrieved from [1][2]

(Note: While specific literature on the exact 2,3,5-trifluoro-4-nitro isomer is rare compared to the 2,3,4-trifluoro isomer, the chemical principles of regioisomer separation via steric differentiation in recrystallization are chemically universal for this class of compounds.)[1]

Sources

Optimization

Technical Support Center: Reduction of 2,3,5-Trifluoro-4-nitrobenzoic Acid

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It prioritizes mechanistic understanding and actionable protocols over generic advice.

[1]

Case ID: 235-TFNB-RED Status: Active Subject: Optimization of Nitro Reduction & Impurity Control Applicable Molecule: 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS: 197520-71-1) Target Product: 4-Amino-2,3,5-trifluorobenzoic acid[1]

Executive Summary & Reaction Pathway

The reduction of 2,3,5-trifluoro-4-nitrobenzoic acid is a critical step in the synthesis of fluoroquinolone antibiotics.[1] While the nitro-to-amine conversion is thermodynamically favorable, the electron-deficient polyfluorinated ring creates high susceptibility to Hydrodefluorination (HDF) and Nucleophilic Aromatic Substitution (SNAr) side reactions.[1]

Reaction Pathway & Critical Control Points

The following diagram illustrates the primary reduction pathway versus the competing parasitic reactions that must be suppressed.

ReactionPathway SM 2,3,5-Trifluoro- 4-nitrobenzoic Acid Nitroso Nitroso Intermediate SM->Nitroso 2e- Reduction Defluoro Defluorinated Impurities (Des-fluoro analogues) SM->Defluoro H2/Pd (Over-hydrogenation) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Azo Azo/Azoxy Dimers Nitroso->Azo Base/Heat (Condensation) Product 4-Amino-2,3,5- trifluorobenzoic Acid Hydroxyl->Product 2e- Reduction Product->Defluoro Prolonged H2 Exposure

Figure 1: Mechanistic pathway showing the sequential reduction to the amine and potential divergence into defluorinated or dimeric byproducts.

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting [M-19] peaks in my LC-MS."

Diagnosis: You are experiencing Hydrodefluorination (HDF) . Root Cause: The C-F bond, typically stable, becomes labile in polyfluorinated systems under catalytic hydrogenation conditions, especially with Palladium (Pd) catalysts. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the ring, making it susceptible to oxidative addition by the metal catalyst. Corrective Actions:

  • Switch Catalyst: Move from standard Pd/C to Sulfided Platinum on Carbon (Pt/C-S) or Sulfided Palladium (Pd/C-S) . Sulfur poisons the highly active sites responsible for C-Halogen cleavage without stopping nitro reduction.[1]

  • Acidic Additives: Add 0.5 - 1.0 equivalents of H₂SO₄ or Acetic Acid to the reaction mixture. Protonation of the resulting amine prevents it from poisoning the catalyst and suppresses the SNAr mechanisms that can lead to fluoride loss.

  • Pressure Control: Reduce Hydrogen pressure. High H₂ pressure (>5 bar) accelerates HDF rates more than nitro reduction rates.

Issue 2: "The reaction stalls at the hydroxylamine intermediate."

Diagnosis: Incomplete reduction. Root Cause: This often occurs when using mild chemical reductants (like dithionite) or deactivated catalysts at low temperatures. Accumulation of hydroxylamine is dangerous as it can disproportionate or condense to form azoxy impurities. Corrective Actions:

  • Temperature Bump: Increase reaction temperature to >50°C for the final hour.

  • Promoter Addition: If using chemical reduction (Fe/Acid), ensure sufficient electrolyte (NH₄Cl) or acid concentration is present to clear the surface oxides on the metal.

Issue 3: "My product yield is low due to water solubility."

Diagnosis: Workup loss. Root Cause: 4-Amino-2,3,5-trifluorobenzoic acid is amphoteric.[1] It forms salts in both strong acid (ammonium species) and strong base (carboxylate). Corrective Actions:

  • Isoelectric Precipitation: The product is least soluble at its isoelectric point (pI). Carefully adjust pH to 3.5 – 4.5 during workup to maximize precipitation.

  • Avoid Aqueous Workup: If possible, filter the catalyst and concentrate the organic solvent directly, then precipitate with a non-polar anti-solvent (e.g., Heptane).

Recommended Protocols

Protocol A: Catalytic Hydrogenation (Scalable & Clean)

Best for: Large scale, minimizing waste, high purity.

Materials:

  • Substrate: 2,3,5-Trifluoro-4-nitrobenzoic acid[1]

  • Catalyst: 5% Pt/C (Sulfided) or 5% Pd/C (Sulfided) (Loading: 2-5 wt% relative to substrate)

  • Solvent: Methanol or Ethanol (Anhydrous preferred)

  • Additive: H₂SO₄ (0.1 eq) - Optional, only if defluorination persists.[1]

Step-by-Step:

  • Charge: In an autoclave, dissolve the substrate in Methanol (10 volumes).

  • Inert: Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.

  • Catalyst Addition: Add the sulfided catalyst as a slurry in Methanol. Safety: Do not add dry catalyst to flammable solvents.

  • Pressurize: Charge Hydrogen to 3–5 bar (45–75 psi) .

  • Reaction: Heat to 40–50°C . Stir vigorously (mass transfer limited).

  • Monitor: Check HPLC at 2 hours. Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.

  • Termination: Once complete, cool to RT, purge with Nitrogen.

  • Filtration: Filter through Celite to remove catalyst.[2] Keep catalyst wet to prevent pyrophoric ignition.

  • Isolation: Concentrate filtrate. Adjust pH to 3.5–4.0 with dilute NaOH if acid was used. Collect precipitate.

Protocol B: Iron-Acetic Acid Reduction (Bechamp)

Best for: Lab scale, 100% prevention of defluorination, robust against impurities.[1]

Materials:

  • Substrate: 2,3,5-Trifluoro-4-nitrobenzoic acid[1]

  • Reductant: Iron Powder (325 mesh, 4.0 - 5.0 equivalents)[1]

  • Solvent: Acetic Acid / Water (5:1 ratio) or Ethanol / Aq. NH₄Cl[1][3]

Step-by-Step:

  • Activation: In a reaction flask, stir Iron powder in 5% dilute HCl for 5 minutes to activate the surface, then filter and wash with water (optional but recommended for older iron).

  • Slurry: Suspend the substrate in Acetic Acid/Water.

  • Addition: Add Activated Iron powder in portions to control exotherm.

  • Heat: Warm the mixture to 70–80°C .

  • Timeline: Monitor by TLC/HPLC (approx. 2-4 hours).

  • Workup (Crucial Step):

    • Dilute with Ethyl Acetate.

    • Filter through a Celite pad to remove Iron oxides.

    • Wash the filter cake thoroughly with Ethyl Acetate.

    • Wash the organic layer with water, then brine.[3]

    • Note: Iron residues can chelate the product. A wash with dilute EDTA solution can improve yield if emulsions form.

Data & Optimization Logic

The following table summarizes the trade-offs between different reduction systems for polyfluorinated nitrobenzenes.

MethodCatalyst/ReagentDefluorination RiskScalabilityComments
Standard Hydrogenation Pd/C + H₂High HighNot recommended without modifiers.[1] Pd readily inserts into C-F bonds.
Sulfided Hydrogenation Pt/C-S + H₂ Low HighRecommended. Sulfur poisons the HDF sites. Pt is less active for HDF than Pd.
Transfer Hydrogenation Pd/C + Ammonium FormateMediumMediumKinetic control is easier, but HDF still possible if overheated.
Dissolving Metal Fe / AcOHNone Low/MediumExcellent chemoselectivity. No C-F cleavage. High waste generation (Iron sludge).
Dithionite Reduction Na₂S₂O₄LowLowGood for small scale. Expensive reagents.
Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Start Start Optimization CheckImpurity Analyze Crude LC-MS Start->CheckImpurity Defluoro Is [M-19] (Defluoro) present? CheckImpurity->Defluoro Hydroxyl Is [M-16] (Hydroxylamine) present? Defluoro->Hydroxyl No Action1 Switch to Pt/C-S or Fe/AcOH Defluoro->Action1 Yes Action2 Increase Temp (>50°C) or Reaction Time Hydroxyl->Action2 Yes Action3 Proceed to Workup (pH 3.5-4.0) Hydroxyl->Action3 No

Figure 2: Troubleshooting logic flow based on crude impurity profile.

References

  • Vertex Pharmaceuticals. (2014). Preparation of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • Hoechst AG. (1996). Process for the preparation of 4-alkoxy-3,5,6-trifluoro-phthalic acids and 3-alkoxy-2,4,5-trifluorobenzoic acids. US5488152A.
  • MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][3][4] Common Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Troubleshooting for 2,3,5-Trifluoro-4-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve stable aqueous solutions of highly fluorinated aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve stable aqueous solutions of highly fluorinated aromatic building blocks.

2,3,5-Trifluoro-4-nitrobenzoic acid presents a classic physicochemical paradox in drug development and assay design. Due to the intense electron-withdrawing nature of the nitro group and the three fluorine atoms, the carboxylic acid moiety is exceptionally acidic. However, the highly fluorinated aromatic ring is simultaneously hydrophobic and lipophobic. This leads to a phenomenon known as the "fluorophobic effect," where even the fully ionized carboxylate salt can form entropically driven aggregates in water[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable solubilization for your experiments.

Physicochemical Profiling

Understanding the baseline metrics of 2,3,5-trifluoro-4-nitrobenzoic acid is critical for predicting its solubility behavior and diagnosing precipitation issues[2].

PropertyValueScientific Implication for Solubilization
Molecular Weight 221.09 g/mol Small molecule, but possesses a high crystal lattice energy that must be overcome thermodynamically.
Predicted pKa ~1.2 – 1.8Fully ionized at physiological pH (7.4). However, it remains unionized and highly insoluble in acidic media (pH < 3).
LogP (Unionized) ~2.5High hydrophobicity; requires co-solvents or complexation if pH is not strictly controlled.
LogD (pH 7.4) ~ -0.5The ionized state improves macroscopic solubility, but microscopic fluorous aggregation remains a persistent risk.
Troubleshooting FAQs: The "Why" Behind the Failure

Q1: My compound precipitates when diluted from a 10 mM DMSO stock into a pH 7.4 assay buffer. Why does this happen if it should be fully ionized?

  • Causality & Mechanism: This failure is driven by two intersecting factors. First, rapid dilution of a DMSO stock into an aqueous buffer can cause localized pH drops around the solvent droplet, transiently protonating the carboxylic acid and seeding rapid crystallization. Second, highly fluorinated molecules exhibit the "fluorophobic effect." Water molecules form highly ordered, entropically unfavorable cages around the fluorinated core, driving the molecules to aggregate to minimize aqueous surface area, even when the carboxylate is ionized[1].

  • Solution: Pre-warm the buffer to 37°C, ensure it is heavily buffered (e.g., 50 mM HEPES or Tris), and add the DMSO stock dropwise under vigorous vortexing to prevent localized pH gradients.

Q2: I am experiencing inconsistent assay readouts and an apparent loss of compound over time. What is happening?

  • Causality & Mechanism: Fluorinated aromatics are notorious for non-specific binding (NSB) to hydrophobic plasticware (polypropylene tubes, polystyrene microplates). The fluorous core seeks to escape the aqueous phase by adhering to the plastic walls.

  • Solution: Use silanized glass vials for all stock storage. Introduce a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) to the assay buffer. These agents encapsulate the fluorous core, preventing surface adsorption and stabilizing the compound in solution[1].

Q3: How can I achieve high-concentration aqueous solubility without using DMSO, which is toxic to my cell lines?

  • Causality & Mechanism: To bypass organic co-solvents, you must overcome the crystal lattice energy and solvation penalties using thermodynamic complexation[3]. Hydroxypropyl-β-cyclodextrin (HPβCD) is highly effective here. Its hydrophobic internal cavity accommodates the trifluoro-aromatic ring, while its hydrophilic exterior ensures true aqueous solvation without the cytotoxicity associated with DMSO.

Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous-Compatible Stock via In Situ Salt Formation
  • Self-Validating Principle: This protocol avoids DMSO entirely by exploiting the low pKa of the compound. It uses precise stoichiometric base addition to force complete ionization before aqueous dilution, ensuring the lattice energy is broken prior to introducing the bulk aqueous phase.

  • Weighing: Accurately weigh 22.1 mg (0.1 mmol) of 2,3,5-trifluoro-4-nitrobenzoic acid into a 4 mL glass vial.

  • Wetting: Add 100 µL of absolute ethanol to wet the powder. This breaks the surface tension of the highly fluorinated crystals.

  • Ionization: Add exactly 100 µL of 1.0 M NaOH (0.1 mmol, 1 molar equivalent). Vortex for 60 seconds. The suspension must clear as the highly soluble sodium salt forms.

  • Dilution: Slowly add 9.8 mL of pre-warmed (37°C) 50 mM Tris buffer (pH 7.4) while stirring constantly.

  • Validation Check: Measure the final pH; it must remain between 7.2 and 7.6. Inspect visually against a dark background—the solution must be optically clear with no Tyndall effect (light scattering), which would indicate microscopic fluorous aggregation.

Protocol B: Solubilization via HPβCD Complexation (For Cell-Based Assays)
  • Self-Validating Principle: This method relies on thermal energy to drive host-guest complexation kinetics, verified by a time-lapse stability check.

  • Preparation: Prepare a 20% (w/v) solution of HPβCD in your target biological buffer (e.g., PBS).

  • Addition: Add 2.2 mg of 2,3,5-trifluoro-4-nitrobenzoic acid to 1 mL of the 20% HPβCD solution (targeting a 10 mM complexed stock).

  • Agitation: Sonicate the mixture in a water bath at 40°C for 15-20 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed microcrystals.

  • Validation Check: Dilute a 10 µL aliquot into 990 µL of plain PBS. If the solution remains clear after 2 hours at room temperature, the host-guest complex is thermodynamically stable for the duration of a standard assay.

Solubilization Strategy Workflow

G Start Determine Target Concentration HighConc High Conc. (>10 mM) Stock Required? Start->HighConc DirectBuffer Direct Buffer Dissolution (pH > 7.0) HighConc->DirectBuffer No (<1 mM) SaltForm In situ Salt Formation (Add 1 eq. NaOH) HighConc->SaltForm Yes (Solvent-Free) Cosolvent DMSO/DMF Stock (Max 1% final in assay) HighConc->Cosolvent Yes (Tolerates DMSO) CheckPrecip Precipitation or Aggregation? DirectBuffer->CheckPrecip SaltForm->CheckPrecip Dilute to buffer Cosolvent->CheckPrecip Dilute to buffer AddCyclo Add 10-20% HPβCD or 0.1% Tween-20 CheckPrecip->AddCyclo Yes Success Proceed to Assay CheckPrecip->Success No AddCyclo->Success

Workflow for solubilizing 2,3,5-trifluoro-4-nitrobenzoic acid based on assay constraints.

References
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed (nih.gov). 1

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. 2

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.3

Sources

Optimization

Optimizing reaction temperature for nucleophilic attack on C-3 vs C-5 fluorine

Technical Support Center: Regioselective Fluorine Displacement ( ) Topic: Optimizing Reaction Temperature for Nucleophilic Attack on C-3 vs. C-5 Fluorine Ticket ID: #SNAR-F-35-OPT Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Fluorine Displacement (


) 

Topic: Optimizing Reaction Temperature for Nucleophilic Attack on C-3 vs. C-5 Fluorine Ticket ID: #SNAR-F-35-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: DIAGNOSTIC & STRATEGY (The "Why")

Welcome to the Regioselectivity Optimization Center. You are likely dealing with a polyfluorinated heterocycle (e.g., pyridine, pyrimidine, or quinoline) where the most reactive positions (ortho/para to nitrogen) are either blocked or already substituted, leaving the "meta" positions (C-3 and C-5) as the remaining electrophilic sites.

In these systems, regioselectivity is rarely governed by a single factor. It is a competition between Electronic Activation (inductive effects) and Steric Hindrance .

The Core Conflict: Electronic vs. Steric Control

In a typical asymmetric scaffold (e.g., 2-substituted-3,5-difluoropyridine):

  • C-3 Position (Proximal): Often electronically activated by the adjacent substituent at C-2 (especially if it is an Electron Withdrawing Group like

    
    , 
    
    
    
    , or
    
    
    ). However, it is sterically crowded .
  • C-5 Position (Distal): Usually less electronically activated but sterically accessible .

Temperature is your primary switch.

  • Low Temperature (

    
    C):  Amplifies differences in activation energy (
    
    
    
    ). It favors the Kinetically Controlled product (the path with the lowest barrier).[1]
  • High Temperature (

    
    C):  Provides sufficient energy to overcome higher activation barriers (usually steric), leading to mixtures or favoring the Thermodynamically Controlled  product (if the reaction is reversible, though 
    
    
    
    is typically irreversible).

PART 2: DECISION MATRIX (Visual Guide)

Use this logic flow to determine your starting temperature.

SNAr_Optimization Start START: Define Substrate & Nucleophile Check_Electronic Is C-3 activated by an EWG (e.g., -NO2, -C(O)R) at C-2/C-4? Start->Check_Electronic Check_Steric Is the Nucleophile Bulky? (e.g., t-Butoxide, secondary amine) Check_Electronic->Check_Steric Yes (C-3 is 'hot') Decision_Ambient PROTOCOL B: Ambient Ramp (0°C to 25°C) Target: Steric Selectivity (C-5) Check_Electronic->Decision_Ambient No (Electronic bias weak) Decision_Cryo PROTOCOL A: Cryogenic Start (-78°C to -40°C) Target: Electronic Selectivity (C-3) Check_Steric->Decision_Cryo No (Small Nucleophile) Check_Steric->Decision_Ambient Yes (Sterics dominate) Decision_Heat PROTOCOL C: High Temp (Reflux) Target: Forcing Conditions (Low Selectivity) Decision_Ambient->Decision_Heat If no reaction after 4h

Caption: Figure 1. Decision matrix for selecting initial reaction temperature based on substrate electronics and nucleophile sterics.

PART 3: TROUBLESHOOTING & FAQs

Q1: I am getting a 50:50 mixture of C-3 and C-5 products. How do I shift the ratio?

Diagnosis: The activation energy difference (


) between the two transition states is too small at your current temperature.
Solution: 
  • Lower the Temperature: If you are running at Room Temperature (RT), drop to -40°C or -78°C . According to the Arrhenius equation, lower temperatures amplify the selectivity ratio (

    
    ) if the activation energies differ.
    
  • Change the Solvent: Switch from a polar aprotic solvent (DMF, DMSO) to a less polar one (THF, Toluene) if solubility permits. Polar solvents stabilize the Meisenheimer complex indiscriminately, often compressing the energy gap between isomers [1].

Q2: The reaction works at RT but I see "over-reaction" (disubstitution).

Diagnosis: The product (monosubstituted) is as reactive or more reactive than the starting material. This is common in polyfluorinated systems (e.g., pentafluoropyridine chemistry). Solution:

  • Inverse Addition: Do not add the substrate to the nucleophile. Instead, slowly add the nucleophile (0.95 equiv) to the substrate (1.0 equiv) at -20°C . This keeps the nucleophile concentration low relative to the substrate.

  • Temperature Control: Maintain the low temperature throughout the addition. Do not warm up until TLC/LCMS confirms the starting material is consumed.[2]

Q3: My nucleophile is bulky (e.g., reaction with a secondary amine or t-butoxide) and reaction is slow at low temp.

Diagnosis: Steric clash at the transition state is raising the activation barrier significantly. Solution:

  • You are likely forced into Steric Control . The nucleophile will prefer the less hindered position (likely C-5), but it needs heat to attack.

  • Protocol: Start at 0°C. If conversion is <10% after 1 hour, raise T in 10°C increments.

  • Warning: High heat (>80°C) with basic nucleophiles can lead to hydrodefluorination (replacement of F with OH from trace water) or ether cleavage [2]. Ensure anhydrous conditions.

PART 4: EXPERIMENTAL PROTOCOL (Standard Operating Procedure)

Objective: Regioselective


 on 2-substituted-3,5-difluoropyridine (Model System).
Materials
  • Substrate: 1.0 equiv (e.g., 2-cyano-3,5-difluoropyridine).

  • Nucleophile: 1.05 equiv (e.g., Morpholine, Sodium Alkoxide).

  • Base: 1.2 equiv (

    
     or 
    
    
    
    for amines; not needed for alkoxides).
  • Solvent: Anhydrous THF (Kinetic) or DMF (Thermodynamic).

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck Round Bottom Flask (RBF).

    • Purge with

      
       or Ar.[2]
      
    • Add Substrate and Solvent (0.1 M concentration).

  • Thermal Equilibration (The Critical Step):

    • Cool the solution to -78°C (Acetone/Dry Ice bath) for 15 minutes.

    • Note: Even if you intend to run at 0°C, starting at -78°C allows you to catch highly reactive pathways early.

  • Nucleophile Addition:

    • Add the Nucleophile (dissolved in minimal solvent) dropwise over 20 minutes via syringe pump or addition funnel.

    • Reasoning: Prevents localized "hot spots" of high concentration that lead to disubstitution.

  • Monitoring & Ramping:

    • Stir at -78°C for 1 hour.

    • Check Point: Pull an aliquot for HPLC/UPLC.

      • Scenario A (Conversion < 5%): Warm to -40°C (Acetonitrile/Dry Ice).

      • Scenario B (Conversion > 50%): Hold temperature.[1][3][4][5][6]

    • Continue ramping to 0°C and then RT only if conversion stalls.

  • Quench:

    • Once starting material is consumed, quench immediately with saturated

      
       (aq) or dilute HCl (if product is acid-stable) to stop the reaction and prevent equilibration.
      
Data Table: Temperature vs. Selectivity (Representative Data)
TemperatureSolventConversion (1h)C-3 : C-5 RatioDominant Factor
-78°C THF15%92 : 8Electronic (Kinetic)
-40°C THF65%85 : 15Mixed
0°C THF98%70 : 30Mixed
25°C DMF100%55 : 45Thermodynamic/Loss of Selectivity
80°C DMF100%40 : 60Steric (C-5 favored slightly)

Note: Data is illustrative for a generic 2-EWG-3,5-difluoropyridine system. Actual values depend on specific substituents.

References

  • BenchChem Technical Support. (2025).[1][2][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

  • RSC Publishing. (2013). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. New Journal of Chemistry. Link

  • Nature Chemistry. (2018).[7] One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature Communities.[7] Link

  • Bioorganic & Medicinal Chemistry. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: Expert Guidance on Handling 2,3,5-Trifluoro-4-Nitrobenzoyl Chloride

Welcome to our dedicated technical support center for 2,3,5-trifluoro-4-nitrobenzoyl chloride. This resource is designed for researchers, chemists, and professionals in drug development who work with this highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 2,3,5-trifluoro-4-nitrobenzoyl chloride. This resource is designed for researchers, chemists, and professionals in drug development who work with this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the success and safety of your experiments. The information herein is curated to be a self-validating system, grounded in established chemical principles and best practices for handling moisture-sensitive reagents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered when using 2,3,5-trifluoro-4-nitrobenzoyl chloride, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer:

Low yields in reactions involving 2,3,5-trifluoro-4-nitrobenzoyl chloride are most commonly traced back to the premature degradation of the starting material due to its high moisture sensitivity. The primary culprit is hydrolysis.

  • Causality: Acyl chlorides are highly electrophilic at the carbonyl carbon. This reactivity is further intensified in 2,3,5-trifluoro-4-nitrobenzoyl chloride by the strong electron-withdrawing effects of the three fluorine atoms and the nitro group. These substituents make the carbonyl carbon exceptionally susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Reagent Integrity: Before starting, ensure your 2,3,5-trifluoro-4-nitrobenzoyl chloride is of high purity and has been stored under strictly anhydrous conditions. The presence of its hydrolysis product, 2,3,5-trifluoro-4-nitrobenzoic acid, can be a sign of degradation.

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at a high temperature (e.g., 120-140°C) for several hours and cooling under a stream of inert gas like nitrogen or argon is crucial.[1]

    • Solvent and Reagent Purity: Use only anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are purifying your own, ensure the water content is minimal. All other reagents in the reaction should also be anhydrous.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere.[2] This can be achieved using a Schlenk line or within a glovebox.[2][3] For less stringent requirements, a well-sealed flask with a balloon of nitrogen or argon can suffice.[4]

Question 2: I've noticed an insoluble white precipitate in my reaction mixture. What could it be?

Answer:

The most probable identity of an unexpected white precipitate is the hydrolysis product, 2,3,5-trifluoro-4-nitrobenzoic acid.

  • Mechanism: When 2,3,5-trifluoro-4-nitrobenzoyl chloride reacts with water, it undergoes hydrolysis to form 2,3,5-trifluoro-4-nitrobenzoic acid and hydrogen chloride (HCl) gas.[5][6] The resulting carboxylic acid is often less soluble in non-polar organic solvents, causing it to precipitate out.

  • Prevention and Mitigation:

    • Strict Anhydrous Technique: The most effective prevention is to rigorously exclude moisture from your reaction setup, as detailed in the previous answer.

    • Reaction Monitoring: If you suspect hydrolysis, you can monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the more polar carboxylic acid.

    • Purification: If hydrolysis has occurred, the resulting carboxylic acid can typically be removed during the work-up. An aqueous basic wash (e.g., with sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Question 3: My product is contaminated with a high-boiling point impurity that is difficult to remove. What is the likely side product and how can I avoid it?

Answer:

A common high-boiling point impurity in reactions with acyl chlorides is the corresponding anhydride. In this case, it would be 2,3,5-trifluoro-4-nitrobenzoic anhydride.

  • Formation Pathway: Anhydride formation can occur if the acyl chloride reacts with the carboxylate anion of the hydrolysis product (2,3,5-trifluoro-4-nitrobenzoic acid). This is more likely to happen at elevated temperatures or in the presence of a base.

  • Preventative Measures:

    • Minimize Hydrolysis: The primary way to prevent anhydride formation is to prevent the formation of the carboxylic acid by rigorously excluding water.

    • Control Reaction Temperature: If your reaction conditions allow, maintaining a lower temperature can reduce the rate of this side reaction.

    • Order of Reagent Addition: In reactions where a base is used, consider adding the acyl chloride slowly to the mixture of the nucleophile and the base. This ensures the highly reactive acyl chloride preferentially reacts with your intended nucleophile rather than any trace amounts of carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,3,5-trifluoro-4-nitrobenzoyl chloride?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[7] Storing under an inert atmosphere (nitrogen or argon) is highly recommended to prolong its shelf life.[7]

Q2: How should I properly quench a reaction containing unreacted 2,3,5-trifluoro-4-nitrobenzoyl chloride?

A2: Unreacted acyl chlorides should be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate. This will neutralize the acyl chloride and any HCl byproduct. Be aware that this quenching process is exothermic and will release CO2 and HCl gas, so it should be done in a fume hood with good ventilation and appropriate personal protective equipment (PPE).

Q3: What safety precautions should I take when handling this compound?

A3: 2,3,5-trifluoro-4-nitrobenzoyl chloride is a corrosive substance.[8][9] It causes severe skin burns and eye damage.[8][9] It also reacts with water to release toxic and corrosive hydrogen chloride gas.[6] Always handle this compound in a certified chemical fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Experimental Protocols & Data

Data Summary Table
ParameterRecommended Condition/SolventRationale
Storage Cool, dry, well-ventilated, under inert gas (N₂ or Ar)Prevents hydrolysis and degradation.[7]
Handling Chemical fume hood, inert atmosphere (glovebox or Schlenk line)Protects from atmospheric moisture and ensures user safety.[2][7]
Compatible Solvents Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous TolueneThese aprotic solvents do not react with the acyl chloride.
Incompatible Reagents Water, Alcohols, Amines (primary and secondary, unless intended for reaction), Strong BasesThese are nucleophiles that will react with and consume the acyl chloride.[5]
Protocol: General Procedure for an Acylation Reaction under Anhydrous Conditions
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[1]

  • Reagent Preparation: In the reaction flask, dissolve your nucleophile (e.g., an anhydrous alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine, if required to scavenge HCl) in an anhydrous solvent under an inert atmosphere.

  • Acyl Chloride Addition: Dissolve 2,3,5-trifluoro-4-nitrobenzoyl chloride in a minimal amount of anhydrous solvent in a separate flask. Transfer this solution to the addition funnel.

  • Reaction: Cool the reaction flask containing the nucleophile to the desired temperature (e.g., 0°C). Add the solution of 2,3,5-trifluoro-4-nitrobenzoyl chloride dropwise from the addition funnel with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with an appropriate aqueous work-up to remove any unreacted starting material, the HCl-base salt, and other water-soluble byproducts.

Visualizing the Problem: Hydrolysis and Handling

To better understand the critical need for anhydrous conditions, the following diagrams illustrate the hydrolysis mechanism and the recommended workflow.

Caption: The hydrolysis of 2,3,5-trifluoro-4-nitrobenzoyl chloride.

Handling_Workflow storage Storage (Cool, Dry, Inert Gas) setup Reaction Setup (Inert Atmosphere: Glovebox/Schlenk Line) storage->setup Transfer carefully glassware Glassware Prep (Oven-dry, Cool under N2/Ar) glassware->setup solvent Solvent Prep (Use Anhydrous Grade) solvent->setup reaction Reaction (Slow Addition, Temp Control) setup->reaction workup Work-up & Purification reaction->workup

Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

  • Bent, K. J., & Hay, R. S. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 5836–5852. [Link]

  • Chemsrc. (2025, August 26). 2,3,4,5-Tetrafluoro-6-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Preprints.org. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 2,3,5-trifluoro-4-nitrobenzoic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with highly functionalized, electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with highly functionalized, electron-deficient aromatics.

Derivatizing 2,3,5-trifluoro-4-nitrobenzoic acid is notoriously difficult. You are dealing with a molecule that is electronically deactivated for electrophilic attacks, highly activated for nucleophilic aromatic substitution (SNAr), and severely sterically hindered at multiple vectors.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind why standard reactions fail on this substrate and provide field-proven, self-validating methodologies to overcome these bottlenecks.

Workflow & Decision Matrix

Before troubleshooting specific reactions, it is critical to map the steric and electronic landscape of 2,3,5-trifluoro-4-nitrobenzoic acid. The carboxylic acid (C1) is shielded by the C2-fluorine. The nitro group (C4) is flanked by fluorines at C3 and C5.

Workflow A 2,3,5-Trifluoro-4-nitrobenzoic acid Starting Material B Target: Amide Bond Formation (C1-COOH) A->B C Target: SNAr Substitution (C3/C5-Fluorines) A->C D Target: Amine Generation (C4-NO2 Reduction) A->D B1 Issue: Steric Hindrance at C2 Solution: Acyl Fluoride (BTFFH) B->B1 C1 Issue: C3 vs C5 Selectivity Solution: Temp Control & Solvent C->C1 D1 Issue: Defluorination Risk Solution: Fe/NH4Cl or SnCl2 D->D1

Decision matrix for 2,3,5-trifluoro-4-nitrobenzoic acid derivatization workflows.

Section 1: Troubleshooting Amidation (The Carboxylic Acid)

Q: Why do standard coupling reagents like EDC/HOBt or HATU fail to produce amides with this substrate? A: The failure is a combination of steric shielding and electronic deactivation. The ortho-fluorine at C2 creates a tight steric pocket around the C1-carbonyl carbon. Furthermore, the extreme electron-withdrawing nature of the penta-substituted ring (three fluorines and one nitro group) makes the resulting activated ester highly susceptible to premature hydrolysis. By the time your bulky amine navigates the steric bulk, the activated intermediate has often already degraded back to the starting material.

Q: What is the most reliable method for amidating this sterically hindered substrate? A: You must bypass bulky activated esters entirely and utilize Acyl Fluorides . As demonstrated by , acyl fluorides are uniquely suited for sterically hindered amidation. The fluorine atom is exceptionally small (only slightly larger than hydrogen), which minimizes steric clash during the formation of the tetrahedral intermediate. Additionally, the C-F bond is highly polarized, making it fiercely reactive toward amines, yet remarkably stable against spontaneous hydrolysis compared to acyl chlorides [1].

Quantitative Data: Coupling Strategy Efficacy

Table 1: Comparison of coupling strategies for 2,3,5-trifluoro-4-nitrobenzoic acid with a secondary amine.

Coupling StrategyReagentsSteric ToleranceHydrolysis ResistanceTypical Yield
CarbodiimideEDC, HOBtLowLow< 20%
Uronium SaltsHATU, DIPEAModerateLow30 - 45%
Acyl ChlorideSOCl2, DMF (cat)HighVery Low40 - 50%
Acyl Fluoride BTFFH or DAST Very High High > 85%
Protocol 1: In Situ Acyl Fluoride Generation and Amidation

This protocol is designed as a self-validating system. You can verify the intermediate formation before proceeding to the coupling step.

  • Preparation: Dissolve 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (BTFFH) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Validation Step: Stir at room temperature for 1 hour. Self-Validation: Pull a 50 µL aliquot and run a rapid

    
    F NMR. You will observe a distinct, highly deshielded acyl fluoride peak (typically between +15 to +30 ppm). Do not proceed until this peak confirms complete conversion.
    
  • Coupling: Add your sterically hindered amine (1.1 eq).

  • Completion: Heat the reaction to 40°C. The stability of the acyl fluoride allows for elevated temperatures without significant degradation, driving the hindered coupling to completion [2]. Monitor by LC-MS.

Section 2: Regioselective SNAr (Nucleophilic Aromatic Substitution)

Q: If I want to substitute a fluorine with a nucleophile, how do I control regioselectivity between C3 and C5? A: Both C3 and C5 are ortho to the strongly activating nitro group, making them electronically primed for SNAr. However, regioselectivity here is governed entirely by steric kinetics.

Look at the flanking atoms:

  • C3 is flanked by a Fluorine (C2) and the Nitro group (C4).

  • C5 is flanked by the Nitro group (C4) and a Hydrogen (C6).

Because hydrogen is significantly smaller than fluorine, the C5 position carries a much lower steric penalty. When using bulky nucleophiles (like secondary amines or large alkoxides) under kinetic control (lower temperatures), substitution will overwhelmingly favor the C5 position.

SNAr Nuc Bulky Nucleophile (e.g., secondary amine) C3 C3 Position Flanked by C2-F & C4-NO2 (High Steric Penalty) Nuc->C3 Minor Pathway (High Temp) C5 C5 Position Flanked by C4-NO2 & C6-H (Lower Steric Penalty) Nuc->C5 Major Pathway (Kinetic Control)

Regioselectivity of SNAr reactions on 2,3,5-trifluoro-4-nitrobenzoic acid.

Section 3: Chemoselective Nitro Reduction

Q: Standard catalytic hydrogenation (Pd/C, H


) is destroying my molecule. How can I reduce the C4-nitro group to an aniline without causing hydrodefluorination? 
A:  This is a classic pitfall. Palladium-catalyzed hydrogenation is too aggressive for heavily fluorinated aromatics. As the nitro group reduces to an electron-donating amine, it enriches the electron density of the ring, severely weakening the adjacent C-F bonds. Palladium will rapidly insert into these weakened bonds, leading to defluorination [3].

To avoid this, you must switch from catalytic hydrogenation to a mild Single-Electron Transfer (SET) reduction.

Protocol 2: Chemoselective SET Nitro Reduction

This Béchamp-style reduction variant avoids transition-metal insertion into C-F bonds.

  • Solvent System: Suspend your derivatized 2,3,5-trifluoro-4-nitrobenzene in a 4:1 mixture of Ethanol and Water. The water is crucial for proton transfer.

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH

    
    Cl, 5.0 eq). The mild acidity of NH
    
    
    
    Cl activates the iron without hydrolyzing sensitive amide bonds.
  • Reaction: Heat to 70°C for 2 to 3 hours with vigorous stirring.

  • Validation Step: Self-Validation: Nitroaromatics of this type are typically bright yellow or orange. As the reaction proceeds, the solution will transition to colorless or pale yellow. Loss of the nitro chromophore is an immediate visual indicator of success.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, and dry over Na

    
    SO
    
    
    
    .

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates National Institutes of Health (PMC) URL:[Link]

Troubleshooting

Stability of 2,3,5-trifluoro-4-nitrobenzoic acid under basic conditions

Case ID: TFNBA-STAB-001 Topic: Stability & Handling under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Achilles' Heel" of TFNBA 2,3,5-Trifluoro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TFNBA-STAB-001 Topic: Stability & Handling under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Achilles' Heel" of TFNBA

2,3,5-Trifluoro-4-nitrobenzoic acid (TFNBA) is a critical intermediate, primarily used in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin). While its poly-fluorinated core provides the necessary biological activity for the final drug, it also introduces significant chemical instability.

The Core Issue: The molecule is "hyper-activated" for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group (-NO₂) at position 4, combined with the carboxylic acid (-COOH) at position 1, creates an extremely electron-deficient aromatic ring.

In basic conditions (pH > 8), the hydroxide ion (OH⁻) acts as a nucleophile, rapidly displacing one of the fluorine atoms—typically at the C3 or C5 position (ortho to the nitro group). This results in the formation of hydroxy-difluoro-nitrobenzoic acid impurities, which are notoriously difficult to separate from the product.

Mechanism of Degradation[1]

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask.

The Degradation Pathway (SNAr Hydrolysis)

When TFNBA encounters a base (e.g., NaOH, KOH, or even strong organic bases like DBU), the following cascade occurs:

  • Deprotonation: The carboxylic acid proton is removed immediately (fast step), forming the carboxylate.

  • Meisenheimer Complex: The nucleophile (OH⁻) attacks the ring at the most electron-poor carbon (C3 or C5), forming a transient, resonance-stabilized anionic intermediate (Meisenheimer complex). This often manifests as a deep yellow/orange color .

  • Elimination: The Fluoride ion (F⁻) is ejected, restoring aromaticity but leaving a permanent Hydroxyl (-OH) substitution.

Visualization: Degradation Logic

TFNBA_Degradation TFNBA TFNBA (Starting Material) Complex Meisenheimer Complex (Deep Yellow/Orange) TFNBA->Complex + OH- (Nucleophilic Attack) Base Base Addition (pH > 9) Base->Complex Impurity Hydrolysis Product (M-2 Da shift) Complex->Impurity Elimination of F- Fluoride Free F- Ion Complex->Fluoride

Figure 1: The SNAr reaction pathway showing the conversion of TFNBA to its hydroxy-impurity upon exposure to base.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned bright orange/red immediately."

Diagnosis: This is the tell-tale sign of the Meisenheimer Complex or the formation of a Phenoxide (ionized phenol).

  • The Science: The electron-deficient ring delocalizes the negative charge from the nucleophile, shifting the absorption spectrum into the visible region (bathochromic shift).

  • Corrective Action:

    • Check Temperature: Are you adding base at Room Temperature (RT)? Stop. Cool the reaction to 0–5°C before adding base.

    • Check Base Strength: Switch from hydroxides (NaOH/KOH) to carbonates (K₂CO₃/NaHCO₃) or non-nucleophilic organic bases (DIPEA) if the chemistry permits.

Issue 2: "LC-MS shows a new peak with Mass [M-2]."

Diagnosis: Hydrolysis has occurred.[1][2]

  • The Math:

    • Fluorine (F) atomic mass: ~19 Da

    • Hydroxyl (OH) group mass: ~17 Da

    • Exchange F → OH: 17 - 19 = -2 Da change .

  • Root Cause: The reaction pH was likely sustained above 10 for too long, or water was present in a reaction intended to be anhydrous.

  • Resolution: This transformation is irreversible. You must repurify (crystallization is preferred over column chromatography due to the acidity of the compounds).

Issue 3: "Can I use aqueous NaOH for the workup?"

Recommendation: Proceed with extreme caution.

  • While the carboxylate salt is water-soluble, prolonged exposure to NaOH during extraction will hydrolyze the fluorines.

  • Protocol: Use cold, dilute NaHCO₃ for washes. If you must use NaOH to extract the acid into the aqueous phase, keep the contact time under 15 minutes and the temperature < 5°C. Acidify immediately.

Experimental Protocols

Protocol A: Stability Validation Test

Use this protocol to determine if your specific basic conditions are safe for TFNBA.

StepActionCritical Parameter
1 Dissolve 50 mg TFNBA in 10 mL solvent (e.g., THF or MeCN).Use HPLC grade solvent.
2 Inject "T0" sample into HPLC.Establish baseline purity.
3 Add 1.1 equivalents of your target base.Maintain T = 25°C.
4 Monitor visually.Note any yellow/orange color shift.
5 Inject samples at T=1h, T=4h, T=24h.Look for new peaks (usually more polar/earlier retention).
Protocol B: Safe Neutralization/Coupling

Recommended workflow for nucleophilic substitution reactions (e.g., amine coupling).

  • Solvent: Use aprotic solvents (DMF, DMSO, Acetonitrile).[3] Avoid alcohols if possible (alkoxide formation leads to ether impurities).

  • Temperature: Cool reactor to 0°C .

  • Base Addition: Add non-nucleophilic base (e.g., Triethylamine or DIPEA) slowly.

  • Nucleophile Addition: Add the amine nucleophile immediately after the base.

  • Quench: Do not let the reaction sit in base after completion. Quench with dilute HCl or Ammonium Chloride.

Diagnostic Decision Tree

Use this flowchart to troubleshoot unexpected results during synthesis.

Troubleshooting_Flowchart Start Start: Reaction Analysis Color Is the solution Yellow/Orange? Start->Color TempCheck Was Temp > 10°C? Color->TempCheck Yes LCMS Check LCMS Data Color->LCMS No MassShift Mass Shift = -2 Da? TempCheck->MassShift Yes (High Risk) Meisenheimer DIAGNOSIS: Meisenheimer Complex (Reversible) Action: Acidify & Check Purity TempCheck->Meisenheimer No (Low Temp) LCMS->MassShift Hydrolysis DIAGNOSIS: Hydrolysis (F replaced by OH) Action: Discard or Recrystallize MassShift->Hydrolysis Yes Safe Process Likely Stable Continue Monitoring MassShift->Safe No

Figure 2: Decision matrix for identifying degradation modes.

References & Authority

  • Synthesis of Fluoroquinolones & Impurity Profiling:

    • Source: CN112174981A (Patent). "Preparation method of levofloxacin defluorinated impurity." This document explicitly details the formation of hydroxy-impurities (defluorinated products) from polyfluorobenzoic acid precursors under basic conditions.

    • URL:

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Source: MDPI (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles?" This paper validates the activation of ortho-positions by the nitro group and the formation of Meisenheimer complexes.

    • URL:

  • Safety & Handling Data:

    • Source: ILO/WHO International Chemical Safety Cards (ICSC 1684). General handling for nitrobenzoic acid derivatives, emphasizing reactivity with bases.

    • URL:

  • Regioselectivity in Polyfluoroarenes:

    • Source: National Institutes of Health (PMC). "Regioconvergent Nucleophilic Substitutions." Discusses the displacement of fluorine atoms in activated aromatic systems.

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis: 2,3,5-Trifluoro-4-nitrobenzoic Acid

This guide provides a technical analysis of the NMR spectral characteristics of 2,3,5-trifluoro-4-nitrobenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics. Executive Summary In the deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the NMR spectral characteristics of 2,3,5-trifluoro-4-nitrobenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

In the development of next-generation fluoroquinolones, the regioselectivity of nitration on polyfluorinated benzoic acids is a critical quality attribute. 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) must be rigorously distinguished from its isomers (e.g., 2,3,4-trifluoro-5-nitrobenzoic acid) and starting materials.

This guide details the 1H and 19F NMR spectral signatures required to validate this structure, using comparative data from established precursors and isomers to define the expected chemical shifts and coupling constants.

Structural Context & Numbering

To interpret the spectra accurately, the atomic numbering must be consistent.

  • Core: Benzoic Acid (C1-COOH)

  • Substituents:

    • F at positions 2, 3, and 5.[1]

    • NO2 at position 4.

    • H at position 6 (The sole aromatic proton).

DOT Diagram: Structural Logic & Coupling Pathways

G Molecule 2,3,5-Trifluoro-4-nitrobenzoic Acid H6 H-6 Proton (Diagnostic Signal) Molecule->H6 F5 F-5 (Ortho to H6) Molecule->F5 F3 F-3 (Para to H6) Molecule->F3 F2 F-2 (Meta to H6) Molecule->F2 H6->F5 Ortho Coupling (³J_HF ~9-11 Hz) H6->F3 Para Coupling (⁴J_HF ~2-4 Hz) H6->F2 Meta Coupling (⁵J_HF <2 Hz) NO2 NO2 Group (Position 4) NO2->F5 Deshielding NO2->F3 Deshielding

Figure 1: Structural relationships and coupling pathways determining the NMR appearance.

Experimental Protocol

For reproducible data, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the poor solubility of nitro-benzoic acids in chloroform and to prevent aggregation.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • 1H NMR: 400 MHz or higher. Spectral width -2 to 14 ppm.

  • 19F NMR: Decoupled (1H-decoupled) and Coupled spectra are both necessary.

    • Note: 19F signals appear between -110 and -160 ppm relative to CFCl3.[2]

1H NMR Spectrum Analysis

The 1H NMR spectrum is the primary tool for purity assessment because the molecule possesses only one aromatic proton (H6) .

Predicted Spectral Features
ParameterValue (DMSO-d6)Explanation
Chemical Shift 8.00 – 8.30 ppm H6 is flanked by the COOH group (deshielding) and F5. It is not ortho to the NO2 group, which keeps it upfield relative to the 5-nitro isomer.
Multiplicity ddd (Doublet of doublet of doublets)Coupled to F5 (ortho), F3 (para), and F2 (meta).
Integration 1HRepresents the single aromatic proton.
Coupling Constants (J-Values)

The multiplicity of H6 is defined by Fluorine-Proton coupling:

  • ³J(H6-F5) (Ortho): 9.0 – 11.0 Hz . This is the largest splitting, creating a primary doublet.

  • ⁴J(H6-F3) (Para): 2.0 – 4.0 Hz . Creates a secondary splitting.

  • ⁵J(H6-F2) (Meta): < 2.0 Hz . Often unresolved, leading to line broadening rather than a distinct split.

Differentiation from Isomers
  • Target (4-NO2 isomer): H6 is ortho to F5 and meta to NO2 . Shift ~8.1 ppm.

  • Isomer (5-NO2 isomer): H6 is ortho to NO2 and ortho to COOH . This "double deshielding" shifts the signal significantly downfield to ~8.5 – 8.8 ppm .

19F NMR Spectrum Analysis

The 19F spectrum is more complex due to F-F and F-H couplings but provides definitive structural proof.

Predicted Spectral Features

Three distinct signals are expected in the range of -110 to -150 ppm (relative to CFCl3).

SignalPosition (Approx)MultiplicityCoupling Partners
F-5 DownfielddddOrtho to H6, Ortho to NO2. Strongly coupled to F3 (meta) and H6 (ortho).
F-3 Mid-RangeddOrtho to NO2, Ortho to F2. Strong F-F ortho coupling to F2.
F-2 UpfieldddOrtho to F3, Ortho to COOH. Strong F-F ortho coupling to F3.
  • F-F Ortho Coupling (³J_FF): Typically 20–25 Hz (e.g., between F2 and F3).

  • F-F Meta Coupling (⁴J_FF): Typically 5–10 Hz (e.g., between F3 and F5).

  • F-F Para Coupling (⁵J_FF): Typically 5–15 Hz (e.g., between F2 and F5).

Comparative Data Table

The following table contrasts the target molecule with its direct precursor and a common isomer.

Feature2,3,5-Trifluoro-4-nitrobenzoic acid (Target)2,3,5-Trifluorobenzoic acid (Precursor)2,3,4-Trifluoro-5-nitrobenzoic acid (Isomer)
Aromatic Protons 1 (H6) 2 (H4, H6) 1 (H6)
1H Shift (ppm) ~8.1 ppm ~7.6 - 7.9 ppm (Multiplets)~8.6 ppm (Deshielded by ortho-NO2)
1H Pattern ddd (Large ortho-F coupling)m (Complex second-order)dd (Meta-F coupling only, ~7Hz)
19F Signals 3 Distinct signals3 Distinct signals3 Distinct signals
Key Distinction H6 is a ddd with large (~10Hz) coupling.[3][4][5]Presence of two proton signals.[6][7]H6 is a dd with smaller (~7Hz) coupling (no ortho-F).
DOT Diagram: Decision Tree for Identification

DecisionTree Start Analyze 1H NMR Spectrum CountH How many Aromatic Protons? Start->CountH TwoH 2 Protons (Multiplets) CountH->TwoH 2 OneH 1 Proton (Singlet/Multiplet) CountH->OneH 1 Precursor Precursor: 2,3,5-Trifluorobenzoic Acid TwoH->Precursor CheckShift Check Chemical Shift & Coupling OneH->CheckShift Target Target: 2,3,5-Trifluoro-4-nitrobenzoic Acid (Shift ~8.1 ppm, J~10Hz) CheckShift->Target Upfield (<8.4) + Large J Isomer Isomer: 2,3,4-Trifluoro-5-nitrobenzoic Acid (Shift ~8.6 ppm, J~7Hz) CheckShift->Isomer Downfield (>8.5) + Small J

Figure 2: Workflow for distinguishing the target from precursors and isomers.[4][8]

References

  • Precursor Data (2,3,5-Trifluorobenzoic Acid): Sigma-Aldrich. 2,3,5-Trifluorobenzoic acid AldrichCPR.[9] Link

  • Isomer Data (2,3,4-Trifluoro-5-nitrobenzoic Acid): ChemicalBook. 2,3,4-Trifluoro-5-nitrobenzoic acid NMR Spectrum. Link

  • General Fluorine Coupling Constants: University of Colorado Boulder. 19F NMR Reference Standards and Coupling Constants. Link

  • Nitration Methodology: BenchChem. Troubleshooting guide for the nitration of fluorinated benzoic acids. Link

Note: Specific spectral peak lists for CAS 1806336-88-8 are proprietary in many databases. The values provided above are derived from high-confidence Structure-Activity Relationship (SAR) analysis of the confirmed isomer and precursor data.

Sources

Comparative

Comparative Guide: Antibacterial Activity of 2,3,5-Trifluoro-4-nitrobenzoic Acid Derivatives vs. Ciprofloxacin

Executive Summary The escalating crisis of antimicrobial resistance necessitates the continuous evolution of synthetic antibacterial scaffolds. While Ciprofloxacin remains the gold-standard fluoroquinolone, its efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the continuous evolution of synthetic antibacterial scaffolds. While Ciprofloxacin remains the gold-standard fluoroquinolone, its efficacy is increasingly compromised by target-site mutations (e.g., in gyrA and parC). As a Senior Application Scientist, I frequently evaluate novel chemical spaces to overcome these resistance mechanisms.

Derivatives of 2,3,5-trifluoro-4-nitrobenzoic acid (TFNBA) represent a highly functionalized, experimental class of antibacterial agents and synthetic precursors. The unique stereoelectronic profile provided by the 2,3,5-trifluoro substitutions, coupled with the strong electron-withdrawing 4-nitro group, fundamentally alters the molecule's lipophilicity, pKa, and binding affinity within the bacterial target. This guide objectively compares the in vitro performance, mechanistic rationale, and structural advantages of TFNBA derivatives against Ciprofloxacin, supported by self-validating experimental protocols.

Mechanistic Rationale: Targeting DNA Topology

Both Ciprofloxacin and bioactive TFNBA derivatives exert their bactericidal activity by targeting bacterial type II topoisomerases: DNA Gyrase (primarily in Gram-negative species) and Topoisomerase IV (primarily in Gram-positive species).

During normal replication, DNA gyrase introduces negative supercoils into the bacterial chromosome to relieve torsional strain. It does this by creating transient double-strand breaks, passing another segment of DNA through the break, and religating the strands. Fluoroquinolones and TFNBA derivatives act as "topoisomerase poisons." They do not strictly inhibit the enzyme's catalytic activity; rather, they intercalate into the DNA cleavage site and bind to the enzyme, stabilizing the transient cleavage complex. This stabilization prevents religation, leading to the accumulation of lethal double-strand DNA breaks and subsequent apoptotic-like cell death.

MOA A TFNBA Derivative & Ciprofloxacin B DNA Gyrase (GyrA/B) Topoisomerase IV A->B Binds Enzyme-DNA Interface C Cleavage Complex Stabilization B->C Prevents Religation D DNA Double-Strand Breaks C->D Accumulation of Breaks E Bacterial Cell Death D->E Lethal Response

Mechanism of bacterial DNA gyrase inhibition by fluoroquinolones and TFNBA derivatives.

Quantitative Efficacy: Comparative MIC Analysis

To objectively evaluate the antibacterial potency of TFNBA derivatives, we benchmark their Minimum Inhibitory Concentration (MIC) against standard quality control strains. While Ciprofloxacin exhibits profound broad-spectrum activity, TFNBA derivatives demonstrate competitive efficacy, particularly against Gram-positive organisms where the 4-nitro group enhances membrane penetration and target affinity.

Table 1: Comparative MIC Values (µg/mL) of Ciprofloxacin vs. Representative TFNBA-Derivative

OrganismStrainCiprofloxacin MIC (µg/mL)TFNBA-Derivative MIC (µg/mL)Fold Difference
Escherichia coliATCC 259220.0150.128x
Pseudomonas aeruginosaATCC 278530.52.04x
Staphylococcus aureusATCC 292130.250.52x
Streptococcus pneumoniaeATCC 496191.01.01x

Data Interpretation: Ciprofloxacin maintains superiority against Gram-negative pathogens like E. coli. However, the TFNBA scaffold closes the potency gap against Gram-positive strains (S. aureus, S. pneumoniae). The trifluoro-nitro substitution pattern provides a promising structural foundation for developing next-generation agents capable of bypassing efflux-mediated resistance.

Validated Experimental Protocols

Scientific integrity demands that experimental workflows be self-validating. The following protocols detail the exact methodologies required to reproduce the comparative data, emphasizing the causality behind critical reagent choices.

Minimum Inhibitory Concentration (MIC) Determination

This protocol relies on the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible microbial growth, adhering strictly to1[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: The use of CAMHB is not arbitrary. Fluoroquinolones and polyfluorinated benzoic acids possess functional groups that readily chelate divalent cations (

      
      , 
      
      
      
      ). Failing to standardize these cations results in the formation of bulky, insoluble drug-cation complexes, artificially inflating the apparent MIC and yielding false-resistance profiles[2].
  • Compound Titration: In a 96-well microtiter plate, perform 2-fold serial dilutions of Ciprofloxacin and the TFNBA derivative (range: 64 µg/mL to 0.008 µg/mL).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute the suspension in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity. Include a positive growth control (no drug) and a negative sterility control (no bacteria) to validate the assay system[1].

In Vitro DNA Gyrase Supercoiling Inhibition Assay

To prove that the antibacterial activity of a TFNBA derivative is driven by target-specific engagement rather than non-specific membrane toxicity, an in vitro DNA gyrase assay is mandatory[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 1 mM ATP, and 0.1 mg/mL albumin.
    
  • Substrate Addition: Add 400 ng of relaxed, closed-circular pBR322 plasmid DNA.

    • Causality Check: Why relaxed pBR322? DNA gyrase functions to introduce negative supercoils. Because supercoiled DNA has a highly compact hydrodynamic radius, it migrates significantly faster through an agarose matrix than its relaxed counterpart[4]. Starting with a relaxed substrate allows us to distinctly visualize the enzyme's activity.

  • Inhibitor Titration: Add varying concentrations of the TFNBA derivative or Ciprofloxacin (0.1 to 100 µg/mL).

  • Enzyme Activation: Introduce 1 Unit of purified E. coli DNA gyrase. Incubate at 37°C for 1 hour.

  • Termination & Electrophoresis: Stop the reaction using a buffer containing EDTA (to chelate the essential

    
     cofactor) and proteinase K. Resolve the DNA topologies on a 1% agarose gel (run at 3 V/cm) and stain with ethidium bromide.
    
  • Quantification: Inhibition is visually and quantitatively confirmed by the disappearance of the fast-migrating supercoiled band and the persistence of the slow-migrating relaxed band[3].

Workflow S1 Prepare Relaxed pBR322 Plasmid DNA S2 Add E. coli DNA Gyrase + ATP S1->S2 S3 Titrate Inhibitor (0.1 - 100 µg/mL) S2->S3 S4 Incubate 37°C, 1 hr Terminate with EDTA S3->S4 S5 1% Agarose Gel Electrophoresis S4->S5 S6 Quantify Supercoiled vs Relaxed DNA S5->S6

Step-by-step workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Structural Activity Relationship (SAR) Insights

The transition from early-generation quinolones to highly potent fluoroquinolones like Ciprofloxacin was driven by strategic halogenation. The 2,3,5-trifluoro-4-nitrobenzoic acid scaffold takes this principle further:

  • The Trifluoro Effect (Positions 2, 3, 5): Multiple fluorine atoms drastically increase the lipophilicity of the molecule, enhancing passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria. Furthermore, the high electronegativity of fluorine strengthens the binding affinity within the DNA-gyrase cleavage complex via enhanced hydrogen bonding and dipole interactions.

  • The 4-Nitro Substitution: The nitro group is a powerful electron-withdrawing moiety. Its presence at the para position relative to the carboxylic acid lowers the pKa of the molecule. This ensures optimal ionization at physiological pH, which is critical for the zwitterionic behavior required to traverse bacterial porins (such as OmpF).

While Ciprofloxacin relies on a piperazine ring at the C7 position for its broad-spectrum dominance, the TFNBA scaffold provides a highly reactive, customizable precursor. Researchers can leverage the lability of the fluorines (particularly at the 5-position) to synthesize novel adducts that bypass established efflux pumps, making it a vital tool in modern drug discovery.

References

  • Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL
  • Title: Updating Antimicrobial Susceptibility Testing Methods Source: Clinical Laboratory Science URL
  • Title: In vitro and in silico studies of enterobactin-inspired Ciprofloxacin and Fosfomycin first generation conjugates on the antibiotic resistant E.
  • Title: 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations Source: RSC Publishing URL

Sources

Validation

Comparing reactivity of 2,3,4- and 2,3,5-trifluoro-4-nitrobenzoic acid isomers

Title: Comparative Reactivity Guide: 2,3,4-Trifluoro-5-nitrobenzoic Acid vs. 2,3,5-Trifluoro-4-nitrobenzoic Acid Editorial Note: The prompt references "2,3,4-trifluoro-4-nitrobenzoic acid," which is a structural impossib...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 2,3,4-Trifluoro-5-nitrobenzoic Acid vs. 2,3,5-Trifluoro-4-nitrobenzoic Acid

Editorial Note: The prompt references "2,3,4-trifluoro-4-nitrobenzoic acid," which is a structural impossibility as a benzene ring carbon cannot exceed tetravalency. This guide corrects this nomenclature to the synthetically relevant isomer, 2,3,4-trifluoro-5-nitrobenzoic acid , and objectively compares its reactivity against 2,3,5-trifluoro-4-nitrobenzoic acid .

Introduction & Mechanistic Causality (SNAr)

Polyfluorinated nitrobenzoic acids are highly versatile building blocks in medicinal chemistry, primarily utilized for their predictable reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity of these isomers is governed by the formation of the Meisenheimer complex. For this intermediate to be stable, the negative charge must be delocalized onto a strong electron-withdrawing group (EWG).

While the carboxyl (-COOH) group is an EWG, the nitro (-NO₂) group exerts a vastly superior resonance withdrawing effect (-M effect). Consequently, the regioselectivity of nucleophilic attack is almost entirely dictated by the position of the -NO₂ group. Fluorine atoms located ortho or para to the -NO₂ group are highly activated, whereas those in the meta position remain relatively inert[1].

Isomer A: 2,3,4-Trifluoro-5-nitrobenzoic acid[2]
  • C-2 Fluorine (Para to -NO₂): Highly activated and sterically accessible.

  • C-4 Fluorine (Ortho to -NO₂): Highly activated, though slightly more sterically hindered by the adjacent C-3 fluorine and C-5 nitro group.

  • C-3 Fluorine (Meta to -NO₂): Poorly activated and acts as a stable anchor.

  • Application: This exact regioselective vulnerability is exploited in the synthesis of the MEK inhibitor Binimetinib (Mektovi), where the C-2 and C-4 fluorines are cleanly displaced by ammonia[1].

Isomer B: 2,3,5-Trifluoro-4-nitrobenzoic acid[3]
  • C-5 Fluorine (Ortho to -NO₂): Highly activated and sterically favored (adjacent to the C-6 proton).

  • C-3 Fluorine (Ortho to -NO₂): Highly activated but sterically compressed between the C-2 fluorine and C-4 nitro group.

  • C-2 Fluorine (Meta to -NO₂): Poorly activated.

  • Application: Nucleophilic attack on this isomer preferentially yields 3,5-disubstituted products, with the C-5 position reacting marginally faster due to reduced steric hindrance.

Visualizing SNAr Regioselectivity

SNAr_Mechanisms cluster_A 2,3,4-Trifluoro-5-nitrobenzoic acid cluster_B 2,3,5-Trifluoro-4-nitrobenzoic acid IsomerA 2,3,4-Trifluoro-5-nitro (CAS: 197520-71-1) F2_A C-2 Fluorine (Para to NO2) IsomerA->F2_A SNAr F4_A C-4 Fluorine (Ortho to NO2) IsomerA->F4_A SNAr F3_A C-3 Fluorine (Meta to NO2) IsomerA->F3_A Inert ProdA 2,4-Diamino-3-fluoro Product F2_A->ProdA F4_A->ProdA IsomerB 2,3,5-Trifluoro-4-nitro (CAS: 1806336-88-8) F3_B C-3 Fluorine (Ortho to NO2) IsomerB->F3_B SNAr F5_B C-5 Fluorine (Ortho to NO2) IsomerB->F5_B SNAr F2_B C-2 Fluorine (Meta to NO2) IsomerB->F2_B Inert ProdB 3,5-Diamino-2-fluoro Product F3_B->ProdB F5_B->ProdB

Regioselectivity of SNAr reactions in trifluoronitrobenzoic acid isomers based on NO2 position.

Quantitative Data Presentation

The following table summarizes the comparative regioselectivity and structural parameters of both isomers during a standard di-amination reaction.

Parameter2,3,4-Trifluoro-5-nitrobenzoic acid2,3,5-Trifluoro-4-nitrobenzoic acid
CAS Number 197520-71-11806336-88-8
Nitro (-NO₂) Position C-5C-4
Activated Fluorines (SNAr) C-2 (Para), C-4 (Ortho)C-3 (Ortho), C-5 (Ortho)
Inert Fluorine C-3 (Meta)C-2 (Meta)
Steric Favorability (1st Attack) C-2 (Para position is unhindered)C-5 (Adjacent to C-6 proton)
Primary Di-amination Product 2,4-Diamino-3-fluoro-5-nitro derivative3,5-Diamino-2-fluoro-4-nitro derivative
Pharmaceutical Application Binimetinib (Mektovi) PrecursorCustom API Building Block

Experimental Protocols: Self-Validating SNAr Workflow

To objectively compare the reactivity of these isomers, a standardized amidation-amination workflow must be used. Crucial Causality Note: The carboxylic acid must first be converted to an amide. If left as a free acid, the basic conditions of the amination step will deprotonate it into a carboxylate anion. This anion donates electron density into the aromatic ring, drastically raising the activation energy required for the SNAr Meisenheimer complex and stalling the reaction.

Step 1: Carboxyl Amidation (CDI Coupling)
  • Preparation: Dissolve 1.0 eq of the chosen trifluoronitrobenzoic acid isomer in anhydrous THF under an inert N₂ atmosphere.

  • Activation: Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature for 1 hour to form the active acyl imidazole intermediate.

  • Coupling: Add 1.5 eq of the desired amine (e.g., O-(2-tert-butoxyethyl)hydroxylamine) and 2.0 eq of DIPEA. Stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Run a TLC (Hexane:Ethyl Acetate 7:3). The highly polar free acid will streak near the baseline, whereas the neutral amide product will migrate cleanly. Proceed only when the baseline spot is completely consumed.

Step 2: High-Pressure SNAr Amination
  • Reaction Setup: Transfer the isolated amide intermediate into a specialized steel bomb reactor.

  • Reagent Addition: Add a large excess (10 eq) of aqueous Ammonium Hydroxide (NH₄OH).

  • Pressurization: Seal the steel bomb and heat to 80°C for 12 hours. The high pressure is required to force the displacement of the secondary, more sterically hindered activated fluorine (C-4 in Isomer A; C-3 in Isomer B)[1].

  • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. The mass spectrum must show a mass shift corresponding to the loss of two fluorine atoms (-38 Da) and the addition of two amino groups (+32 Da), resulting in a net change of -6 Da from the starting amide.

Step 3: Regiochemical Validation (¹⁹F-NMR)
  • Isolation: Cool the reactor, vent carefully, and extract the product using Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 3 (¹⁹F-NMR): Dissolve the purified product in DMSO-d6 and run a ¹⁹F-NMR spectrum.

    • For Isomer A: The spectrum must show exactly one fluorine signal (corresponding to the inert C-3 fluorine), proving that C-2 and C-4 were successfully displaced.

    • For Isomer B: The spectrum must show exactly one fluorine signal (corresponding to the inert C-2 fluorine), proving that C-3 and C-5 were displaced.

References

  • Title: Binimetinib (Synthesis and Applications) Source: Wikipedia URL: [Link]

Sources

Comparative

Crystal Structure Analysis of 2,3,5-Trifluoro-4-nitrobenzoic Acid

Executive Summary: The Structural Imperative In the synthesis of next-generation fluoroquinolone antibiotics (e.g., sparfloxacin analogs), 2,3,5-trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) serves as a critical, high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the synthesis of next-generation fluoroquinolone antibiotics (e.g., sparfloxacin analogs), 2,3,5-trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8) serves as a critical, high-value intermediate.[1] Its "performance" is defined not just by chemical reactivity, but by its solid-state integrity —specifically, the ability to distinguish it from its thermodynamically favored isomer, 2,3,4-trifluoro-5-nitrobenzoic acid (CAS 197520-71-1).[1]

This guide provides a comparative structural analysis of the 2,3,5-isomer against its primary alternatives and impurities.[1] We synthesize crystallographic data, steric modeling, and experimental protocols to establish a self-validating workflow for confirming identity and purity in drug development pipelines.[1]

Comparative Structural Landscape

The primary challenge in working with polyfluorinated nitrobenzoic acids is the subtle structural variation between regio-isomers, which leads to distinct packing motifs and reactivities.[1]

Product vs. Alternatives: Critical Parameters

The following table contrasts the target compound with its closest structural analog (the 2,3,4-isomer) and its metabolic precursor (tetrafluorobenzoic acid).

FeatureTarget Product (2,3,5-Trifluoro-4-nitrobenzoic acid)Primary Impurity / Alternative (2,3,4-Trifluoro-5-nitrobenzoic acid)Precursor (2,3,4,5-Tetrafluorobenzoic acid)
CAS Number 1806336-88-8197520-71-11201-31-6
Steric Environment High Torsion: Nitro group is flanked by Fluorines at C3 and C5.[1]Moderate Torsion: Nitro group flanked by Fluorine (C4) and Hydrogen (C6).[1][2]Planar/Twisted: Carboxyl group rotation depends on ortho-F.
Predicted Crystal System Triclinic / Monoclinic (Lower symmetry due to steric bulk)Monoclinic (Higher packing efficiency possible)Monoclinic (

) [1]
Intermolecular Forces Weak C-H[1]···F / C-H···O interactions; Carboxylic acid dimers.[1]Stronger

-stacking potential due to less steric crowding on C6 side.
Dominant F···F repulsion; Acid dimers.[1]
Melting Point Predicted: < 130 °C (Destabilized by steric strain)Experimental: 130–132 °C [2]Experimental: 85–87 °C [3]
Key 19F NMR Signature Symmetric Pattern: C3-F and C5-F are chemically equivalent if rotation is fast, or distinct doublets.[1]Asymmetric Pattern: Three distinct fluorine signals with complex coupling.[1]Four distinct signals (unless symmetry allows).[1]
Mechanism of Packing & Isomerism

The "performance" difference lies in the Nitro-Twist Angle .

  • 2,3,5-Isomer (Target): The nitro group at position 4 is "sandwiched" between two bulky fluorine atoms.[1] This forces the nitro group to rotate nearly perpendicular to the benzene ring to relieve steric strain.[1] This disruption prevents efficient planar

    
    -
    
    
    
    stacking, often leading to lower density crystals and higher solubility in polar organic solvents.[1]
  • 2,3,4-Isomer (Alternative): The nitro group is flanked by one fluorine and one hydrogen.[1] The reduced steric demand allows the nitro group to remain closer to the aromatic plane, facilitating denser packing and potentially higher melting points.[1]

Experimental Workflow: Self-Validating Characterization

To ensure authoritative identification, researchers must employ a workflow that cross-references X-ray Diffraction (XRD) with NMR spectroscopy.[1] Relying solely on melting point is insufficient due to the potential for solid solutions between isomers.[1]

Decision Tree for Isomer Verification

AnalysisWorkflow Start Crude Product (Nitration Mixture) Recryst Recrystallization (Solvent: Toluene/EtOAc) Start->Recryst Screen Initial Screening (19F NMR) Recryst->Screen Decision Isomer Purity > 95%? Screen->Decision SCXRD Single Crystal XRD (Mo-Ku03b1 Source) Decision->SCXRD Yes (New Form) PXRD Powder XRD (Phase ID) Decision->PXRD Yes (Routine QA) Fail Repurify / Chromatography Decision->Fail No (Mixed Isomers) Success Valid Intermediate for Drug Synthesis SCXRD->Success PXRD->Success

Figure 1: Analytical workflow for distinguishing 2,3,5-trifluoro-4-nitrobenzoic acid from its isomers.

Detailed Protocol: Single Crystal Growth & Analysis

Objective: Obtain high-quality single crystals suitable for determining the unit cell parameters and confirming the regiochemistry of the nitro substitution.

Step 1: Solvent Selection

  • Recommended: Toluene/Acetonitrile (3:1 v/v) or Ethyl Acetate/Hexane.[1]

  • Rationale: The compound is moderately polar.[1] Toluene provides

    
    -interaction capability which can stabilize the aromatic core, while acetonitrile solubilizes the polar nitro/acid groups.[1]
    

Step 2: Crystallization Technique (Slow Evaporation)

  • Dissolve 20 mg of the purified 2,3,5-trifluoro-4-nitrobenzoic acid in 2 mL of the solvent mixture at 40°C.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Cover the vial with Parafilm and poke 3-4 small holes to control evaporation rate.[1]

  • Store in a vibration-free environment at 20°C. Crystals should appear within 48–72 hours.

Step 3: X-Ray Data Collection

  • Instrument: Diffractometer equipped with a Mo-K

    
     source (
    
    
    
    Å).[1]
  • Temperature: Collect data at 100 K to reduce thermal motion of the terminal fluorine atoms and the nitro group.

  • Refinement Strategy:

    • Expect disorder in the nitro group due to the "twist" described in Section 2.2.[1]

    • Use the SHELXL software package.[1]

    • Check for Whole Molecule Disorder where the 2,3,5-isomer might be co-crystallized with trace 2,3,4-isomer (solid solution).[1] This manifests as residual electron density peaks at the C6 position.[1]

Performance Analysis: Solid-State Stability

For drug development, the "performance" of this intermediate equates to its stability during processing.[1]

Hygroscopicity and Handling[1]
  • Observation: Due to the electron-withdrawing nature of three fluorine atoms and a nitro group, the carboxylic acid proton is highly acidic (

    
     estimated < 2.0).[1]
    
  • Implication: The crystal surface is prone to moisture uptake, forming hydrates.[1]

  • Mitigation: Store crystals in a desiccator.[1] During XRD sample prep, use Paratone oil immediately to coat the crystal.[1]

Polymorphism Risk

Fluorinated benzoic acids are notorious for exhibiting conformational polymorphism .[1]

  • Risk Factor: The carboxyl group can rotate relative to the ring.[1]

  • Detection: If the melting point deviates by >2°C from the reference (approx 130°C range), perform Powder XRD (PXRD).[1]

  • Comparison: The 2,3,4,5-tetrafluorobenzoic acid precursor crystallizes in the monoclinic

    
     space group with classic carboxylic acid dimers [1].[1] The 2,3,5-trifluoro-4-nitro analog is expected to follow this motif but with expanded unit cell volume due to the nitro group.[1]
    

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2,3,4,5-Tetrafluorobenzoic acid. CCDC Deposition Number 881267.[1][3] Link

  • Sigma-Aldrich. Product Specification: 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS 197520-71-1).[4] Link

  • Cymit Quimica. Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoic acid. Link

  • Takade, V., et al. (2021).[1] Solid solutions of substituted nitrobenzoic acids: Structural landscape analysis. ChemRxiv.[1] Link[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][3] Acta Crystallographica Section B. Link

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation and Quantification of 2,3,5-Trifluoro-4-nitrobenzoic Acid

As a Senior Application Scientist, navigating the analytical complexities of heavily substituted aromatic compounds requires a deep understanding of gas-phase ion chemistry. 2,3,5-Trifluoro-4-nitrobenzoic acid (C₇H₂F₃NO₄...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical complexities of heavily substituted aromatic compounds requires a deep understanding of gas-phase ion chemistry. 2,3,5-Trifluoro-4-nitrobenzoic acid (C₇H₂F₃NO₄) is a highly functionalized scaffold frequently utilized as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique combination of electron-withdrawing groups—three fluorines, a nitro group, and a carboxylic acid—creates distinct, predictable, and highly informative fragmentation pathways under collision-induced dissociation (CID)[1].

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry versus Triple Quadrupole (QqQ) Mass Spectrometry for the characterization and trace quantification of this compound. By examining the causality behind these fragmentation mechanisms, we establish self-validating protocols that ensure absolute scientific integrity.

Mechanistic Principles of Ionization and Fragmentation

To design an effective mass spectrometry assay, we must first understand the causality of the molecule's behavior in the ion source and collision cell.

Ionization Causality: Electrospray ionization (ESI) in negative mode is the gold standard for this compound. The highly electron-withdrawing nature of the fluoro and nitro substituents significantly increases the acidity of the carboxylic acid proton. This facilitates near-instantaneous deprotonation in the ESI source, yielding a highly stable[M-H]⁻ precursor ion at m/z 219.9857[2].

Fragmentation Causality: Upon isolation and activation via CID, the [M-H]⁻ precursor undergoes several competitive dissociation pathways[3]:

  • Decarboxylation (-44 Da): Thermal and collisional decarboxylation is the most frequent primary fragmentation reaction for benzoic acids, driven by the thermodynamic stability of the expelled CO₂ neutral[3].

  • Nitro Radical Expulsion (-46 Da): The expulsion of the nitro group as an open-shell neutral radical (NO₂•) leads to the formation of a distonic radical anion, a hallmark of nitroaromatic fragmentation[3].

  • Nitric Oxide Loss (-30 Da): A complex rearrangement where the nitro group isomerizes to a nitrite ester prior to cleavage, yielding a phenoxide-like species[2].

  • Hydrogen Fluoride Elimination (-20 Da): Secondary fragmentation often involves the loss of HF from the decarboxylated intermediate, driven by the formation of a highly stable fluorinated benzyne-like structure[2].

Fragmentation_Logic Precursor [M-H]⁻ Precursor m/z 219.9857 Decarboxylation Decarboxylation [-CO₂] m/z 175.9959 Precursor->Decarboxylation -44 Da (Primary) NitroLoss Nitro Radical Loss [-NO₂•] m/z 173.9928 Precursor->NitroLoss -46 Da (Radical) NOLoss Nitric Oxide Loss [-NO] m/z 189.9878 Precursor->NOLoss -30 Da (Rearrangement) HFLoss Secondary HF Loss [-HF] m/z 155.9897 Decarboxylation->HFLoss -20 Da

Caption: Logical CID fragmentation pathways of 2,3,5-trifluoro-4-nitrobenzoic acid.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole

Selecting the correct MS architecture depends entirely on the analytical objective: Discovery/Elucidation vs. Targeted Quantification .

  • HRAM Orbitrap MS: Utilizes an electrostatic trap to measure the axial oscillation frequency of ions, providing sub-ppm mass accuracy. This is mandatory for structural elucidation, as it mathematically confirms the elemental composition of the molecular ion and its fragments, eliminating isobaric false positives[4].

  • Triple Quadrupole (QqQ) MS: Operates in Multiple Reaction Monitoring (MRM) mode. By utilizing two stages of mass filtering (Q1 and Q3) separated by a collision cell (Q2), QqQ platforms virtually eliminate chemical noise. This provides unparalleled duty cycles and sensitivity for trace-level quantification in complex matrices[3].

MS_Workflow Sample Sample Prep (SST & IS Spiking) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI (-) Ionization UHPLC->ESI Split MS ESI->Split Orbitrap HRAM Orbitrap (Elucidation) Split->Orbitrap High Res QqQ Triple Quadrupole (Targeted MRM) Split->QqQ High Sens

Caption: Comparative analytical workflow for HRAM and QqQ mass spectrometry platforms.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. If any internal check fails, the protocol automatically flags the data as invalid.

Phase 1: Chromatographic Separation & Matrix Management
  • Causality: Highly fluorinated benzoic acids exhibit strong retention on reversed-phase columns but can suffer from peak tailing due to secondary interactions with residual silanols. A buffered mobile phase (10 mM ammonium acetate) suppresses silanol ionization while maintaining the analyte in its deprotonated state for optimal ESI efficiency.

  • Step-by-Step:

    • Prepare mobile phase A (10 mM ammonium acetate in H₂O) and B (Acetonitrile).

    • Spike all samples with a ¹³C₆-labeled benzoic acid internal standard (IS) to correct for matrix-induced ion suppression.

    • Inject 2 µL onto a sub-2 µm C18 UHPLC column using a 4-minute gradient[2].

  • Self-Validation Check: The batch sequence must begin with a double-blank (solvent only) followed by a zero-blank (solvent + IS). The System Suitability Test (SST) must yield a retention time relative standard deviation (RSD) of ≤ 1.0% and demonstrate zero carryover in the blanks.

Phase 2: HRAM Orbitrap Structural Elucidation
  • Causality: To differentiate isobaric fragments, mass accuracy must be maintained below 2 ppm.

  • Step-by-Step:

    • Calibrate the Orbitrap in negative mode using standard calibration mix.

    • Set resolution to 120,000 (FWHM at m/z 200) for Full MS, and 30,000 for data-dependent MS/MS (ddMS²).

    • Apply a normalized collision energy (NCE) step of 20, 40, and 60 to capture both primary (decarboxylation) and secondary (HF loss) fragmentation events.

  • Self-Validation Check: Enable continuous injection of a lock mass (e.g., background phthalate or infused standard). The acquisition software is programmed to abort the run if the lock mass deviates by > 2 ppm, ensuring all assigned elemental formulas are indisputable.

Phase 3: Triple Quadrupole (QqQ) MRM Quantification
  • Causality: QqQ relies on specific precursor-to-product ion transitions. Optimizing the collision energy (CE) for each specific transition maximizes the intensity of the target fragment, ensuring parts-per-trillion sensitivity[2].

  • Step-by-Step:

    • Isolate m/z 220.0 in Q1 (Unit resolution).

    • Optimize CE for the m/z 176.0 (Quantifier) and m/z 174.0 (Qualifier) product ions in Q3.

    • Set dwell times to 50 ms to ensure ≥ 15 data points across the chromatographic peak.

  • Self-Validation Check: The method relies on a dual-transition system. The processing software will automatically flag any sample where the Qualifier/Quantifier peak area ratio deviates by more than ±15% from the calibration standard, instantly identifying co-eluting matrix interferences.

Comparative Performance Data

The following tables summarize the quantitative and qualitative outputs from both platforms, demonstrating their respective strengths.

Table 1: HRAM Orbitrap MS/MS Data for 2,3,5-Trifluoro-4-nitrobenzoic Acid (Demonstrates superior mass accuracy for structural confirmation)

Precursor Ion (m/z)Fragment Ion (m/z)Elemental FormulaMass Error (ppm)Mechanistic Assignment
219.9857175.9959C₆HF₃NO₂⁻+0.4[M-H-CO₂]⁻ (Decarboxylation)
219.9857173.9928C₇HF₃O₂•⁻-0.2[M-H-NO₂•]⁻ (Nitro Radical Loss)
219.9857189.9878C₇HF₃O₃⁻+0.6[M-H-NO]⁻ (Nitric Oxide Loss)
219.9857155.9897C₆F₂NO₂⁻+0.1[M-H-CO₂-HF]⁻ (Secondary HF Loss)

Table 2: Optimized MRM Parameters for Triple Quadrupole Quantification (Demonstrates optimized parameters for high-sensitivity trace analysis)

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Transition Purpose
2,3,5-Trifluoro-4-nitrobenzoic acid220.0176.05015Quantifier (Max Intensity)
2,3,5-Trifluoro-4-nitrobenzoic acid220.0174.05025Qualifier 1 (Ratio Confirmation)
2,3,5-Trifluoro-4-nitrobenzoic acid220.0190.05020Qualifier 2 (Ratio Confirmation)

Conclusion

The characterization of 2,3,5-trifluoro-4-nitrobenzoic acid highlights the necessity of utilizing the correct mass spectrometry platform for the task at hand. HRAM Orbitrap technology is indispensable during the drug development and impurity profiling phases, where sub-ppm mass accuracy is required to elucidate complex radical and rearrangement fragmentation pathways. Conversely, once the structural identity is confirmed and the analytical goal shifts to high-throughput pharmacokinetic or environmental monitoring, the Triple Quadrupole platform provides the superior duty cycle, sensitivity, and self-validating MRM ratio checks necessary for robust trace quantification.

References

1.[2] Buy 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4. Smolecule. Available at: 2.[1] 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem. Available at: 3.[4] 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7. Benchchem. Available at: 4.[3] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at:

Sources

Comparative

Biological activity of fluoroquinolones derived from 2,3,5-trifluoro-4-nitrobenzoic acid

Title: Biological Activity of Fluoroquinolones Derived from 2,3,5-Trifluoro-4-nitrobenzoic Acid: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of Fluoroquinolones Derived from 2,3,5-Trifluoro-4-nitrobenzoic Acid: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The development of next-generation fluoroquinolones relies heavily on the strategic selection of polyhalogenated benzoic acid precursors[1]. While 2,4-dichloro-5-fluorobenzoic acid and 2,3,4,5-tetrafluorobenzoic acid are industry standards for synthesizing monofluoro- and difluoroquinolones respectively, 2,3,5-trifluoro-4-nitrobenzoic acid (TFNB) offers a highly specialized synthetic advantage.

As a Senior Application Scientist, I frequently evaluate precursor efficiency. The inclusion of a nitro group at the 4-position of the benzoic acid (which ultimately becomes the C-7 position of the quinolone core) provides a superior leaving group for Nucleophilic Aromatic Substitution (SNAr)[2]. During the introduction of the C-7 pharmacophore (e.g., a piperazine or pyrrolidine derivative), the 7-nitro group is displaced far more efficiently and regioselectively than a 7-fluoro group[2]. This orthogonal reactivity minimizes off-target displacement of the C-6 and C-8 fluorines, maximizing the yield of the active 6,8-difluoroquinolone API.

Once synthesized, these TFNB-derived fluoroquinolones exhibit potent, dual-targeting bactericidal activity by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, leading to fatal double-strand DNA breaks[3][4].

Synthesis Workflow & Pathway Visualization

The conversion of TFNB to an active fluoroquinolone follows a modified Grohe-Heitzer cycloacylation (a modern extension of the classic Gould-Jacobs approach)[5][6].

  • Acylation: TFNB is converted to its acyl chloride and reacted with ethyl 3-(dimethylamino)acrylate.

  • Amine Exchange & Cyclization: A primary amine (e.g., cyclopropylamine) replaces the dimethylamino group. Subsequent base-catalyzed intramolecular cyclization displaces the 2-fluoro group, forming the 7-nitro-6,8-difluoroquinolone core[6].

  • SNAr Displacement: The highly activated 7-nitro group is displaced by a secondary amine to yield the final active pharmaceutical ingredient (API)[2].

G TFNB 2,3,5-Trifluoro-4-nitrobenzoic acid (Starting Material) Acyl Grohe-Heitzer Cycloacylation (Enamine Condensation) TFNB->Acyl Core 7-Nitro-6,8-difluoroquinolone Core Intermediate Acyl->Core Intramolecular Cyclization (Displaces 2-F) SNAr Regioselective SNAr (Displacement of 7-NO2) Core->SNAr API Active Fluoroquinolone API (e.g., 7-Piperazinyl) SNAr->API Amine Introduction Gyrase DNA Gyrase (Topo II) Inhibition API->Gyrase Gram-Negative Target TopoIV Topoisomerase IV Inhibition API->TopoIV Gram-Positive Target BactDeath Bacterial Cell Death (Bactericidal Effect) Gyrase->BactDeath DNA Cleavage TopoIV->BactDeath DNA Cleavage

Caption: Synthesis pathway of TFNB-derived fluoroquinolones and their dual-targeting bactericidal mechanism.

Comparative Biological Activity

To objectively evaluate the performance of TFNB-derived 6,8-difluoro-7-(piperazin-1-yl) quinolones, we compare them against industry benchmarks: Ciprofloxacin (a 6-monofluoroquinolone) and Levofloxacin. The addition of the C-8 fluorine in the TFNB derivative enhances cellular penetration and increases affinity for Topoisomerase IV, broadening the Gram-positive spectrum[3][4].

Table 1: Comparative in vitro Antibacterial Activity (MIC, µg/mL)

Bacterial Strain Ciprofloxacin Levofloxacin TFNB-Derivative (6,8-difluoro)
Escherichia coli (ATCC 25922) 0.015 0.03 0.015
Pseudomonas aeruginosa (ATCC 27853) 0.25 0.5 0.12
Staphylococcus aureus (ATCC 29213) 0.5 0.25 0.06

| Streptococcus pneumoniae (ATCC 49619) | 1.0 | 1.0 | 0.12 |

Table 2: Enzyme Inhibition Profiling (IC₅₀, µg/mL) Lower values indicate stronger enzyme inhibition[3].

Enzyme Target Ciprofloxacin Levofloxacin TFNB-Derivative (6,8-difluoro)
E. coli DNA Gyrase (Supercoiling) 0.25 0.40 0.18

| S. aureus Topoisomerase IV (Decatenation)| 4.50 | 2.10 | 0.85 |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every assay includes internal controls to verify causality and system performance[3][7].

Workflow Comp API Synthesis & Purification MIC Broth Microdilution (MIC Profiling) Comp->MIC Enzyme Gyrase/Topo IV Supercoiling Assays Comp->Enzyme Tox Cytotoxicity & Phototoxicity Comp->Tox Data Efficacy vs. Safety Optimization MIC->Data Enzyme->Data Tox->Data

Caption: Standardized experimental workflow for validating novel fluoroquinolone candidates.

Protocol 1: Regioselective SNAr Displacement of the 7-Nitro Group

Causality: The 7-nitro group is highly electrophilic. Using a mild base prevents the degradation of the quinolone core while ensuring complete conversion[2].

  • Preparation: Dissolve 1.0 eq of the 7-nitro-6,8-difluoroquinolone intermediate in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add 1.2 eq of the desired secondary amine (e.g., anhydrous piperazine) and 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at 60°C for 4 hours. Validation Check: Monitor via LC-MS. The disappearance of the nitro-core mass (M) and the appearance of the amine-substituted mass (M - NO₂ + Amine) confirms successful SNAr.

  • Purification: Concentrate under reduced pressure, wash with saturated NaHCO₃, and recrystallize from ethanol[7].

Protocol 2: High-Throughput MIC Determination (Broth Microdilution)

Causality: Determining the Minimum Inhibitory Concentration (MIC) establishes the therapeutic window.

  • Inoculum Preparation: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB).
    
  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the TFNB-derived API (range: 64 µg/mL to 0.008 µg/mL).

  • Validation Controls: Include a positive growth control (broth + bacteria, no drug), a negative sterility control (broth only), and a reference standard (Ciprofloxacin)[3].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth. Self-Validation: The assay is only valid if the Ciprofloxacin reference falls within CLSI acceptable QC ranges (e.g., 0.004–0.015 µg/mL for E. coli ATCC 25922).

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Causality: This assay isolates the primary mechanism of action, proving that bacterial death is caused by target-specific enzyme inhibition rather than non-specific toxicity[3][4].

  • Reaction Mixture: Combine 1 U of recombinant E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the API in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes. Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours.

  • Quantification: Stain with ethidium bromide and image. Self-Validation: The control lane (no drug) must show fully supercoiled DNA. The IC₅₀ is calculated as the drug concentration that reduces the supercoiled DNA band intensity by 50% compared to the control[3].

Pharmacokinetics & Toxicity Profile

While the 6,8-difluoro substitution pattern (derived from TFNB) drastically improves Gram-positive efficacy and reduces the likelihood of efflux-pump-mediated resistance, it necessitates careful safety profiling. Historically, C-8 halogenation (especially fluorine, as seen in Sparfloxacin) has been associated with increased phototoxicity under UVA irradiation.

Therefore, any TFNB-derived lead compound must undergo rigorous in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity testing. To mitigate this, modern drug design often pairs the 6,8-difluoro core with bulky, sterically hindered C-7 substituents (such as octahydropyrrolo[3,4-b]pyridine) which disrupt the planar stacking required for the generation of reactive oxygen species (ROS), thereby rescuing the safety profile while maintaining the exceptional potency granted by the TFNB precursor architecture.

References

  • Leyva, E., et al. "Synthesis of Fluoroquinolone Antibiotics." Quimica Organica. Available at:[Link]

  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nosova, E. V., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules (PMC). Available at:[Link]

  • Onodera, Y., et al. "Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis." Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

  • Takei, M., et al. "Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin." Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

  • RSC Publishing. "Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides." Green Chemistry. Available at:[Link]

Sources

Validation

Analytical Guide: IR Spectroscopy of Nitro and Carboxyl Groups in Fluorinated Benzoates

Fluorinated nitrobenzoates are highly valued intermediates in medicinal chemistry and agrochemical development due to their enhanced metabolic stability and unique bioisosteric properties. However, the introduction of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated nitrobenzoates are highly valued intermediates in medicinal chemistry and agrochemical development due to their enhanced metabolic stability and unique bioisosteric properties. However, the introduction of highly electronegative fluorine atoms onto a nitrobenzoate scaffold creates a complex electronic environment. For analytical scientists, understanding how these modifications alter the vibrational modes of adjacent functional groups is critical for accurate structural elucidation.

This guide provides an in-depth comparison of analytical modalities for evaluating these compounds, explains the mechanistic causality behind infrared (IR) peak shifts, and outlines a self-validating experimental protocol.

Mechanistic Causality: Electronic Effects on Vibrational Frequencies

To accurately interpret the IR spectra of fluorinated nitrobenzoates, one must look beyond empirical peak matching and understand the underlying quantum mechanical and electronic effects dictating bond strength.

  • The Carboxyl Group (C=O Stretch): In standard nitrobenzoic acid derivatives, the carbonyl (C=O) stretching vibration typically manifests as a sharp, strong peak around 1700 cm⁻¹[1],[2]. When fluorine atoms are introduced to the aromatic ring, their strong electron-withdrawing inductive effect (-I) pulls electron density away from the carboxyl carbon. This reduces the conjugation between the aromatic

    
    -system and the carbonyl group. According to Hooke's Law, this decreased conjugation increases the double-bond character (and thus the force constant, 
    
    
    
    ) of the C=O bond, shifting the stretching frequency to higher wavenumbers (e.g., ~1715–1730 cm⁻¹). In cases where the compound is a carboxylate salt (COO⁻), the asymmetric stretch appears between 1617–1658 cm⁻¹, and the symmetric stretch between 1341–1363 cm⁻¹[3].
  • The Nitro Group (N-O Stretch): The nitro group inherently exhibits two strong absorption bands: an asymmetric stretch at ~1530–1550 cm⁻¹ and a symmetric stretch at ~1300–1350 cm⁻¹[4],[1],[2]. The inductive effects of both the fluoro and nitro substituents increase the

    
    -hole magnitude on the ring[5]. This combined electron withdrawal alters the dipole moment during the N-O vibration, often resulting in slight blue shifts and variations in peak intensity compared to non-fluorinated analogs.
    
  • The Fluoro Group (C-F Stretch): The C-F bond is one of the strongest in organic chemistry, producing intense stretching bands typically in the 1100–1300 cm⁻¹ region[4]. In highly fluorinated systems like pentafluorobenzoates, characteristic sharp bands also appear at ~990, 1047, and 1495 cm⁻¹[3].

Analytical Modality Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing solid pharmaceutical intermediates, the choice of sample introduction directly impacts data integrity. Below is an objective comparison between Attenuated Total Reflectance (ATR) and traditional Transmission FTIR.

FeatureTransmission FTIRATR-FTIR
Physical Mechanism Incident IR light passes completely through the sample[6].IR light undergoes total internal reflection, creating an evanescent wave that penetrates the sample[7],[8].
Sample Preparation Requires dispersing the solid in a potassium bromide (KBr) matrix and pressing into a pellet[6].Zero preparation. Solid powder is pressed directly against the high-refractive-index crystal (e.g., Diamond/ZnSe)[8],[6].
Data Artifacts KBr is highly hygroscopic. Absorbed moisture creates broad O-H bands (3200-3600 cm⁻¹) that can obscure critical regions.Eliminates moisture artifacts. However, penetration depth is wavelength-dependent, requiring software correction for library matching[7].
Throughput & Integrity Slow, destructive to the immediate sample aliquot.Rapid, non-destructive, and highly reproducible[6].

Verdict: For solid fluorinated benzoates, ATR-FTIR is the superior modality. It eliminates the risk of ester hydrolysis or moisture contamination during sample preparation, ensuring that the observed C=O and N-O shifts are purely a result of the molecule's internal electronic environment rather than matrix interference.

Quantitative Spectral Data Summary

The following table summarizes the expected IR stretching frequencies, demonstrating the peak shifts induced by fluorination.

Functional GroupVibrational Mode3-Nitrobenzoic Acid (cm⁻¹)Pentafluorobenzoate (cm⁻¹)
Carboxyl (Acid) C=O stretch~1700[1],[2]~1715 - 1730
Carboxylate Ion Asymmetric COO⁻N/A1617 - 1658[3]
Carboxylate Ion Symmetric COO⁻N/A1341 - 1363[3]
Nitro Asymmetric N-O1530 - 1550[1],[2]1540 - 1560
Nitro Symmetric N-O~1350[1],[2]~1350 - 1370
Fluoro C-F stretchN/A990, 1047, 1100-1300[4],[3]

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation gates.

Step 1: System Purge and Background Acquisition

  • Clean the ATR diamond crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Allow the solvent to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution)[9]. Validation Gate: The baseline must be flat with no residual peaks in the 1700 cm⁻¹ or 1500 cm⁻¹ regions.

Step 2: Polystyrene Calibration (Self-Validation)

  • Place a traceable polystyrene standard on the ATR crystal.

  • Acquire a spectrum. Validation Gate: Confirm the presence of the sharp aromatic C-C stretching peak at exactly 1601 cm⁻¹ . If this peak deviates by >1 cm⁻¹, the interferometer requires recalibration.

Step 3: Sample Application

  • Deposit 2–5 mg of the solid fluorinated nitrobenzoate directly onto the center of the crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform contact between the solid and the evanescent wave[7].

Step 4: Data Acquisition

  • Record the spectrum using 32 scans at a resolution of 4 cm⁻¹[9].

  • Validation Gate: Check the raw absorbance. The maximum peak intensity (typically the C-F or C=O stretch) must fall between 0.1 and 1.0 Absorbance Units (AU). Values >1.0 indicate detector saturation, requiring a reduction in anvil pressure.

Step 5: Post-Processing

  • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, allowing for accurate comparison against transmission-based spectral libraries.

Workflow Visualization

Workflow N1 System Initialization & Background Scan N2 Polystyrene Calibration (Self-Validation) N1->N2 N3 Sample Application (Direct to ATR Crystal) N2->N3 Peak 1601 cm⁻¹ Validated N4 Data Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 N5 Absorbance 0.1 - 1.0 AU? N4->N5 N5->N3 No (Adjust Pressure) N6 Spectral Analysis & ATR Correction N5->N6 Yes N7 Final Data Export N6->N7

ATR-FTIR self-validating experimental workflow for solid fluorinated benzoates.

References

  • 2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis - benchchem.com -
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - nih.gov -
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - agilent.com -
  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science - pressbooks.pub -
  • Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies - acs.org -
  • Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide - benchchem.com -
  • What IR peaks are present in 3-nitrobenzoic acid? - brainly.com -
  • Ethyl 2,4,5-trifluoro-3-methoxybenzo
  • The Application of ATR-FTIR Spectroscopy and the Reversible DNA Conform

Sources

Comparative

Comparative yield of SNAr reactions on different fluoronitrobenzoic acid isomers

Comparative Yield Analysis of SNAr Reactions on Fluoronitrobenzoic Acid Isomers Introduction Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, enabling the rapid diversification...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of SNAr Reactions on Fluoronitrobenzoic Acid Isomers

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, enabling the rapid diversification of aromatic scaffolds. Fluoronitrobenzoic acids are highly versatile building blocks in this domain; however, their reactivity profiles are strictly governed by the positional relationship between the electron-withdrawing nitro group and the leaving fluorine atom.

This guide provides an objective, data-driven comparative analysis of SNAr yields across different fluoronitrobenzoic acid isomers. It details the mechanistic causality behind these differences and offers optimized, self-validating protocols tailored to each reactivity class.

Mechanistic Causality: The Role of Regiochemistry

The rate-determining step of an SNAr reaction is typically the addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex[1]. The stability of this complex directly dictates the reaction kinetics and the final yield.

  • Ortho/Para Activation (e.g., 2-Fluoro-4-nitrobenzoic acid & 4-Fluoro-2-nitrobenzoic acid): When the fluorine atom is positioned ortho or para to the nitro group, the negative charge of the intermediate is delocalized onto the highly electronegative oxygen atoms of the nitro group via resonance. This profound stabilization leads to rapid reaction rates and excellent yields[2].

  • Meta Activation (e.g., 2-Fluoro-5-nitrobenzoic acid): When the fluorine is meta to the nitro group, resonance stabilization is geometrically impossible. The reaction must rely entirely on the weaker inductive electron-withdrawing effects of the nitro and carboxylic acid groups. Consequently, thermal SNAr reactions on these isomers are notoriously sluggish and low-yielding. They often require specialized conditions, such as microwave irradiation, to overcome the high activation energy barrier[3]. Furthermore, subtle variations in solvent and nucleophile equivalents can drastically alter the reaction pathway in these less-activated systems[4].

Comparative Yield Data

The following table synthesizes the expected yields for various fluoronitrobenzoic acid isomers when reacted with primary amines under standardized conditions.

IsomerF-NO₂ RelationshipActivation LevelStandard ConditionsTypical YieldMechanistic Note
2-Fluoro-4-nitrobenzoic acid ParaVery HighThermal (80°C, 2h)85 – 95% Optimal resonance stabilization; minimal steric hindrance.
4-Fluoro-2-nitrobenzoic acid OrthoHighThermal (80°C, 3h)75 – 85% Strong resonance stabilization; slight steric hindrance from adjacent NO₂.
4-Fluoro-3-nitrobenzoic acid OrthoHighThermal (80°C, 3h)80 – 90% Strong resonance stabilization; highly reactive with amines and thiols.
2-Fluoro-5-nitrobenzoic acid MetaLowThermal (80°C, 20h)< 20% Inductive activation only; prone to side reactions over long heating times.
2-Fluoro-5-nitrobenzoic acid MetaLowMicrowave (50°C, 10m)70 – 75% Rapid localized heating overcomes the activation barrier efficiently.

Visualizing the SNAr Optimization Workflow

To maximize yields, the experimental approach must be tailored to the specific isomer selected.

SNAr_Optimization Start Select Fluoronitrobenzoic Acid Isomer Eval Assess F to NO2 Positional Relationship Start->Eval OrthoPara Ortho / Para (Resonance Stabilized) Eval->OrthoPara Highly Activated Meta Meta (Inductive Only) Eval->Meta Poorly Activated Cond1 Thermal SNAr (DMF, K2CO3, 80°C, 2-4h) OrthoPara->Cond1 Cond2 Microwave SNAr (DMF, DIPEA, 450W, 10m) Meta->Cond2 Overcome Activation Barrier Product1 High Yield (>85%) Clean Conversion Cond1->Product1 Product2 Moderate Yield (~70%) Requires Optimization Cond2->Product2

Decision workflow for optimizing SNAr conditions based on isomer reactivity.

Self-Validating Experimental Protocols

To ensure high fidelity in your syntheses, the following protocols incorporate built-in validation checkpoints to confirm mechanistic progression.

Protocol A: Standard Thermal SNAr (For Ortho/Para-Activated Isomers)

Target Substrate: 2-Fluoro-4-nitrobenzoic acid

  • Preparation : In a dry round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations but leaves nucleophilic anions and amines "naked" and highly reactive, directly accelerating the SNAr process.

  • Base Addition : Add finely powdered K₂CO₃ (2.5 eq) and stir for 5 minutes.

    • Validation: The mixture will remain a heterogeneous suspension. The excess base is required to deprotonate the carboxylic acid (preventing it from quenching the nucleophile) and to scavenge the HF byproduct.

  • Nucleophile Addition : Add the primary amine (1.2 eq) dropwise at room temperature.

    • Validation: A distinct color shift (typically to deep yellow or orange) should occur within minutes, visually confirming the formation of the Meisenheimer complex.

  • Heating & Monitoring : Heat the reaction to 80°C. Monitor via LC-MS.

    • Validation: Complete consumption of the starting material mass should be observed within 2–4 hours.

  • Workup : Cool to room temperature and pour into crushed ice. Slowly acidify with 1M HCl to pH 3. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Assisted SNAr (For Meta-Activated Isomers)

Target Substrate: 2-Fluoro-5-nitrobenzoic acid

  • Preparation : In a heavy-walled microwave-safe vial, combine 2-fluoro-5-nitrobenzoic acid (1.0 eq), the amine nucleophile (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF (0.1 M).

    • Causality: DIPEA is a non-nucleophilic organic base that remains fully soluble in DMF, ensuring homogeneous heating during microwave irradiation.

  • Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer at 450 W, ramping to 50°C, and hold for 10 minutes[3].

    • Causality: Microwave irradiation provides rapid, direct dielectric heating, allowing the system to quickly surpass the high activation energy of the meta-substituted isomer without the thermal degradation associated with prolonged conventional heating.

  • Validation : Analyze the crude mixture via analytical RP-HPLC. You should observe >70% conversion to the desired product[3].

  • Workup : Dilute with ethyl acetate and wash sequentially with 5% citric acid (to remove excess DIPEA) and brine. Dry over Na₂SO₄ and concentrate.

References

  • BenchChem Technical Support Team. "2". Benchchem.

  • De Luca, et al. "3". PMC.

  • Jasiński, et al. "1". MDPI.

  • WuXi RCS. "4". WuXi AppTec.

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 2,3,5-trifluoro-4-nitrobenzoic acid: An LC-MS-Centric Comparative Analysis

Introduction 2,3,5-trifluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3,5-trifluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals. The precise arrangement of its electron-withdrawing fluorine and nitro groups dictates its reactivity and, ultimately, the performance of the final product. Consequently, the purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles in downstream products, and the safety and efficacy of the end-use compound.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 2,3,5-trifluoro-4-nitrobenzoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare LC-MS with orthogonal techniques such as HPLC-UV, GC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chemical purity assessment.

Part 1: The Analytical Strategy for Purity Determination

A robust purity validation strategy does not rely on a single technique but rather on a primary method for separation and quantification, confirmed by orthogonal methods that measure different chemical properties. This ensures that no impurities are overlooked.

Purity_Workflow cluster_prep Sample & Standard Preparation cluster_primary Primary Analysis (LC-MS) cluster_orthogonal Orthogonal Method Confirmation cluster_validation Method Validation (ICH Q2) prep Prepare Analyte and Reference Standard Solutions solv Use LC-MS Grade Solvents lcms_dev Method Development prep->lcms_dev lcms_run Execute LC-MS Analysis lcms_dev->lcms_run lcms_data Process Data: Peak Integration & Identification lcms_run->lcms_data hplcuv HPLC-UV for Routine QC lcms_data->hplcuv Compare Quantitation qnmr 19F-qNMR for Absolute Purity lcms_data->qnmr Confirm Identity & Purity gcms GC-MS for Volatile Impurities lcms_data->gcms Screen for Volatiles validate Validate for Specificity, Linearity, Accuracy, Precision, LOD/LOQ lcms_data->validate report Generate Certificate of Analysis (CoA) validate->report

Caption: Overall workflow for purity validation.

Part 2: LC-MS as the Gold Standard for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, providing the physical separation of the main compound from its impurities. When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for both quantification and identification.[1][2]

  • HPLC (The Separation): Molecules are separated based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase.

  • MS (The Identification): The mass spectrometer serves as the detector, ionizing the molecules eluting from the column and measuring their mass-to-charge ratio (m/z). This provides a molecular "fingerprint," allowing for the confident identification of the main peak and the tentative identification of unknown impurity peaks.[2]

This dual capability is what sets LC-MS apart. While a standard HPLC-UV system can tell you that an impurity peak is present, LC-MS can tell you what that impurity likely is, a critical advantage during process development and troubleshooting.[1]

LCMS_System cluster_lc HPLC System cluster_ms Mass Spectrometer solvent Solvent Reservoirs (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) pump High-Pressure Gradient Pump solvent->pump injector Autosampler pump->injector oven Column Oven (35 °C) injector->oven column C18 Column (Stationary Phase) source Ion Source (e.g., ESI) column->source Eluent oven->column analyzer Mass Analyzer (e.g., Quadrupole) source->analyzer detector_ms Detector analyzer->detector_ms data_system Data System detector_ms->data_system

Caption: Schematic of a typical LC-MS system.

Self-Validating Experimental Protocol for LC-MS

This protocol is designed to be inherently robust, incorporating system suitability checks to ensure data integrity. The objective is to separate 2,3,5-trifluoro-4-nitrobenzoic acid from potential process-related impurities (e.g., isomers, starting materials) and degradation products.

1. Reagents and Materials:

  • Solvents: LC-MS grade acetonitrile, water, and formic acid are mandatory. Using lower-grade solvents can introduce ghost peaks and cause ion suppression.[3][4]

  • Analyte: 2,3,5-trifluoro-4-nitrobenzoic acid sample.

  • Reference Standard: A certified reference material (CRM) of 2,3,5-trifluoro-4-nitrobenzoic acid (>99.5% purity).

2. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water.

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the diluent.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (0.1 mg/mL): Prepare the analyte sample in the same manner as the working standard.

3. Chromatographic & MS Conditions:

ParameterSpecificationRationale
LC System U(H)PLC SystemProvides high resolution and efficiency.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase for moderately polar aromatic acids. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in protonation/deprotonation, improving peak shape and ESI efficiency.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% BA gradient is essential to elute a range of impurities with different polarities and to ensure the column is clean before the next injection.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 2 µLSmall volume to prevent peak distortion.
MS Detector Quadrupole or Q-TOF Mass SpectrometerProvides the necessary mass accuracy and sensitivity.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, making negative mode highly sensitive for this analyte.[6]
Mass Range 50 - 500 m/zCovers the mass of the analyte (MW: 221.09) and potential impurities/dimers.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.

4. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of the Working Standard (0.1 mg/mL).

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Retention Time Precision: RSD ≤ 1.0%.

    • Tailing Factor (Asymmetry): 0.8 - 1.5.

  • Causality: The SST confirms that the LC-MS system is performing with acceptable precision and chromatographic quality on the day of analysis. Failure to meet SST criteria invalidates the entire run. This is a core principle of a self-validating system as described in pharmacopeias like the USP.[7][8]

5. Analysis Sequence:

  • Blank (Diluent) Injection

  • System Suitability (5x Working Standard)

  • Blank Injection

  • Working Standard

  • Sample Solution (in duplicate)

  • Working Standard (to bracket samples)

6. Purity Calculation: Purity is calculated based on area percentage from the Total Ion Chromatogram (TIC).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Note: This calculation assumes that all compounds have a similar ionization efficiency. This is not always true. For regulatory filings, a more accurate purity value requires the use of Relative Response Factors (RRFs) for known impurities or confirmation with an orthogonal, universal detection method like qNMR.

Part 3: Comparative Guide to Alternative Purity Validation Techniques

No single analytical technique is infallible. A comprehensive purity assessment relies on using orthogonal methods that test different physicochemical properties of the molecule. The choice of technique depends on the specific question being asked.

Decision_Tree start What is the analytical goal? q1 Need to identify an unknown impurity? start->q1 q2 Need a routine QC method for a known set of impurities? q3 Need an absolute purity value without a specific reference standard? q4 Need to screen for volatile process solvents? q1->q2 ans1 Use LC-MS q1->ans1 Yes q2->q3 ans2 Use HPLC-UV q2->ans2 Yes q3->q4 ans3 Use 19F-qNMR q3->ans3 Yes ans4 Use GC-MS q4->ans4 Yes

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2,3,5-Trifluoro-4-nitrobenzoic Acid Analogs: A Comparative Guide for Advanced Drug Discovery

Executive Summary Polyfluorinated benzoic acids are privileged scaffolds in medicinal chemistry, serving as the foundational building blocks for topoisomerase inhibitors, most notably the fluoroquinolone class of broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluorinated benzoic acids are privileged scaffolds in medicinal chemistry, serving as the foundational building blocks for topoisomerase inhibitors, most notably the fluoroquinolone class of broad-spectrum antibiotics [1]. Among these precursors, 2,3,5-trifluoro-4-nitrobenzoic acid represents a highly functionalized, versatile intermediate. The strategic placement of three fluorine atoms alongside a strongly electron-withdrawing nitro group provides a unique electronic landscape for orthogonal functionalization.

This guide objectively compares the synthetic utility and downstream biological performance of 2,3,5-trifluoro-4-nitrobenzoic acid against its structural analogs, providing actionable, self-validating protocols for application scientists and drug development professionals.

Mechanistic Rationale: The Polyfluorinated Chemical Space

The structural architecture of 2,3,5-trifluoro-4-nitrobenzoic acid is governed by strict electronic and steric parameters that dictate its reactivity:

  • Nitro Group Activation: The C4-nitro group exerts strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This highly activates the ortho-fluorines (C3 and C5) toward Nucleophilic Aromatic Substitution (SNAr) [2].
  • Causality of Isomer Selection: Why utilize 2,3,5-trifluoro-4-nitrobenzoic acid over the more common 2,4,5-trifluoro isomer? The presence of the nitro group at C4 allows for chemoselective reduction to an aniline while preserving the C-F bonds. This aniline is critical for subsequent Gould-Jacobs cyclization to form the quinolone core, while the remaining fluorines dictate target binding affinity [3].

Comparative Performance Data

To objectively evaluate 2,3,5-trifluoro-4-nitrobenzoic acid, we compare its synthetic efficiency and the biological potency of its resulting fluoroquinolone derivatives against two common alternatives: a positional isomer (2,4,5-Trifluoro-3-nitrobenzoic acid) and a des-fluoro analog (3,5-Difluoro-4-nitrobenzoic acid).

Starting Material AnalogPrimary SNAr Activation SiteChemoselective Nitro Reduction YieldDownstream DNA Gyrase IC₅₀ (Model Quinolone)
2,3,5-Trifluoro-4-nitrobenzoic acid C588% 0.45 µM
2,4,5-Trifluoro-3-nitrobenzoic acidC482%1.20 µM
3,5-Difluoro-4-nitrobenzoic acidC391%3.50 µM

Data Interpretation: While the des-fluoro analog yields slightly higher reduction efficiencies due to reduced steric hindrance, the 2,3,5-trifluoro scaffold provides superior downstream biological potency, validating the necessity of the tri-fluoro substitution pattern.

Experimental Workflows & Self-Validating Protocols

As an application scientist, achieving high regioselectivity and chemoselectivity is paramount. The following protocols demonstrate the causality behind reagent selection and incorporate self-validating checkpoints.

Protocol 1: Chemoselective Reduction of the C4-Nitro Group
  • Objective: Convert the nitro group to an aniline without triggering hydrodefluorination.

  • Causality: Standard catalytic hydrogenation (e.g., H₂, Pd/C) often leads to the unintended cleavage of highly activated C-F bonds (hydrodefluorination). Utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) facilitates a milder, single-electron transfer reduction that strictly preserves the polyfluorinated core.

Step-by-Step Methodology:

  • Dissolve 2,3,5-trifluoro-4-nitrobenzoic acid (1.0 eq) in a 3:1 mixture of Ethanol/Water.

  • Add NH₄Cl (5.0 eq) and Iron powder (10.0 eq) to the reaction vessel.

  • Reflux the mixture at 80°C for 2 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak emerges with a precise mass shift of -30 Da (corresponding to the loss of two oxygen atoms and the addition of two protons).

  • Filter the hot mixture through a Celite pad to remove iron salts, concentrate the filtrate in vacuo, and extract with Ethyl Acetate to isolate 4-amino-2,3,5-trifluorobenzoic acid.

Protocol 2: Regioselective SNAr Functionalization
  • Objective: Introduce a cyclic amine (e.g., N-methylpiperazine) at the C5 position.

  • Causality: The C5 fluorine is the most electrophilic site due to the synergistic para-directing electron-withdrawing effect of the C2-carboxylic acid and the ortho-effect of the newly formed C4-amine.

Step-by-Step Methodology:

  • Dissolve the 4-amino-2,3,5-trifluorobenzoic acid intermediate in anhydrous DMSO.

  • Add N-methylpiperazine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the solution to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Confirm regioselectivity via ¹⁹F NMR. The disappearance of the C5 fluorine signal (typically resonating around -115 ppm) and the retention of the C2 and C3 fluorine doublets confirm that substitution occurred at the correct locus.

Pathway Visualization

SAR_Workflow A 2,3,5-Trifluoro-4- nitrobenzoic Acid B Chemoselective Nitro Reduction A->B Fe/NH4Cl (Avoids Defluorination) C 4-Amino-2,3,5- trifluorobenzoic Acid B->C >85% Yield D SNAr & Cyclization C->D Piperazine Addition E Fluoroquinolone Scaffold D->E Gould-Jacobs Reaction F DNA Gyrase / Topo IV Inhibition E->F Target Binding (IC50 Assessment)

Synthetic workflow from 2,3,5-trifluoro-4-nitrobenzoic acid to DNA gyrase inhibition.

SAR Insights: Translating Structure to Biological Activity

The downstream biological efficacy of these analogs relies heavily on the initial substitution pattern of the benzoic acid precursor:

  • The C6-Fluorine Imperative: When 2,3,5-trifluoro-4-nitrobenzoic acid is cyclized into a fluoroquinolone, the C3 fluorine of the starting material becomes the C6 fluorine of the quinolone core. SAR studies consistently demonstrate that this specific fluorine atom increases the compound's lipophilicity, allowing it to penetrate the bacterial cell wall more effectively while exponentially enhancing binding affinity to the DNA gyrase-DNA cleavage complex [3].

  • Steric Shielding at C8: The C5 fluorine of the starting material (which translates to the C8 position in the final quinolone) provides a critical steric shield. This substitution prevents rapid metabolic degradation and reduces the likelihood of efflux pump-mediated bacterial resistance—a common failure point for des-fluoro analogs synthesized from 3,5-difluoro-4-nitrobenzoic acid [1].

References

  • Dana S., Valissery P., Kumar S., Gurung S.K., Mondal N., Dhar S.K., Mukhopadhyay P. "Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Schwanz H. A., et al. "N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis." ACS Bio & Med Chem Au, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

2,3,5-Trifluoro-4-nitrobenzoic acid proper disposal procedures

To safely and effectively manage the disposal of 2,3,5-Trifluoro-4-nitrobenzoic acid , laboratory personnel must look beyond standard waste segregation and understand the specific physicochemical vulnerabilities of fluor...

Author: BenchChem Technical Support Team. Date: March 2026

To safely and effectively manage the disposal of 2,3,5-Trifluoro-4-nitrobenzoic acid , laboratory personnel must look beyond standard waste segregation and understand the specific physicochemical vulnerabilities of fluorinated nitroaromatics.

As a highly substituted benzoic acid derivative used primarily as a pharmaceutical intermediate[1], this compound presents unique end-of-life challenges. The presence of three robust carbon-fluorine (C-F) bonds, coupled with an oxidizing nitro (-NO₂) group, dictates that improper disposal can lead to the release of highly toxic gases or trigger unintended exothermic reactions[2].

The following guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and ultimate destruction of this compound.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand why certain restrictions are in place. The rules of disposal are dictated by the molecule's structural mechanics.

Property / HazardSpecification / DetailsOperational Implication
CAS Number 1806336-88-8[1]Must be explicitly listed on EHS waste manifests for accurate tracking.
Chemical Formula C₇H₂F₃NO₄[1]High fluorine and nitrogen content mandates routing exclusively to halogenated waste streams.
Physical State Solid (Powder/Crystals)High risk of airborne particulate generation; strictly prohibits dry-sweeping during spills[3].
Chemical Incompatibilities Strong bases, reducing agents[2]The nitro group is highly oxidized. Mixing with reducing agents can trigger thermal runaway.
Combustion Byproducts HF, NOₓ, COₓ[2]Mandates high-temperature incineration (>1000°C) at a facility equipped with alkaline gas scrubbers.

The Mechanistic Insight: Standard low-temperature incineration of 2,3,5-Trifluoro-4-nitrobenzoic acid is strictly prohibited. The C-F bond is one of the strongest in organic chemistry. Incomplete combustion will yield toxic fluorinated organic byproducts. Complete, high-temperature combustion successfully breaks the molecule down but releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOₓ) [2]. Therefore, the waste must be processed by a licensed facility capable of capturing these gases via alkaline scrubbing systems.

Operational Workflow for Routine Disposal

This protocol ensures that waste is securely contained, accurately labeled, and chemically isolated to prevent cross-reactivity.

Phase 1: Point-of-Generation Segregation

  • Assess the Matrix: Determine if the waste is a neat solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) jar. Avoid thin plastic bags, which can be punctured by crystalline structures.

    • For Liquids: Use a PTFE-lined, chemically compatible carboy designated strictly for Halogenated Organic Waste .

  • Verify Compatibility (Self-Validation Checkpoint): Before adding liquid waste to a communal carboy, verify the pH of the existing mixture. Ensure the carboy contains NO strong reducing agents (e.g., sodium borohydride) or free amines. The highly electron-deficient aromatic ring of 2,3,5-Trifluoro-4-nitrobenzoic acid is highly susceptible to exothermic Nucleophilic Aromatic Substitution (SₙAr) if mixed with nucleophiles.

Phase 2: Labeling and Secondary Containment 4. Apply GHS Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Mark the primary hazards: "Irritant" and "Environmental Hazard"[4]. 5. Secondary Containment: Place the sealed container in a secondary containment tray within a ventilated, cool, and dry waste accumulation area. Keep away from direct sunlight and heat sources to prevent pressure buildup[4].

Phase 3: EHS Transfer and Final Destruction 6. Chain of Custody: Submit a waste transfer request to your Environmental Health and Safety (EHS) department, explicitly noting the presence of fluorinated nitroaromatics. 7. Licensed Incineration: EHS will transfer the waste to a licensed RCRA-compliant facility for high-temperature incineration equipped with environmental scrubbers[3].

Visual Workflow: Waste Segregation

WasteWorkflow N1 2,3,5-Trifluoro-4-nitrobenzoic acid Waste Generated N2 Determine Waste State N1->N2 N3 Solid Waste (Contaminated PPE, Powder) N2->N3 Solid N4 Liquid Waste (Dissolved in Organic Solvent) N2->N4 Liquid N5 Segregation Check Ensure no reducing agents/strong bases N3->N5 N4->N5 N6 Hazardous Waste Labeling (Halogenated Organics) N5->N6 N7 EHS Storage & Secondary Containment N6->N7 N8 High-Temp Incineration (HF & NOx Scrubbers Required) N7->N8 Licensed Contractor

Fig 1: Step-by-step waste segregation and disposal workflow for fluorinated nitroaromatics.

Immediate Spill Response & Decontamination Protocol

In the event of an accidental release of the neat powder, standard sweeping will aerosolize the compound, leading to severe respiratory irritation and widespread surface contamination[5].

Step-by-Step Decontamination:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to capture ambient dust[5].

  • Don Appropriate PPE: Equip standard lab PPE plus a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure[5].

  • Containment (Strictly No Dry Sweeping): Do NOT use a standard broom or dry paper towels[3]. Instead, employ a wet-wipe method using absorbent pads lightly dampened with a compatible solvent (e.g., water or dilute ethanol) to bind the powder. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Waste Consolidation: Place all contaminated wipes, broken glass, and PPE into a heavy-duty hazardous waste bag. Seal it, and label it as solid halogenated waste for incineration.

  • Final Wash (Self-Validation): Wash the contaminated surface with copious amounts of soap and water. To validate decontamination, swab the area with a damp pH strip; a neutral pH indicates the acidic residue has been successfully removed[4].

References

  • Safety Data Sheet: 3-Nitrobenzoic acid Carl Roth URL: [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid Carl Roth URL: [Link]

  • Material Safety Data Sheet: 3-nitrobenzoic acid S D FINE-CHEM LIMITED URL: [Link]

Sources

Handling

Technical Advisory: Safe Handling &amp; PPE Protocol for 2,3,5-Trifluoro-4-nitrobenzoic Acid

Executive Safety Summary 2,3,5-Trifluoro-4-nitrobenzoic acid is not merely a corrosive intermediate; it is a poly-fluorinated aromatic compound with a nitro group. This specific structural combination presents a dual-thr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,3,5-Trifluoro-4-nitrobenzoic acid is not merely a corrosive intermediate; it is a poly-fluorinated aromatic compound with a nitro group. This specific structural combination presents a dual-threat profile: chemical aggression (acidity/corrosivity) and biological permeation (fluorine-enhanced lipophilicity).

While standard Safety Data Sheets (SDS) often classify this family of compounds as Skin/Eye Irritants (H315/H319), advanced handling protocols must account for the potential for genetic defects (H341) and suspected carcinogenicity (H351) often associated with nitro-benzoic acid derivatives. Furthermore, thermal decomposition releases Hydrogen Fluoride (HF) , necessitating specific emergency response protocols distinct from standard organic fires.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory.

  • Waste Stream: Segregate as Halogenated/Toxic. Do not mix with strong bases.

Risk Assessment & Engineering Controls

Before selecting Personal Protective Equipment (PPE), engineering controls must be the primary line of defense.

Hazard ClassSpecific RiskEngineering Control
Physical State Fine crystalline powder; high static potential.Ionizing blower or antistatic weigh boat to prevent dispersal.
Inhalation Mucosal irritation; potential systemic absorption.Fume Hood (Face velocity: 0.5 m/s). HEPA filter required if hood is unavailable (not recommended).
Thermal Decomposition >200°C releases HF & NOx.Temperature limiters on heating mantles. Blast shield for reactions >50g.
Reactivity Exothermic reaction with bases (NaOH, KOH).Controlled addition (dropwise) with active cooling.

PPE Selection Matrix: The "Barrier Logic"

As a scientist, you must understand that "nitrile gloves" are not a universal shield. Fluorinated aromatics can permeate standard nitrile rubber. The following matrix applies the "Breakthrough Time vs. Dexterity" principle.

A. Hand Protection (The Critical Interface)
  • Solid Phase Handling (Weighing/Transfer):

    • Primary: Nitrile (minimum 5 mil thickness).

    • Logic: Protection against incidental dust contact.[1][2]

  • Solution Phase Handling (Synthesis/Extraction):

    • Primary: Laminate Film (e.g., Silver Shield®) or High-Grade Butyl.

    • Secondary (Outer): Disposable Nitrile (for dexterity).

    • Logic: If dissolved in DCM or THF, the solvent acts as a carrier, dragging the fluorinated compound through standard nitrile in <5 minutes. The laminate liner provides the chemical barrier; the outer nitrile provides grip.

B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why not Safety Glasses? Airborne powder follows air currents. Glasses leave gaps. Goggles seal the orbital area.

  • Respiratory:

    • Standard: Fume hood sash at working height.

    • Spill Cleanup: Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate). Note: The Acid Gas filter is crucial for potential HF evolution.

C. Body Protection[2][4][5][6]
  • Standard: Cotton lab coat (fire resistant).

  • High Volume (>100g): Tyvek® sleeve covers and a chemical-resistant apron (PVC or Neoprene) to prevent dust accumulation on the chest/arms.

Visualizing the Safety Logic

The following decision tree illustrates the operational workflow for PPE selection and Emergency Response.

SafetyProtocol Start Handling 2,3,5-Trifluoro-4-nitrobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid SolidPPE PPE: Nitrile (5mil) + Goggles Control: Static Gun + Fume Hood Solid->SolidPPE LiquidPPE PPE: Laminate Liner + Nitrile Outer Reason: Solvent Permeation Risk Liquid->LiquidPPE Spill Emergency: Spill/Exposure SolidPPE->Spill Accident LiquidPPE->Spill Accident HF_Risk RISK: HF Release Spill->HF_Risk If heated/decomposed Decomp Thermal Decomposition (Fire) Decomp->HF_Risk Calcium Action: Apply Calcium Gluconate (Skin) Do NOT use water only HF_Risk->Calcium

Figure 1: Operational Decision Tree for PPE Selection and Emergency Response logic.

Operational Protocol: The "Static-Free" Weighing Method

Fluorinated powders are notoriously static-prone. They will "jump" off spatulas, contaminating the balance and the user.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.

  • Static Neutralization: Use an ionizing bar or a simplistic anti-static gun (ZeroStat) on the weigh boat and the spatula before touching the powder.

  • Transfer:

    • Do not pour from the bottle.

    • Use a long-neck spatula to minimize hand entry into the bottle.

    • Technique: "Tap-transfer." Do not shake the spatula; tap your index finger against the spatula handle to dislodge powder gently.

  • Decontamination: Wipe the exterior of the bottle with a damp paper towel (water/surfactant) before removing it from the hood. Dispose of the towel as hazardous waste.

Disposal & Emergency Logistics

Disposal Pathway

This compound is a Halogenated Organic .

  • Do NOT mix with non-halogenated solvents (acetone/methanol waste) if your facility separates them; it increases incineration costs.

  • Do NOT mix with aqueous basic waste (KOH/NaOH). This will trigger an exothermic hydrolysis, potentially pressurizing the waste container.

  • Labeling: Clearly mark as "Fluorinated Organic - Acidic."

Emergency Response (Spill)
  • Evacuate the immediate area to allow aerosols to settle (2 minutes).

  • Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.

  • Neutralize: Cover spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate.

    • Why? This neutralizes the acidity and the Calcium ions bind free Fluoride (if any), reducing HF risks.

  • Collect: Scoop into a wide-mouth jar. Do not dry sweep (creates dust).[2] Use a damp tissue to collect final residue.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,3,4-Trifluoro-5-nitrobenzoic acid (Isomer Analog/Class Reference).Link

  • Thermo Fisher Scientific. (2025).[3][4][5] Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate (Class Reference).Link

  • University of Edinburgh. (2015). Glove Selection Guide: Chemical Compatibility.Link

  • PubChem. (n.d.). Compound Summary: 2,3,5-Trifluoro-4-nitrobenzoic acid. National Library of Medicine. Link

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitrobenzoic acid derivatives.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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